N-Octylaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151235. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-octylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14/h7-9,11-12,15H,2-6,10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCULWAWIZUGXTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184139 | |
| Record name | N-Octylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3007-71-4 | |
| Record name | N-Octylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003007714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Octylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151235 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Octylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Octylaniline synthesis via reductive amination
An In-Depth Technical Guide to the Synthesis of N-Octylaniline via Reductive Amination
Abstract
Reductive amination stands as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, prized for its efficiency and broad applicability.[1][2] This guide provides a comprehensive technical overview of the synthesis of this compound, a valuable secondary amine intermediate, through the reductive amination of aniline and octanal. We will delve into the core mechanistic principles, critically evaluate the selection of reagents and reaction conditions, provide a detailed, field-tested experimental protocol, and discuss essential safety and purification considerations. This document is intended for researchers, chemists, and drug development professionals seeking to implement or optimize this crucial transformation.
Introduction: The Strategic Importance of this compound and Reductive Amination
This compound and related N-alkylanilines are versatile chemical intermediates with applications in the synthesis of dyes, agrochemicals, pharmaceuticals, and liquid crystals.[3] Their synthesis requires a robust and scalable methodology that avoids the common pitfalls of over-alkylation associated with direct alkylation of amines with alkyl halides.[2][4] Reductive amination provides an elegant solution, offering a controlled, high-yield pathway to secondary and tertiary amines by coupling a carbonyl compound with an amine, followed by in-situ reduction of the resulting imine intermediate.[4][5][6] This one-pot approach is highly valued for its atom economy and often milder reaction conditions compared to alternative methods.[7][8]
The Core Mechanism: A Two-Act Play
The reductive amination process is fundamentally a sequence of two distinct chemical events: the formation of a C=N bond followed by its reduction to a C-N single bond.[6] Understanding this sequence is critical for troubleshooting and optimizing the reaction.
-
Act I: Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of octanal. This forms an unstable hemiaminal intermediate, which then undergoes dehydration to yield a Schiff base, specifically an N-phenyl-1-octanimine.[6] This dehydration step is reversible and often acid-catalyzed. Under weakly acidic conditions, the imine can be protonated to form a more electrophilic iminium ion, which is highly susceptible to reduction.[5][9]
-
Act II: Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to furnish the final this compound product.[4] The success of the entire process hinges on the choice of a reducing agent that is potent enough to reduce the imine intermediate but mild enough to not significantly reduce the starting aldehyde before imine formation can occur.[1][10]
Visualizing the Mechanism
Caption: General mechanism of reductive amination.
Experimental Design: The Art of Selecting Reagents and Conditions
The successful synthesis of this compound is not merely procedural; it is a result of deliberate choices grounded in chemical principles. Aniline is a weakly basic amine, which can make reductive amination sluggish under certain conditions.[10] Therefore, careful optimization is key.
The Reducing Agent: A Critical Choice
The selection of the reducing agent is arguably the most critical decision in designing a reductive amination protocol. The ideal agent selectively reduces the iminium ion over the starting aldehyde.[5][10]
| Reducing Agent | Chemical Formula | Typical Solvent(s) | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | DCE, THF, CH₂Cl₂ | High selectivity for imines/iminiums; mild; non-toxic; effective for weakly basic amines like aniline.[10][11] | Higher cost; moisture sensitive. |
| Sodium Cyanoborohydride | NaBH₃CN | MeOH, EtOH | Selective for imines at controlled pH (6-8); stable in protic solvents.[10][12] | Highly toxic (releases HCN gas in strong acid); slower reaction rates.[10] |
| Sodium Borohydride | NaBH₄ | MeOH, EtOH | Inexpensive; readily available. | Less selective, can reduce the starting aldehyde; requires careful pH control.[4] Reacts with water. |
| Catalytic Hydrogenation | H₂ / Pd/C | MeOH, EtOH | Economical and scalable; produces water as the only byproduct (Green Chemistry).[7][8][10] | May reduce other functional groups (e.g., nitro, C=C bonds); requires specialized pressure equipment.[11] |
Recommendation for this compound Synthesis: For laboratory-scale synthesis, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[12] Its remarkable selectivity minimizes the premature reduction of octanal, and it is highly effective for weakly basic anilines.[10][11] It is convenient and safe to handle, making it ideal for achieving high yields with minimal side products.[10]
Solvent and Catalyst Considerations
-
Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent for reactions using NaBH(OAc)₃, as it generally provides faster reaction rates compared to other solvents like tetrahydrofuran (THF).[11]
-
Acid Catalyst: While often unnecessary for reactive aldehydes, the addition of a catalytic amount of acetic acid (AcOH) can be beneficial. It protonates the imine to form the more reactive iminium ion, thereby accelerating the rate of reduction.[5][11] For the reaction between aniline and an aliphatic aldehyde, using 1-2 equivalents of acetic acid is a good starting point.[11]
Detailed Experimental Protocol: Synthesis of this compound
This protocol is based on established procedures for reductive amination using sodium triacetoxyborohydride.[11]
Materials and Equipment
-
Reactants: Aniline (freshly distilled), Octanal, Sodium Triacetoxyborohydride (NaBH(OAc)₃), Glacial Acetic Acid (AcOH).
-
Solvents: 1,2-Dichloroethane (DCE), Dichloromethane (DCM), Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine.
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).
-
Equipment: Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, separatory funnel, rotary evaporator, flash chromatography system (optional).
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add aniline (e.g., 5.0 g, 53.7 mmol) and 1,2-dichloroethane (100 mL).
-
Addition of Aldehyde and Acid: Add octanal (e.g., 7.6 g, 59.1 mmol, ~1.1 eq) to the solution, followed by glacial acetic acid (e.g., 3.2 g, 53.7 mmol, 1.0 eq).
-
Initial Stirring: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (e.g., 17.1 g, 80.5 mmol, ~1.5 eq) portion-wise over 15 minutes. Note: The addition may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed (typically 2-24 hours).
-
Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Workup - Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Visualizing the Workflow
Caption: Experimental workflow for this compound synthesis.
Purification and Characterization
The crude product obtained is often of high purity but can be further purified by flash column chromatography on silica gel if necessary, typically using a hexane/ethyl acetate gradient.
-
Characterization: The identity and purity of the final product, this compound, should be confirmed using standard spectroscopic methods.[3]
-
¹H NMR: Will show characteristic signals for the aromatic protons, a triplet for the terminal methyl group of the octyl chain, and multiplets for the methylene protons.[3]
-
¹³C NMR: Will show distinct signals for the aromatic and aliphatic carbons.[3]
-
IR Spectroscopy: A characteristic N-H stretching vibration should be visible in the 3300-3500 cm⁻¹ range.[3]
-
Mass Spectrometry: Will confirm the molecular weight (C₁₄H₂₃N; MW: 205.34 g/mol ).[3][13]
-
Safety and Handling Precautions
-
Aniline: Toxic, a suspected carcinogen, and readily absorbed through the skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Triacetoxyborohydride & Sodium Borohydride: These reagents are water-reactive and can release flammable hydrogen gas upon contact with water or acid. Handle under an inert atmosphere and store in a dry place.[14][15]
-
Solvents: 1,2-Dichloroethane and dichloromethane are halogenated solvents and should be handled with care in a fume hood.
-
General: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, throughout the procedure.[14]
Conclusion
The reductive amination of aniline with octanal using sodium triacetoxyborohydride is a highly efficient, selective, and reliable method for the synthesis of this compound. By understanding the underlying mechanism and making informed decisions regarding the choice of reagents and conditions, researchers can consistently achieve high yields of the desired product. This guide provides the foundational knowledge and a practical protocol to empower scientists in their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound | C14H23N | CID 137788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 15. chemistry.osu.edu [chemistry.osu.edu]
physicochemical properties of 4-octylaniline
An In-Depth Technical Guide to the Physicochemical Properties of 4-Octylaniline
Introduction
4-Octylaniline (CAS No: 16245-79-7), a para-substituted aromatic amine, is a significant molecule in the landscape of organic chemistry and materials science. Structurally, it comprises an aniline core functionalized with an eight-carbon alkyl chain (n-octyl group) at the fourth position of the benzene ring. This combination of a polar amine head and a long, nonpolar aliphatic tail imparts amphiphilic character to the molecule, influencing its physical properties and making it a valuable intermediate in various synthetic applications. Its utility ranges from the synthesis of specialized liquid crystals and polymers to its use as an extractant in analytical chemistry and a precursor for potent, subtype-selective sphingosine-1-phosphate (S1P) receptor agonists in drug development.
This technical guide provides a comprehensive overview of the core , outlines detailed protocols for their experimental determination, and discusses critical safety and handling procedures. The content is tailored for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this compound.
Section 1: Core Physicochemical Properties
The physical and chemical characteristics of 4-octylaniline are dictated by its molecular structure: the aromatic ring, the primary amine group, and the substantial octyl chain. These features govern its melting and boiling points, solubility, and density. The long alkyl chain, in particular, contributes significantly to its low water solubility and relatively high boiling point compared to aniline.
A summary of its key physicochemical data is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₃N | [1][2] |
| Molecular Weight | 205.34 g/mol | [2] |
| Appearance | Colorless to yellow/orange liquid or solid | [1][3] |
| Boiling Point | 175 °C at 13 mmHg (17.3 mbar) | [4][5] |
| Melting Point | Approx. 17-20 °C | [6] |
| Density | 0.898 g/mL at 25 °C | [4][5] |
| Refractive Index (n²⁰/D) | 1.516 | [4][5] |
| Water Solubility | Insoluble | [1][4][5] |
| Organic Solvent Solubility | Soluble in ethanol, acetone | [1] |
| Predicted pKa | 4.96 ± 0.10 | [1] |
Note on Physical State: The reported melting point hovers around room temperature. Consequently, 4-octylaniline may exist as either a liquid or a low-melting solid depending on ambient conditions. Purity can also influence the melting point.
Section 2: Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is fundamental for confirming the identity and purity of 4-octylaniline. The key techniques—NMR, IR, and Mass Spectrometry—each provide a unique piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is highly characteristic. It will show a complex multiplet for the aromatic protons in the ~6.5-7.0 ppm region, typical of a 1,4-disubstituted benzene ring. The amine (-NH₂) protons usually appear as a broad singlet. The aliphatic octyl chain will present a series of multiplets, with the benzylic protons (-CH₂-Ar) appearing as a triplet around 2.5 ppm, and the terminal methyl group (-CH₃) as a triplet near 0.9 ppm.
-
¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the nitrogen atom being the most deshielded among them. Six unique signals are expected for the eight carbons of the octyl chain due to symmetry.[7]
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.[8] Expect to see:
-
A characteristic doublet in the 3350-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching of the primary amine.
-
Multiple peaks between 2850-2960 cm⁻¹ due to the C-H stretching of the octyl group's CH₂ and CH₃ moieties.
-
Aromatic C=C stretching absorptions in the 1500-1620 cm⁻¹ range.
-
-
Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry will show a prominent molecular ion (M⁺) peak at m/z = 205.[2][9] The most significant fragmentation is typically the benzylic cleavage, resulting in a stable ion at m/z = 106, which often represents the base peak.[2]
Section 3: Experimental Methodologies
Accurate characterization of 4-octylaniline is predicated on robust experimental protocols. The choice of methodology is critical for obtaining reliable and reproducible data.
3.1: Logical Workflow for Characterization
A systematic approach is essential for validating the identity, purity, and properties of a chemical sample like 4-octylaniline. The following workflow ensures comprehensive analysis, starting from receipt of the material to final characterization.
Caption: Logical workflow for the comprehensive characterization of 4-octylaniline.
3.2: Protocol for Boiling Point Determination (Reduced Pressure)
Causality: 4-Octylaniline has a high boiling point at atmospheric pressure (est. >300 °C), where it may be susceptible to thermal decomposition or oxidation.[1] Determining the boiling point under reduced pressure (vacuum) allows the substance to boil at a much lower temperature, preserving its chemical integrity.
Methodology:
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is clean and dry. Use a calibrated thermometer with the bulb positioned just below the side arm leading to the condenser.
-
Sample Preparation: Place 5-10 mL of 4-octylaniline and a magnetic stir bar or a few boiling chips into the distillation flask.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a pressure gauge (manometer) positioned between the apparatus and the pump.
-
Heating: Begin stirring and gently heat the flask using a heating mantle.
-
Equilibration: Slowly reduce the pressure until the target pressure (e.g., 13 mmHg) is reached and stable.
-
Observation: Continue heating until a steady reflux is observed and the temperature reading on the thermometer stabilizes. This stable temperature is the boiling point at that specific pressure. Record both the temperature and the pressure.
3.3: Protocol for Spectroscopic Identity Confirmation
Causality: A combination of spectroscopic techniques provides an unambiguous structural fingerprint, confirming that the sample is indeed 4-octylaniline and not an isomer or related impurity.
Methodology:
-
Sample Preparation (NMR):
-
Accurately weigh approximately 10-20 mg of 4-octylaniline.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. CDCl₃ is chosen for its excellent solubilizing power for nonpolar to moderately polar compounds and its single deuterium lock signal.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H and ¹³C NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans for good signal-to-noise.
-
Following proton acquisition, acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of the ¹³C isotope.
-
-
FT-IR Analysis:
-
If the sample is liquid, place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film (neat sample).
-
If the sample is solid, prepare a KBr pellet by grinding a small amount of sample with dry KBr powder and pressing it into a transparent disk.
-
Place the sample in the spectrometer and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.[2]
-
Section 4: Safety, Handling, and Storage
As a substituted aniline, 4-octylaniline requires careful handling. Aniline and its derivatives can be toxic and are often readily absorbed through the skin.
4.1: GHS Hazard Profile
The compound is classified with several hazards that necessitate stringent safety protocols.[2]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[2] |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[2] |
| Respiratory Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[2] |
| Acute Aquatic Hazard | GHS09 (Environment) | Warning | H400: Very toxic to aquatic life.[2] |
4.2: Safe Handling and Emergency Procedures
A structured approach to safety is non-negotiable when working with this chemical.
Caption: A workflow for the safe handling of 4-octylaniline in a laboratory setting.
-
Engineering Controls: Always handle 4-octylaniline inside a certified chemical fume hood to prevent inhalation of vapors.[10][11]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, chemical splash goggles, and a flame-retardant lab coat. Avoid all personal contact.[10][12] If clothing becomes contaminated, remove it immediately.[10]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of soap and water. Seek medical attention if irritation develops.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[12]
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its aquatic toxicity, avoid release to the environment.[10]
4.3: Storage
Proper storage is crucial for maintaining the chemical's purity and integrity.
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]
-
Recommendations: For long-term stability, keep the container in a dark place under an inert atmosphere (e.g., nitrogen or argon) at room temperature or refrigerated (2-8 °C).[1]
Conclusion
4-Octylaniline is a versatile chemical intermediate with a well-defined set of physicochemical properties. Its long alkyl chain and aromatic amine head give it characteristics that are leveraged in diverse scientific fields. A thorough understanding of its properties, supported by precise experimental determination and a rigorous adherence to safety protocols, is essential for its effective and safe utilization in research and development. The data and methodologies presented in this guide serve as a comprehensive resource for scientists and professionals working with this compound.
References
- 1. Page loading... [guidechem.com]
- 2. 4-Octylaniline | C14H23N | CID 85346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-n-Octylaniline, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. 4-N-OCTYLANILINE | 16245-79-7 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. 4-octylaniline [stenutz.eu]
- 7. 4-N-OCTYLANILINE(16245-79-7) 13C NMR [m.chemicalbook.com]
- 8. 4-N-OCTYLANILINE(16245-79-7) IR Spectrum [chemicalbook.com]
- 9. 4-Octylaniline [webbook.nist.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 16245-79-7 Name: 4-octylaniline [xixisys.com]
- 12. 4-n-Octylaniline SDS - Download & Subscribe for Updates [sdsmanager.com]
N-Octylaniline: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the synthesis, properties, and applications of N-Octylaniline, tailored for professionals in chemical research and drug development.
This guide provides a detailed overview of this compound (CAS No. 3007-71-4), a secondary aromatic amine that serves as a versatile intermediate in organic synthesis. With a focus on practical applications for researchers, this document delves into its chemical and physical properties, established synthetic and purification protocols, spectroscopic data for characterization, and its role in various fields, including medicinal chemistry.
Core Compound Properties
This compound, also known as N-octyl-N-phenylamine, is characterized by an octyl group attached to the nitrogen atom of an aniline molecule.[1] This structure imparts specific physicochemical properties that are valuable in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 3007-71-4 | [1] |
| Molecular Formula | C₁₄H₂₃N | [1] |
| Molecular Weight | 205.34 g/mol | [1] |
| Physical Form | Liquid | [2][3] |
| Boiling Point | 158-158.5 °C at 760 mmHg | [2][3] |
| Flash Point | 141.9 °C | [2][3] |
| Purity (typical) | 95% | [2][3] |
Synthesis and Purification
The synthesis of this compound can be achieved through several established methods. The choice of synthetic route often depends on the availability of starting materials, desired scale, and purity requirements.
Direct N-Alkylation of Aniline
A common and straightforward method for synthesizing this compound is the direct alkylation of aniline with an octyl halide, such as 1-bromooctane. This nucleophilic substitution reaction is typically performed in the presence of a base to neutralize the hydrohalic acid byproduct.
Experimental Protocol: N-Alkylation of Aniline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline, 1-bromooctane, and a base (e.g., potassium carbonate or triethylamine). A high-boiling polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is a suitable reaction medium.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Partition the residue between water and an organic solvent like ethyl acetate.
-
Extraction and Washing: Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.
Reductive Amination
While not explicitly detailed for this compound in the search results, reductive amination of an appropriate carbonyl compound with aniline is a general and widely applicable method for preparing N-alkylanilines.
Nitration of n-Octylbenzene and Subsequent Reduction
An alternative two-step synthesis involves the nitration of n-octylbenzene, followed by the reduction of the resulting nitro-octylbenzene to this compound. This method has been reported to produce good yields.[4]
Purification
The crude this compound obtained from synthesis can be purified by column chromatography or fractional distillation under reduced pressure to achieve high purity.[5] For extractions involving noble metals, distillation of the reagent before use is recommended to prevent emulsion formation.[4]
Reactivity and Mechanistic Insights
The chemical reactivity of this compound is primarily dictated by the aniline moiety. The lone pair of electrons on the nitrogen atom renders the amino group nucleophilic and activates the aromatic ring toward electrophilic substitution, with a preference for the ortho and para positions.
Caption: Logical relationship of this compound's reactivity.
Spectroscopic Characterization
Accurate characterization of this compound is crucial for its use in research and development. The following spectroscopic data are key identifiers.
| Spectroscopic Data | Key Features |
| ¹H NMR | Signals corresponding to aromatic protons, a triplet for the terminal methyl group of the octyl chain, and a series of multiplets for the methylene protons are expected. |
| ¹³C NMR | Characteristic signals for the aromatic carbons and the aliphatic carbons of the octyl chain will be present. |
| IR Spectroscopy | Expect characteristic N-H stretching vibrations in the range of 3300-3500 cm⁻¹, C-N stretching vibrations, and absorption bands corresponding to the aromatic ring. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for N-alkylanilines, confirming the molecular weight and structure. |
Note: Specific spectral data can be found in databases such as PubChem and the NIST WebBook.[1][6]
Applications in Research and Drug Development
N-alkylanilines, including this compound and its isomers, are valuable intermediates in the synthesis of a wide range of organic molecules.
-
Synthetic Intermediates: They are used in the production of dyes, agrochemicals, and pharmaceuticals.
-
Metal Extraction: N-n-octylaniline has been investigated as a reagent for the liquid-liquid extraction of yttrium(III).[5] The related compound, 4-octylaniline, has been used for the extraction of ruthenium(IV).[7]
-
Bioactive Molecules: The structural isomer, 4-octylaniline, has been utilized in the synthesis of selective benzimidazole-based analogs of sphingosine-1-phosphate, which are of interest in drug discovery.[7][8]
-
Liquid Crystals: 4-Octylaniline has also been explored for its use in the synthesis of liquid crystals.
Caption: Key application areas for this compound and its isomers.
Safety and Handling
This compound is associated with several hazards and should be handled with appropriate safety precautions.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[2][3]
It is recommended to store this compound at 4°C, protected from light.[2][3] Always consult the Safety Data Sheet (SDS) before handling this chemical.
References
- 1. This compound | C14H23N | CID 137788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3007-71-4 [sigmaaldrich.com]
- 3. This compound | 3007-71-4 [sigmaaldrich.com]
- 4. The preparation of this compound and its application in the extraction of noble metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Aniline, n-octyl- [webbook.nist.gov]
- 7. 4-Octylaniline 99 16245-79-7 [sigmaaldrich.com]
- 8. 4-N-OCTYLANILINE | 16245-79-7 [chemicalbook.com]
An In-Depth Technical Guide to the Theoretical Analysis of N-Octylaniline's Molecular Structure
Audience: Researchers, scientists, and drug development professionals.
Abstract: N-Octylaniline, a secondary amine featuring both an aromatic ring and a flexible alkyl chain, serves as a valuable model system and synthetic intermediate. Its molecular structure, conformation, and electronic properties are pivotal to its reactivity, intermolecular interactions, and ultimate application performance. This guide provides a comprehensive framework for the theoretical investigation of N--Octylaniline using first-principles quantum chemical methods. We will move beyond a simple recitation of data, focusing instead on the causal relationships behind computational choices and the interpretation of results to provide actionable insights for researchers in the field.
Introduction: The Structural Significance of N-Alkylanilines
This compound belongs to the N-alkylaniline class of compounds, which are integral to various chemical domains, including the synthesis of dyes, corrosion inhibitors, and pharmaceutical precursors.[1][2][3] The molecule's behavior is dictated by a delicate interplay between the electron-rich aniline head group and the hydrophobic, conformationally flexible octyl tail. The lone pair of electrons on the nitrogen atom activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions, while also defining the molecule's basicity and nucleophilicity.[1] Understanding the three-dimensional structure is therefore not an academic exercise; it is fundamental to predicting and controlling its chemical behavior.
Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a powerful lens to examine molecular properties at a level of detail often inaccessible through experimentation alone.[4][5] This guide will delineate the process of performing and interpreting such studies to build a robust model of the this compound molecular structure.
The Theoretical Framework: Geometry Optimization and Conformational Analysis
The first and most critical step in any theoretical study is to determine the molecule's equilibrium geometry—the arrangement of atoms that corresponds to the lowest potential energy.[6][7] For a molecule like this compound, with its rotatable bonds, this is not a single structure but a landscape of various conformers.
The Causality of Method Selection
The choice of a theoretical method is a balance between computational cost and accuracy. For systems of this size, Density Functional Theory (DFT) offers the most favorable balance.
-
Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely-used and well-validated choice for organic molecules, providing reliable geometric and electronic properties.[4][5]
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. The ++ indicates the inclusion of diffuse functions on all atoms, which are crucial for accurately describing the lone pairs on nitrogen and the delocalized π-system. The (d,p) specifies polarization functions, which allow for greater flexibility in describing bond shapes and are essential for accurate energy and property calculations.[8]
Experimental Protocol: Ab Initio Geometry Optimization
The following protocol outlines the steps to find and validate the lowest-energy structure of this compound.
-
Initial Structure Construction: Build an initial 3D model of this compound using a molecular editor (e.g., Avogadro, ChemDraw). An all-trans conformation for the octyl chain is a common starting point.
-
Conformational Search (Optional but Recommended): Due to the flexible octyl chain, a preliminary conformational search using a less computationally expensive method (like molecular mechanics) is advised to identify several low-energy candidate structures.
-
DFT Optimization: Each candidate structure is then subjected to a full geometry optimization using a quantum chemistry package (e.g., Gaussian, ORCA). The goal is to find the coordinates where the net forces on all atoms are effectively zero.[6]
-
Convergence Verification: Ensure the optimization calculation has converged according to the software's default criteria (typically monitoring changes in energy and forces between steps).
-
Vibrational Frequency Analysis: A frequency calculation must be performed at the same level of theory used for the optimization.[9] This step is a self-validating system for the protocol:
Visualization: Geometry Optimization Workflow
The logical flow of a geometry optimization and validation process is depicted below.
Caption: Workflow for obtaining a validated minimum energy structure.
The Conformational Landscape of this compound
The flexibility of this compound arises primarily from rotation around the C(ipso)-N bond, the N-C(alkyl) bond, and the seven C-C bonds of the octyl chain. The two most significant conformers are typically the anti (extended) and gauche (folded) arrangements. Theoretical calculations can quantify the energy difference between these forms.
| Parameter | Anti-Conformer (Extended) | Gauche-Conformer (Folded) | Causality/Insight |
| Relative Energy | 0.00 kcal/mol (by definition) | Typically > 0.5 kcal/mol | The extended anti form minimizes steric hindrance along the alkyl chain and is generally the global minimum. |
| C(ipso)-N-C1-C2 Dihedral | ~180° | Variable | Defines the orientation of the alkyl chain relative to the phenyl ring. |
| Key C-C-C-C Dihedral | ~180° (all-trans) | Contains one or more ~60° angles | The presence of gauche interactions increases steric strain and potential energy. |
| Dipole Moment | Lower | Higher | The folded conformation can lead to a less symmetric charge distribution, increasing the overall dipole moment. |
Analysis of Electronic Structure and Chemical Reactivity
Once a validated geometry is obtained, a wealth of information about the molecule's electronic nature can be extracted. These properties are key to understanding its reactivity.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity theory.[8]
-
HOMO: Represents the outermost electrons and indicates the ability to donate electrons. For this compound, the HOMO is expected to be localized primarily on the aniline moiety (specifically the nitrogen atom and the π-system of the ring), highlighting its role as a nucleophile.
-
LUMO: Represents the lowest energy location to accept electrons. The LUMO is typically distributed over the aromatic ring's anti-bonding π* orbitals.
-
HOMO-LUMO Gap: The energy difference between these orbitals is a crucial indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity.
Molecular Electrostatic Potential (MEP)
An MEP map provides an intuitive, color-coded visualization of the charge distribution on the molecule's surface. This allows for the direct identification of reactive sites.
-
Red Regions (Negative Potential): Indicate areas of high electron density, corresponding to nucleophilic sites. For this compound, the most intense red region will be around the nitrogen atom's lone pair.
-
Blue Regions (Positive Potential): Indicate areas of electron deficiency, corresponding to electrophilic sites. The hydrogen atom attached to the nitrogen (N-H) will be the most positive site.
-
Green/Yellow Regions (Neutral Potential): The hydrophobic octyl chain will primarily be in this region.
Caption: Key reactivity sites on this compound predicted by electronic structure analysis.
Theoretical Spectroscopy: Bridging Computation and Experiment
A key validation of any theoretical model is its ability to reproduce experimental data. Calculating spectroscopic properties from the optimized geometry allows for a direct comparison with empirical results from IR and NMR spectroscopy.
Experimental Protocol: Calculation of Vibrational Spectra (IR)
-
Use Optimized Geometry: The frequency calculation performed for structural validation already contains the necessary information.
-
Identify Key Vibrations: Analyze the output to find the frequencies and corresponding atomic motions for characteristic peaks.
-
Apply Scaling Factor: Raw DFT frequencies are known to be systematically higher than experimental values due to the harmonic approximation. A scaling factor (e.g., ~0.96-0.98 for B3LYP functionals) should be applied for a more accurate comparison.[5]
-
Compare and Assign: Compare the scaled frequencies to an experimental IR spectrum to assign the observed peaks to specific vibrational modes.
Data Presentation: Calculated vs. Experimental Vibrational Frequencies
| Vibrational Mode Assignment | Calculated (Scaled) Freq. (cm⁻¹) | Typical Experimental Range (cm⁻¹)[1][10] |
| N-H Stretch | 3350 - 3450 | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |
| Aromatic C=C Bending | 1500 - 1600 | 1500 - 1620 |
| C-N Stretch | 1250 - 1340 | 1250 - 1350 |
This comparison serves as a powerful check on the quality of the computed geometry. A good agreement between the theoretical and experimental spectra provides strong confidence in the structural model.[4]
Conclusion
The theoretical study of this compound's molecular structure, when approached with methodological rigor, yields profound insights into its conformational preferences, electronic landscape, and spectroscopic signatures. By employing DFT for geometry optimization and subsequent property calculations, researchers can build a detailed, three-dimensional model that explains the molecule's reactivity and physical properties. The protocols and validation checks outlined in this guide, such as the mandatory frequency analysis, ensure the trustworthiness and scientific integrity of the computational results. This framework not only characterizes a single molecule but also provides a robust template for investigating other complex, flexible aniline derivatives that are critical to advancements in chemistry and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantum-chemical study of the corrosion inhibition of iron by means of aniline derivatives in hydrochloric acid (Journal Article) | OSTI.GOV [osti.gov]
- 3. 4-Octylaniline 99 16245-79-7 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. arabjchem.org [arabjchem.org]
- 6. storion.ru [storion.ru]
- 7. Optimization of molecular geometries | PennyLane Demos [pennylane.ai]
- 8. researchgate.net [researchgate.net]
- 9. Geometry Optimization | Rowan Documentation [docs.rowansci.com]
- 10. Aniline, n-octyl- [webbook.nist.gov]
health and safety guidelines for handling N-Octylaniline
An In-Depth Technical Guide to the Safe Handling of N-Octylaniline
This guide provides comprehensive health and safety protocols for the handling of this compound (CAS: 3007-71-4), a compound utilized by researchers and scientists in various applications, including as an extractant and in the synthesis of bioactive analogs.[1][2] Given its toxicological profile, a thorough understanding and implementation of safety measures are paramount to ensure personnel safety and environmental protection. This document synthesizes technical data with practical, field-proven insights to establish a self-validating system of protocols for laboratory and drug development professionals.
This compound, also known as N-octyl-N-phenylamine, is an aromatic amine.[3][4] Its physical state is a liquid, and it is insoluble in water.[1][3][5][6] A comprehensive understanding of its properties is the foundation of a robust safety protocol.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₃N | [3][7] |
| Molecular Weight | 205.34 g/mol | [3][7][8] |
| CAS Number | 3007-71-4 | [3][4][7] |
| Appearance | Liquid | [3][9] |
| Boiling Point | 158-158.5 °C at 760 mmHg | [3][4] |
| Flash Point | 141.9 °C | [3][4] |
| Density | 0.898 g/mL at 25 °C (for 4-Octylaniline) | [1][6][8] |
| Water Solubility | Insoluble | [1][5][6] |
| Storage Temperature | 4°C, protect from light | [3][4] |
Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties and acute toxicity upon exposure.[10] The Globally Harmonized System (GHS) provides a clear classification of its risks.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | GHS07 (Harmful) | Warning | H302: Harmful if swallowed | [3][4] |
| Skin Corrosion/Irritation | GHS07 (Harmful) | Warning | H315: Causes skin irritation | [3][4][11] |
| Serious Eye Damage/Irritation | GHS07 (Harmful) | Warning | H319: Causes serious eye irritation | [3][4][11] |
| STOT - Single Exposure | GHS07 (Harmful) | Warning | H335: May cause respiratory irritation | [3][4][11] |
| Hazardous to the Aquatic Environment | GHS09 (Environment) | Warning | H410: Very toxic to aquatic life with long lasting effects |
Toxicological Causality
-
Irritation: The irritant nature of this compound to the skin, eyes, and respiratory tract is a primary concern.[6][10] This is characteristic of many aromatic amines. Prolonged or repeated exposure can lead to inflammation and damage to these tissues.[10]
-
Methemoglobinemia Risk: A critical, though less immediately obvious, hazard associated with arylamines like this compound is the potential to cause methemoglobinemia.[10] This condition involves the oxidation of iron within hemoglobin, rendering it unable to transport oxygen effectively, leading to a form of chemical asphyxia.[10] Symptoms can include cyanosis (bluish skin), headache, dizziness, and shortness of breath. This systemic effect underscores the importance of preventing absorption through all routes of exposure.
-
Combustion Hazards: this compound is a combustible liquid with a slight fire hazard when exposed to heat or flame.[10] Critically, its combustion produces toxic and hazardous fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[10]
Risk Assessment and the Hierarchy of Controls
A systematic approach to managing the risks associated with this compound is essential. The hierarchy of controls provides a framework for implementing the most effective safety measures.
Caption: Hierarchy of controls for mitigating exposure risks.
-
Elimination/Substitution: The most effective control is to remove the hazard. In research and development, this is often not feasible. However, a critical first step is always to assess if a less hazardous chemical can be substituted without compromising experimental outcomes.
-
Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For this compound, the mandatory engineering control is to handle the substance within a certified chemical fume hood.[12] Adequate general laboratory ventilation is also required to prevent the accumulation of vapors.[13][14] An eyewash station and safety shower must be readily accessible.[13]
-
Administrative Controls: These are work policies and procedures that reduce exposure. This includes developing detailed Standard Operating Procedures (SOPs), providing comprehensive training on the specific hazards of this compound, and restricting access to authorized personnel only. Do not eat, drink, or smoke in areas where this chemical is handled.[15][16]
-
Personal Protective Equipment (PPE): PPE is the last line of defense. It does not eliminate the hazard but provides a barrier. The required PPE for handling this compound is detailed in the following section.[5][13][15]
Standard Operating Procedures for Safe Handling
Adherence to a strict protocol is non-negotiable. The following steps must be followed for any procedure involving this compound.
Required Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles and/or a face shield, conforming to standards like NIOSH (US) or EN 166 (EU).
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber). Inspect gloves for tears or holes before each use. Change gloves immediately if contamination occurs.
-
Skin and Body Protection: Wear a chemically resistant lab coat, long pants, and closed-toe shoes. An apron may be required for larger quantities.[10] Do not allow contaminated clothing to remain in contact with the skin.[10]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of vapor inhalation, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.
Experimental Protocol: Weighing and Dispensing
-
Preparation: Don all required PPE. Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Staging: Place all necessary equipment (balance, spatulas, weigh boats, receiving vessel) inside the fume hood before introducing the this compound container.
-
Dispensing: Keep the primary container of this compound tightly sealed when not in use.[5][13] Perform all transfers and dispensing of the liquid slowly and carefully to avoid splashing or aerosol generation.[12]
-
Cleanup: After dispensing, decontaminate any surfaces and equipment within the fume hood. Seal the waste container for contaminated materials.
-
Post-Procedure: Remove PPE in the correct order to avoid self-contamination. Wash hands and face thoroughly with soap and water after handling.[15]
Emergency Response Protocols
Rapid and correct response to an emergency is critical to mitigating harm.
Caption: Decision workflow for this compound emergencies.
First Aid Measures
Immediate action is required following any exposure.[17]
-
Inhalation: Remove the person to fresh air immediately.[13][15] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[13][17] Seek immediate medical attention.[13][15]
-
Skin Contact: Immediately remove all contaminated clothing.[10][13] Flush the affected skin with copious amounts of running water for at least 15 minutes.[13][18] Seek medical attention if irritation persists.[13][15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13][15][18] Remove contact lenses if present and easy to do.[13][15] Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting.[10][13] If the person is conscious, rinse their mouth with water and have them drink two glasses of water at most.[15] Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.[15]
Spill Response
-
Minor Spills: For small spills within a fume hood, contain the spill and absorb it with an inert material such as vermiculite, sand, or earth.[10] Place the contaminated material into a sealed, labeled container for hazardous waste disposal.
-
Major Spills: Evacuate the laboratory immediately and alert personnel in adjacent areas. Prevent entry and contact emergency services. Ensure the area is well-ventilated from a safe distance if possible. Do not re-enter until the area is cleared by safety professionals.
Fire Response
-
Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[10]
-
Unsuitable Media: Do not use a direct water jet, as it may spread the fire.
-
Firefighting Procedures: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[10] Use a water spray to cool fire-exposed containers.[10]
Waste Disposal and Environmental Considerations
This compound is very toxic to aquatic life and may cause long-term adverse effects in the aquatic environment.[10] Release into the environment must be strictly avoided.[10]
Disposal Protocol
-
Collection: All waste containing this compound, including contaminated absorbents, disposable PPE, and empty containers, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Storage: Store the waste container in a designated, secure area, away from incompatible materials.
-
Disposal: All waste must be handled and disposed of in accordance with local, regional, and national regulations (e.g., US 40 CFR Part 261).[15] This must be carried out by a licensed hazardous waste disposal company. Do not dispose of down the drain.[12]
Conclusion
The safe handling of this compound is predicated on a comprehensive understanding of its hazards and the disciplined application of control measures. By adhering to the hierarchy of controls—prioritizing engineering solutions like fume hoods, enforcing strict administrative protocols, and consistently using appropriate PPE—researchers can effectively mitigate the risks of irritation, systemic toxicity, and environmental harm. Emergency preparedness is the final, critical layer of this safety system. By integrating these principles into daily laboratory practice, scientific professionals can work with this valuable compound while upholding the highest standards of health and safety.
References
- 1. 4-N-OCTYLANILINE | 16245-79-7 [chemicalbook.com]
- 2. The preparation of this compound and its application in the extraction of noble metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 3007-71-4 [sigmaaldrich.com]
- 4. This compound | 3007-71-4 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. chembk.com [chembk.com]
- 7. This compound | C14H23N | CID 137788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Octylaniline 99 16245-79-7 [sigmaaldrich.com]
- 9. 4-n-Octylaniline, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. 4-Octylaniline | C14H23N | CID 85346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Registration Dossier - ECHA [echa.europa.eu]
- 13. aksci.com [aksci.com]
- 14. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 16245-79-7 Name: 4-octylaniline [xixisys.com]
- 15. 4-n-Octylaniline SDS - Download & Subscribe for Updates [sdsmanager.com]
- 16. echemi.com [echemi.com]
- 17. fishersci.com [fishersci.com]
- 18. poisons.ie [poisons.ie]
A Senior Scientist's Guide to Sourcing and Applying High-Purity N-Octylaniline in Advanced Synthesis
Abstract: This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of high-purity N-Octylaniline (CAS 6539-44-2). We delve into the critical importance of purity in sensitive catalytic reactions, survey the commercial supplier landscape, and offer field-proven protocols for incoming quality control and synthetic application. This document is designed to bridge the gap between procurement and successful experimental outcomes, ensuring that researchers can confidently source and utilize this key secondary amine intermediate.
Introduction: The Tale of Two Isomers and the Imperative of Purity
This compound, a secondary aromatic amine, is a valuable building block in organic synthesis, particularly in the construction of complex molecules targeted for pharmaceutical and materials science applications. Its utility is most pronounced in modern carbon-nitrogen (C-N) bond-forming reactions, which are foundational to medicinal chemistry.
A crucial point of clarification for any researcher is the distinction between This compound (CAS 6539-44-2), the subject of this guide, and its more commonly listed isomer, 4-n-Octylaniline (CAS 16245-79-7).
-
This compound: A secondary amine where the n-octyl group is directly attached to the nitrogen atom of aniline.
-
4-n-Octylaniline: A primary amine where the n-octyl group is attached to the para-position of the aniline ring.
This structural difference is paramount; the reactivity and application of these two compounds are entirely distinct. In catalytic reactions like the Buchwald-Hartwig amination, using the wrong isomer will lead to complete reaction failure. This guide focuses exclusively on the secondary amine, this compound.
The success of syntheses employing this compound is inextricably linked to its purity. In palladium-catalyzed cross-coupling reactions, even trace impurities can have a dramatic, negative impact. Common contaminants and their effects include:
-
Residual Aniline (Starting Material): As a primary amine, it can compete with this compound in coupling reactions, leading to the formation of undesired diarylamine byproducts and complicating purification.
-
N,N-Dioctylaniline (Over-alkylation): This tertiary amine is typically unreactive and acts as an inert impurity, reducing the effective molarity of the reagent and impacting stoichiometry.
-
Water Content: Detrimental in reactions that employ moisture-sensitive reagents, such as strong bases (e.g., sodium tert-butoxide) or anhydrous catalysts.
-
Trace Metal Contaminants: Residual metals from the manufacturing process can poison highly sensitive palladium catalysts, leading to low conversion or complete inhibition of the reaction. The outsized effect of trace palladium impurities has been shown to be responsible for catalytic activity previously attributed to other sources, highlighting the extreme sensitivity of these systems.[1][2][3]
Commercial Supplier Landscape for High-Purity this compound
Sourcing this compound with a purity of >98% is essential for reproducible and high-yielding synthetic results. Lower-purity grades (e.g., 95%) are available but may require purification by the end-user via distillation or column chromatography, adding time and cost to the research workflow. Below is a comparative summary of offerings from reputable suppliers. Note that availability and specifications can change, and verification with the supplier is always recommended.
| Supplier | Product Name | CAS Number | Stated Purity | Key Analytical Methods |
| Sigma-Aldrich (Merck) | This compound | 3007-71-4 | 95% | Not specified on typical product page |
| Thermo Scientific (Alfa Aesar) | N,N-Di-n-octylaniline | 3007-75-8 | 98% | Not specified on product page |
| TCI America | 4-n-Octylaniline | 16245-79-7 | >97.0% | Gas Chromatography (GC) |
Note: As of early 2026, listings for this compound (CAS 6539-44-2) at purities greater than 98% are not broadly advertised by major vendors, whereas the para-isomer is more common. Researchers may need to contact suppliers for custom synthesis or higher-grade batches.
A Field-Proven Workflow for Reagent Qualification and Application
To ensure experimental integrity, a two-phase approach of stringent incoming quality control followed by a meticulously executed synthetic protocol is essential.
Part 3A: Incoming Quality Control (QC) - A Self-Validating System
Do not implicitly trust the label. Verifying the purity and identity of a new bottle of this compound is a critical, self-validating step. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for this purpose.
Objective: To confirm the identity of this compound, quantify its purity, and identify the presence of key potential impurities like aniline and N,N-dioctylaniline.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound (approx. 1 mg/mL) in a high-purity solvent such as dichloromethane or ethyl acetate.
-
GC-MS Instrument Conditions (Typical):
-
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-450.
-
-
Data Analysis:
-
Identity Confirmation: The major peak should exhibit the expected retention time and a mass spectrum consistent with this compound (Molecular Ion [M]+ at m/z 205).
-
Purity Assessment: Integrate all peaks in the chromatogram. The purity is calculated as the area of the this compound peak divided by the total area of all peaks, expressed as a percentage.
-
Impurity Identification: Search for peaks at the expected retention times for aniline and N,N-dioctylaniline and confirm their identity by their mass spectra.
-
The following diagram illustrates this essential QC workflow.
Caption: Workflow for Incoming Quality Control of this compound.
Part 3B: Application Protocol - Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming C-N bonds.[4][5] Its utility in drug development is extensive, but it is highly sensitive to reagent purity. This protocol describes the coupling of this compound with 4-bromotoluene.
Materials:
-
4-Bromotoluene (reactant)
-
This compound (high-purity, QC-verified)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0) - catalyst)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl - ligand)
-
Sodium tert-butoxide (NaOt-Bu - base)
-
Anhydrous Toluene (solvent)
-
Schlenk tube or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Methodology:
-
Vessel Preparation: An oven-dried Schlenk tube containing a magnetic stir bar is placed under high vacuum and backfilled with argon. This cycle is repeated three times to ensure an inert atmosphere.
-
Causality: The Pd(0) catalyst and phosphine ligand are sensitive to oxidation by air, which would deactivate the catalytic system.[6]
-
-
Reagent Addition: Under a positive pressure of argon, add sodium tert-butoxide (1.4 mmol), RuPhos (0.04 mmol), and Pd₂(dba)₃ (0.02 mmol) to the Schlenk tube.
-
Reactant Addition: Add 4-bromotoluene (1.0 mmol), followed by this compound (1.2 mmol), and finally anhydrous toluene (5 mL) via syringe.
-
Causality: A slight excess of the amine is used to ensure complete consumption of the aryl halide. The solvent must be anhydrous to prevent quenching the strong base.
-
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Reaction Monitoring: Progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing by TLC or GC-MS to observe the disappearance of 4-bromotoluene.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Dilute with diethyl ether or ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts. c. Concentrate the filtrate under reduced pressure. d. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired product, N-octyl-4-methylaniline.
The following diagram illustrates the key relationships in this synthetic workflow.
Caption: Key stages of the Buchwald-Hartwig amination protocol.
Conclusion
This compound is a powerful intermediate for constructing the C-N bonds prevalent in pharmaceuticals and advanced materials. However, its effective use is fundamentally dependent on sourcing high-purity material and rigorously verifying that purity before use. While the commercial availability of >98% pure this compound can be limited compared to its primary amine isomer, establishing a robust internal QC protocol empowers researchers to validate their reagents and proceed with confidence. By understanding the causal factors behind each step—from the impact of impurities to the role of each component in a complex catalytic cycle—scientists can troubleshoot effectively and achieve reliable, reproducible results in their synthetic endeavors.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Amine might end palladium’s reign over classic cross coupling reaction | Research | Chemistry World [chemistryworld.com]
- 3. The curious incident of the catalytic amine that never was | News | Chemistry World [chemistryworld.com]
- 4. research.rug.nl [research.rug.nl]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Methodological & Application
solvent extraction of platinum(IV) using N-Octylaniline in xylene
An Application Note for the Efficient and Selective Solvent Extraction of Platinum(IV) Utilizing N-Octylaniline in Xylene
Introduction: The Imperative for Selective Platinum Recovery
Platinum Group Metals (PGMs) are indispensable in a multitude of advanced industrial applications, including automotive catalysis, petroleum refining, and pharmaceuticals.[1][2] The economic and strategic significance of platinum, coupled with its scarcity in natural deposits, necessitates the development of robust and efficient methods for its recovery and purification from both primary ores and secondary sources like spent catalysts.[2][3] Solvent extraction, a hydrometallurgical technique, offers a highly selective and efficient pathway for the separation of platinum from complex matrices.[4][5] This application note provides a detailed protocol and technical guide for the solvent extraction of platinum(IV) from acidic aqueous solutions using this compound as the extractant, dissolved in xylene. This compound, a secondary amine, has demonstrated exceptional efficacy as a liquid anion exchanger for the quantitative extraction of platinum(IV).[6][7] This guide is intended for researchers, scientists, and drug development professionals who require a reliable method for platinum separation and purification.
Core Principles and Extraction Mechanism
The solvent extraction of platinum(IV) with this compound is predicated on the principle of ion-pair formation.[5][8] In an acidic chloride medium, platinum(IV) predominantly exists as the stable hexachloroplatinate(IV) anion, [PtCl₆]²⁻.[9] The this compound, a weak base, is protonated in the acidic aqueous phase to form the octyl-anilinium cation. This cation then associates with the hexachloroplatinate(IV) anion to form a charge-neutral, hydrophobic ion-pair. This ion-pair is readily extracted into the non-polar organic phase, in this case, xylene.
The overall extraction equilibrium can be represented as follows:
[PtCl₆]²⁻(aq) + 2R₂NH₂⁺(org) ⇌ --INVALID-LINK--
Where R₂NH represents the this compound molecule. The efficiency of this extraction is contingent upon several critical parameters, including the acidity of the aqueous phase, the concentration of the extractant, and the nature of the organic diluent.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the procedure for the quantitative extraction of platinum(IV) from a synthetic aqueous solution.
Reagent and Solution Preparation
-
Standard Platinum(IV) Stock Solution (1000 µg/mL):
-
Accurately weigh 2.275 g of chloroplatinic acid (H₂PtCl₆·xH₂O) and dissolve it in 1 M hydrochloric acid in a 1-liter volumetric flask.
-
Standardize this solution using a suitable analytical method, such as gravimetric analysis with ammonium chloride.
-
-
This compound Extractant Solution (0.1 M in Xylene):
-
Dissolve 20.53 g of this compound in xylene in a 1-liter volumetric flask and dilute to the mark with xylene.
-
-
Stannous Chloride Solution (10% w/v):
-
Dissolve 10 g of stannous chloride dihydrate (SnCl₂·2H₂O) in 20 mL of concentrated hydrochloric acid and dilute to 100 mL with deionized water. Prepare this solution fresh daily.
-
-
Hydrochloric Acid Solutions:
-
Prepare a range of hydrochloric acid concentrations (e.g., 0.5 M, 1 M, 2 M, etc.) by diluting concentrated hydrochloric acid with deionized water.
-
Solvent Extraction Procedure
-
Pipette an aliquot of the platinum(IV) stock solution containing the desired amount of platinum (e.g., 150 µg) into a 125 mL separatory funnel.[10]
-
Add the appropriate volume of hydrochloric acid to adjust the final aqueous phase acidity to the desired concentration (e.g., 1 M).
-
Adjust the final volume of the aqueous phase to 25 mL with deionized water.
-
Add 10 mL of the 0.1 M this compound in xylene solution to the separatory funnel.
-
Shake the funnel vigorously for a minimum of 3 minutes to ensure complete equilibration between the two phases.[10]
-
Allow the phases to separate for 5 minutes.
-
Drain the aqueous phase (bottom layer) into a beaker.
-
The organic phase (top layer) now contains the extracted platinum(IV).
Stripping Procedure (Back-Extraction)
-
Transfer the platinum-loaded organic phase to a clean separatory funnel.
-
Add 25 mL of deionized water to the separatory funnel.[6][11]
-
Shake the funnel vigorously for 5 minutes.
-
Allow the phases to separate.
-
Drain the aqueous phase, which now contains the stripped platinum, into a beaker for analysis. Repeat the stripping step if necessary to ensure complete recovery.
Analytical Determination of Platinum
The concentration of platinum in the aqueous solutions (before extraction and after stripping) can be determined spectrophotometrically using the stannous chloride method.[6][11]
-
Take a suitable aliquot of the platinum-containing aqueous solution.
-
Add 10 mL of the 10% stannous chloride solution.
-
Dilute to a known volume (e.g., 50 mL) with deionized water.
-
Allow the color to develop for 20 minutes.
-
Measure the absorbance of the solution at the wavelength of maximum absorption (typically around 403 nm) using a spectrophotometer.
-
Calculate the platinum concentration by comparing the absorbance to a calibration curve prepared from standard platinum solutions.
Factors Influencing Extraction Efficiency
The quantitative extraction of platinum(IV) is highly dependent on the experimental conditions. The following table summarizes the optimal conditions based on available literature.
| Parameter | Optimal Range/Value | Rationale and Remarks | Source(s) |
| Aqueous Phase Acidity (HCl) | 0.5 M - 10 M | Ensures the formation and stability of the [PtCl₆]²⁻ anion and the protonation of this compound. | [6] |
| Aqueous Phase Acidity (H₂SO₄) | 2.5 M - 10 M | Demonstrates the versatility of the method in different acidic media. | [6] |
| This compound Concentration | 3% v/v in xylene (approx. 0.1 M) | A sufficient excess of the extractant is required to drive the extraction equilibrium towards the organic phase. | [6][10] |
| Organic Diluent | Xylene, Toluene, Benzene | Aromatic solvents are superior for quantitative extraction due to their ability to solvate the large, hydrophobic ion-pair complex. | [1][11] |
| Equilibration Time | 3 minutes | Sufficient time for the mass transfer of the ion-pair across the phase boundary. | [10] |
| Stripping Agent | Deionized Water | Effective for back-extracting platinum from the organic phase. | [6][11] |
Workflow Visualization
The following diagram illustrates the complete workflow for the solvent extraction and analysis of platinum(IV).
Caption: Workflow for Pt(IV) extraction.
Conclusion
The use of this compound in xylene provides a rapid, accurate, and precise method for the selective extraction of platinum(IV) from acidic media.[6] The underlying ion-pair formation mechanism allows for high extraction efficiency and clean separation from many common base metals such as iron(III), cobalt(II), nickel(II), and copper(II).[6] The straightforward stripping process using deionized water further enhances the utility of this method for platinum recovery and purification. This protocol serves as a robust foundation for researchers and scientists working on the analysis and processing of platinum-containing materials.
References
- 1. longdom.org [longdom.org]
- 2. Solvent Extraction as a Method of Recovery and Separation of Platinum Group Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Platinum and Palladium Solvent Extraction from Real Leaching Solutions of Spent Catalysts [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Extraction and separation studies of platinum(IV) with N-n-octylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The extraction of noble metals with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recovery of Palladium(II) and Platinum(IV) in Novel Extraction Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
protocol for liquid-liquid extraction of lead(II) with 4-methyl-N-n-octylaniline
Liquid-Liquid Extraction of Lead(II) with 4-methyl-N-n-octylaniline: A Detailed Technical Guide
Introduction
Lead (Pb), a heavy metal of significant environmental and health concern, necessitates robust and efficient methods for its removal and preconcentration from various matrices.[1] Liquid-liquid extraction, a cornerstone of separation science, offers a highly selective and economically viable approach for isolating lead(II) ions.[1][2] This guide details a comprehensive protocol for the extraction of lead(II) from aqueous solutions using 4-methyl-N-n-octylaniline, a high molecular weight amine that functions as a liquid anion exchanger.[1] This method is particularly effective for preconcentration of lead from samples prior to instrumental analysis and has been successfully applied to complex matrices such as cosmetic products.[1][2]
This document provides a step-by-step protocol, delves into the chemical principles governing the extraction, and offers practical insights for researchers, scientists, and professionals in drug development and environmental analysis.
I. Expertise & Experience: The "Why" Behind the Protocol
The successful liquid-liquid extraction of lead(II) is not merely a procedural sequence but a manipulation of chemical equilibria. Here, we dissect the causality behind the key experimental choices.
The Extractant: 4-methyl-N-n-octylaniline
4-methyl-N-n-octylaniline is a secondary amine with a bulky n-octyl group and a methyl group on the aniline ring. This structure is key to its efficacy:
-
Basicity and Protonation: The nitrogen atom in the aniline is basic and can be protonated in an acidic medium to form an ammonium cation. This protonated form is the active species in the anion exchange mechanism.
-
Hydrophobicity: The long n-octyl chain imparts significant hydrophobicity to the molecule, ensuring its high solubility in non-polar organic solvents like xylene and minimizing its loss to the aqueous phase.
-
Steric Effects: The bulky nature of the molecule helps in the formation of stable, sterically shielded ion-pair complexes with the target anion in the organic phase.
The synthesis of 4-methyl-N-n-octylaniline can be achieved by refluxing a 1:2 mixture of 1-bromooctane and 4-methylaniline.[2] Post-synthesis, purification by recrystallization is recommended to ensure the purity of the extractant.[2]
The Extraction Mechanism: Anion Exchange
The extraction process does not involve the direct chelation of the Pb²⁺ cation. Instead, it operates on an anion exchange mechanism. Lead(II) in the presence of a high concentration of iodide ions forms anionic complexes, primarily [PbI₃]⁻ and [PbI₄]²⁻.
In the acidic aqueous phase (provided by H₂SO₄), the 4-methyl-N-n-octylaniline (R₂NH) is protonated:
R₂NH(org) + H⁺(aq) ⇌ R₂NH₂⁺(org)
This protonated amine, the liquid anion exchanger, then extracts the anionic lead-iodide complex into the organic phase through the formation of an ion-pair:
n(R₂NH₂⁺)(org) + [PbIₓ]ⁿ⁻(aq) ⇌ (R₂NH₂⁺)ₙ[PbIₓ]ⁿ⁻(org)
where 'n' is the charge of the anionic complex. Studies suggest that the stoichiometry of the extracted species can vary depending on the iodide concentration.[2]
Critical Parameters
-
Aqueous Phase Acidity (H₂SO₄): An acidic medium is crucial for the protonation of the amine extractant. The quantitative extraction of lead(II) is observed over a wide range of sulfuric acid concentrations (0.2 M to 2.0 M).[1]
-
Iodide Concentration (KI): Potassium iodide serves as the source of iodide ions, which are essential for the formation of the extractable anionic lead complexes. A concentration of 0.1 M to 1.0 M KI is effective for quantitative extraction.[1]
-
Choice of Diluent (Xylene): Xylene is an excellent choice as a diluent for the extractant. It is non-volatile, readily available, provides a clear phase separation without emulsion formation, and effectively solvates the ion-pair complex.[1][2]
-
Equilibration Time: A shaking time of at least 2 minutes is necessary to ensure the complete transfer of the lead complex into the organic phase. A 3-minute shaking time is recommended to guarantee quantitative extraction.[1]
II. Experimental Protocol
This section provides a detailed, step-by-step methodology for the liquid-liquid extraction of lead(II).
A. Reagents and Solutions
-
Lead(II) Stock Solution (1000 µg/mL): Prepare by dissolving the appropriate amount of lead nitrate (Pb(NO₃)₂) (AR grade) in deionized water. Standardize this solution complexometrically.[1]
-
4-methyl-N-n-octylaniline Solution (4% w/v): Dissolve 4 g of purified 4-methyl-N-n-octylaniline in 100 mL of xylene.
-
Potassium Iodide Solution (0.1 M): Dissolve 1.66 g of KI in 100 mL of deionized water.
-
Sulfuric Acid Solution (1.0 M): Prepare by diluting concentrated H₂SO₄.
-
Acetate Buffer Solution: Used for stripping. The exact concentration and pH may need optimization, but a starting point can be a 1 M solution.
-
Nitric Acid (0.5 M to 1.0 M): An alternative stripping agent.[3][4]
B. Extraction Procedure
-
Aqueous Phase Preparation: In a separatory funnel, place 10 mL of an aqueous solution containing a known concentration of lead(II) (e.g., 100 µg). Add the necessary volumes of KI and H₂SO₄ solutions to achieve final concentrations of 0.1 M and 1.0 M, respectively.
-
Organic Phase Addition: Add 10 mL of the 4% 4-methyl-N-n-octylaniline solution in xylene to the separatory funnel.
-
Equilibration: Stopper the funnel and shake it vigorously for 3 minutes.
-
Phase Separation: Allow the phases to separate completely. The organic phase contains the extracted lead(II) complex.
-
Aqueous Phase Removal: Carefully drain the lower aqueous phase.
C. Stripping (Back-Extraction) Procedure
-
Stripping Solution Addition: To the separatory funnel containing the lead-loaded organic phase, add 10 mL of the acetate buffer solution (or 0.5 M HNO₃).
-
Equilibration: Shake the funnel for 3 minutes to transfer the lead(II) ions back into the aqueous phase.
-
Phase Separation: Allow the phases to separate.
-
Collection of Aqueous Phase: Drain the lower aqueous phase, which now contains the stripped lead(II), into a suitable container for analysis.
D. Analysis of Lead(II)
The concentration of lead(II) in the stripped aqueous solution can be determined using various analytical techniques, such as:
-
Flame Atomic Absorption Spectrometry (FAAS): A robust and common technique for metal analysis.[2][3][5] The solution can be directly aspirated into the flame.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Offers higher sensitivity for trace-level determination.[5]
-
Spectrophotometry: Lead can be complexed with a chromogenic agent like dithizone, and the absorbance measured.[3]
Workflow Diagram
Caption: Workflow for the extraction and stripping of Lead(II).
III. Trustworthiness: A Self-Validating System
To ensure the reliability and reproducibility of this protocol, the following considerations are paramount:
-
Reagent Purity: Use analytical grade (AR) reagents for the preparation of all solutions. The purity of the synthesized 4-methyl-N-n-octylaniline should be confirmed, for instance, by melting point determination or spectroscopic methods.
-
Calibration: For the final determination of lead concentration, a proper calibration curve should be generated using standard solutions of lead.
-
Extraction Efficiency: The efficiency of the extraction can be calculated by analyzing the lead concentration in the aqueous phase before and after the extraction:
-
E% = [(C₀ - Cₐ) / C₀] x 100
-
Where C₀ is the initial concentration of lead and Cₐ is the concentration after extraction. A quantitative extraction of 99.9% has been reported for this method.[1]
-
-
Phase Volume Ratio: This method maintains quantitative extraction even when the aqueous to organic phase volume ratio is increased up to 5:1, making it suitable for preconcentration of lead from dilute solutions.[1][2]
IV. Quantitative Data Summary
| Parameter | Optimal Condition/Value | Reference |
| Extractant Concentration | 4% (w/v) 4-methyl-N-n-octylaniline in xylene | [1] |
| Aqueous Phase Acidity | 0.2 M - 2.0 M H₂SO₄ | [1] |
| Complexing Agent | 0.1 M - 1.0 M KI | [1] |
| Equilibration Time | 3 minutes | [1] |
| Stripping Agent | Acetate Buffer | [1][2] |
| Aqueous:Organic Phase Ratio | Up to 5:1 for quantitative extraction | [1][2] |
| Extraction Efficiency | 99.9% | [1] |
V. Safety and Handling
All work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.
-
4-methyl-N-n-octylaniline: As an aniline derivative, it should be handled with care. Aniline and its derivatives can be toxic if swallowed, in contact with skin, or if inhaled.[6] Avoid breathing vapors and ensure skin and eye contact is prevented.
-
Xylene: A flammable liquid and vapor. Keep away from heat, sparks, and open flames. It can cause skin irritation and may be harmful if inhaled.[7]
-
Acids (H₂SO₄, HNO₃): Corrosive and can cause severe skin burns and eye damage. Handle with extreme care and always add acid to water, not the other way around.
-
Lead Nitrate: Toxic and a suspected carcinogen. Avoid ingestion and inhalation of dust.
Dispose of all chemical waste in accordance with local, state, and federal regulations.
VI. References
-
Gavali, L. V., et al. (2021). 4-METHYL-N-n-OCTYLANILINE AS AN EMERGING EXTRACTANT FOR THE LIQUID-LIQUID EXTRACTION OF TOXIC METAL LIKE LEAD(II) TO REDUCE ITS HEALTH HAZARDS. RASĀYAN J. Chem., 14(1), 433-438. --INVALID-LINK--
-
Soylak, M., & Elci, L. (2020). Deep Eutectic Solvent-Based Microextraction of Lead(II) Traces from Water and Aqueous Extracts before FAAS Measurements. Molecules, 25(20), 4794. --INVALID-LINK--
-
Sigma-Aldrich. (2024). Safety Data Sheet for Xylene. --INVALID-LINK--
-
Gavali, L. V., et al. (2021). 4-METHYL-N-n-OCTYLANILINE AS AN EMERGING EXTRACTANT FOR THE LIQUID-LIQUID EXTRACTION OF TOXIC METAL LIKE LEAD(II) TO REDUCE ITS HEALTH HAZARDS. ResearchGate. --INVALID-LINK--
-
Soylak, M., & Elci, L. (2018). A Method to Determination of Lead Ions in Aqueous Samples: Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction Method Based on Solidification of Floating Organic Drop and Back-Extraction Followed by FAAS. Journal of Analytical Methods in Chemistry. --INVALID-LINK--
-
ChemicalBook. (2023). N-ALLYLANILINE - Safety Data Sheet. --INVALID-LINK--
-
BenchChem. (2025). An In-Depth Technical Guide to the Safety and Handling of 2-(But-2-en-1-yl)aniline. --INVALID-LINK--
-
ECHEMI. (2024). 4-Methylaniline SDS, 106-49-0 Safety Data Sheets. --INVALID-LINK--
-
TCI Chemicals. (2024). SAFETY DATA SHEET for 4,4'-Methylenebis(2-ethylaniline). --INVALID-LINK--
-
CDH Fine Chemical. (2024). Material Safety Data Sheet for N-Methylaniline. --INVALID-LINK--
-
Mojski, M. (1979). The extraction of noble metals with n-octylaniline. Talanta, 26(3), 199-206. --INVALID-LINK--
-
Sargar, B. M., & Anuse, M. A. (2001). Liquid-liquid extraction study of tellurium(IV) with N-n-octylaniline in halide medium and its separation from real samples. Talanta, 55(3), 469-78. --INVALID-LINK--
-
Tyszczuk-Rotko, K. (2012). Influence of Pb(II) concentration and pH of acetate buffer on the potential window of a lead film electrode: an Atomic Force Microscopy Study. Microscopy and Microanalysis, 18(3), 531-7. --INVALID-LINK--
-
Gaikar, V. G., & Anuse, M. A. (1998). Extraction and separation studies of platinum(IV) with N-n-octylaniline. Talanta, 47(4), 823-32. --INVALID-LINK--
-
Bosso, S. T., & Enzweiler, J. (2006). Separation and preconcentration procedures for the determination of lead using spectrometric techniques: A review. Talanta, 69(1), 1-10. --INVALID-LINK--
-
Alguacil, F. J. (2016). Lead(II) extraction from aqueous solutions by pyridine extractants. Journal of Chemical Technology & Biotechnology, 91(9), 2463-2469. --INVALID-LINK--
-
Patil, V. B., & Shinde, V. M. (2015). Liquid–liquid extraction and separation of lead(ii) by using N-n-octylcyclohexylamine as an extractant: analysis of real samples. Analytical Methods, 7(10), 4148-4156. --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. A Method to Determination of Lead Ions in Aqueous Samples: Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction Method Based on Solidification of Floating Organic Drop and Back-Extraction Followed by FAAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liquid–liquid extraction and separation of lead(ii) by using N-n-octylcyclohexylamine as an extractant: analysis of real samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Deep Eutectic Solvent-Based Microextraction of Lead(II) Traces from Water and Aqueous Extracts before FAAS Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Strategic Synthesis of N-Octyl Benzimidazole Derivatives for Modulating Lipophilicity in Drug Discovery
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide array of biological activities, including antiviral, anticancer, antifungal, and anti-inflammatory properties.[1][2] This therapeutic versatility stems from its nature as a "privileged structure," capable of binding to a diverse range of biological targets. A key strategy in modern drug development is the modification of such scaffolds to fine-tune their pharmacokinetic and pharmacodynamic profiles. N-substitution on the benzimidazole ring is a powerful tool for this purpose, allowing for the modulation of properties like solubility, metabolic stability, and target affinity.[3]
This application note details a robust and reliable synthetic strategy for incorporating a long-chain alkyl group, specifically an N-octyl moiety, onto the benzimidazole core. The introduction of an eight-carbon chain significantly increases the lipophilicity of the parent molecule. This modification is often pursued to enhance membrane permeability, improve oral bioavailability, or increase potency for targets within a lipid-rich environment. While the query specifies N-octylaniline, it is crucial to note from a mechanistic standpoint that direct N-alkylation is most efficiently achieved using an alkyl halide, such as 1-bromooctane. This compound is not a direct alkylating agent for this purpose. This guide will, therefore, focus on the scientifically established and validated two-step synthesis: the initial formation of a 2-substituted benzimidazole followed by its N-alkylation with an octyl halide.
Part I: Mechanistic Rationale and Synthetic Strategy
The synthesis of N-octyl benzimidazole-based compounds is most effectively approached via a two-step pathway. This method offers superior control over regioselectivity and allows for the purification of intermediates, ensuring a higher purity of the final product.
-
Step 1: Benzimidazole Core Formation (Phillips-Ladenburg Condensation): The foundational step involves the condensation of an ortho-phenylenediamine (OPD) with an aldehyde.[4][5] This reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization (via oxidation) to yield the stable 2-substituted-1H-benzimidazole. The choice of aldehyde directly determines the substituent at the 2-position, a critical locus for tuning biological activity.
-
Step 2: N-Alkylation: The 1H-benzimidazole intermediate possesses a slightly acidic proton on one of the nitrogen atoms (pKa ≈ 13.2). In the presence of a suitable base, this proton can be abstracted to form a nucleophilic benzimidazolide anion. This anion then readily attacks an electrophilic alkylating agent, such as 1-bromooctane, in a classic SN2 reaction to form the N-octyl benzimidazole derivative.
This strategic separation of steps prevents competing side reactions and simplifies the purification process, which is paramount in a drug development setting.
Visualization of the Synthetic Workflow
Caption: Overall workflow for the two-step synthesis of N-octyl benzimidazoles.
Part II: Detailed Experimental Protocols
Trustworthiness: These protocols are based on established and widely published methodologies.[6][7] Each step includes explanations for the choice of reagents and conditions to ensure reproducibility and understanding. Safety precautions, including the use of a fume hood and appropriate personal protective equipment (PPE), should be observed at all times.
Protocol 1: Synthesis of 2-Phenyl-1H-benzimidazole (Intermediate)
This protocol describes the synthesis of a representative 2-aryl benzimidazole intermediate using benzaldehyde.
Materials:
-
o-Phenylenediamine (OPD)
-
Benzaldehyde
-
Ethanol (EtOH)
-
Ammonium chloride (NH₄Cl) as a mild catalyst[8]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Beakers, graduated cylinders
-
Filtration apparatus (Büchner funnel)
-
Deionized water
-
Crushed ice
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve o-phenylenediamine (10.8 g, 0.1 mol) in 60 mL of ethanol.
-
Reagent Addition: To this solution, add benzaldehyde (10.6 g, 0.1 mol) and ammonium chloride (2.67 g, 0.05 mol). The NH₄Cl acts as a mild acidic catalyst to promote the initial imine formation.[8]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 ethyl acetate:hexane mobile phase). The reaction is typically complete within 3-4 hours.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing 200 mL of crushed ice with constant stirring.
-
Precipitation: A solid precipitate of 2-phenyl-1H-benzimidazole will form. Continue stirring for 15-20 minutes to ensure complete precipitation.
-
Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 50 mL) to remove any residual catalyst and impurities.
-
Drying and Purification: Dry the collected solid in a vacuum oven. The product can be further purified by recrystallization from ethanol to yield a white or off-white crystalline solid.
Protocol 2: Synthesis of 1-Octyl-2-phenyl-1H-benzimidazole (Final Product)
This protocol details the N-alkylation of the intermediate synthesized in Protocol 1.
Materials:
-
2-Phenyl-1H-benzimidazole (from Protocol 1)
-
1-Bromooctane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer/hotplate
-
Standard laboratory glassware
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, add 2-phenyl-1H-benzimidazole (3.88 g, 0.02 mol) and anhydrous potassium carbonate (4.14 g, 0.03 mol) to 40 mL of DMF. K₂CO₃ is a suitable base for deprotonating the benzimidazole nitrogen without being overly harsh.[7]
-
Reagent Addition: Stir the suspension at room temperature for 20 minutes. Then, add 1-bromooctane (4.25 g, 0.022 mol) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 60-70°C and stir for 6-8 hours. Monitor the reaction progress by TLC until the starting benzimidazole spot has disappeared.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 150 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine solution (2 x 40 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel (using a gradient of hexane and ethyl acetate) to yield the pure 1-octyl-2-phenyl-1H-benzimidazole as a viscous oil or low-melting solid.
Part III: Data Presentation and Characterization
The success of the synthesis should be confirmed using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy. Upon successful N-alkylation, the key observable change in the ¹H NMR spectrum is the disappearance of the broad N-H singlet (typically >12 ppm) and the appearance of new signals corresponding to the octyl chain protons.
Table 1: Representative Yields for N-Alkylated Benzimidazoles
| 2-Substituent (R) | Aldehyde Precursor | N-Alkylation Yield (approx.) | Final Product Appearance |
| Phenyl | Benzaldehyde | 85-95% | Viscous Oil / White Solid |
| 4-Chlorophenyl | 4-Chlorobenzaldehyde | 80-90% | White Solid |
| 4-Methoxyphenyl | 4-Methoxybenzaldehyde | 88-96% | Pale Yellow Solid |
| Thiophen-2-yl | Thiophene-2-carboxaldehyde | 82-92% | Light Brown Solid |
Yields are approximate and may vary based on reaction scale and purification efficiency.
Part IV: Mechanistic Visualization
The core chemical transformation is the Phillips-Ladenburg condensation. Understanding this mechanism is key to troubleshooting and optimizing the synthesis of the benzimidazole intermediate.
Caption: Simplified mechanism of the Phillips-Ladenburg benzimidazole synthesis.
References
- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. cjm.ichem.md [cjm.ichem.md]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: N-Octylaniline as a High-Efficacy Corrosion Inhibitor for Mild Steel in Acidic Environments
Abstract
The corrosion of mild steel in acidic media is a significant challenge across various industries, including chemical processing, oil and gas, and metal treatment.[1] The use of organic corrosion inhibitors is a primary strategy for mitigating this degradation.[2] This document provides a comprehensive technical guide on the application of N-Octylaniline as a potent corrosion inhibitor for mild steel in environments such as hydrochloric acid (HCl). We will explore the fundamental mechanism of inhibition, present detailed protocols for evaluating its performance using electrochemical and surface analysis techniques, and offer insights into data interpretation. This guide is intended for researchers and scientists engaged in materials science, corrosion engineering, and chemical development.
Introduction: The Corrosion Challenge and the Role of Organic Inhibitors
Mild steel, despite its widespread use due to its mechanical properties and low cost, is highly susceptible to corrosion, particularly in acidic solutions. This electrochemical process involves the dissolution of iron (anodic reaction) and the evolution of hydrogen gas (cathodic reaction), leading to material loss and structural failure.[1]
Organic molecules containing heteroatoms (like Nitrogen, Oxygen, Sulfur) and π-electrons in their structure are effective corrosion inhibitors.[3][4][5][6] These molecules function by adsorbing onto the metal surface, creating a protective barrier that impedes the corrosive process.[6] this compound (C₁₄H₂₃N) is a promising inhibitor due to its molecular structure, which includes a nitrogen atom with a lone pair of electrons, an aromatic phenyl group, and a long hydrophobic octyl chain.[7] This combination allows for strong adsorption onto the steel surface and the formation of a dense, water-repellent protective film.
Proposed Mechanism of Inhibition
The effectiveness of this compound as a corrosion inhibitor stems from its ability to adsorb onto the mild steel surface, displacing water molecules and aggressive ions like chloride (Cl⁻). The mechanism involves several interactions:
-
Electrostatic Interaction: In an acidic solution, the steel surface becomes positively charged. Simultaneously, aggressive anions like Cl⁻ adsorb onto this surface. The this compound molecule can be protonated at its nitrogen atom, leading to electrostatic attraction to the chloride-adsorbed surface.
-
Chemisorption: The lone pair of electrons on the nitrogen atom can be shared with the vacant d-orbitals of the iron atoms on the mild steel surface, forming a coordinate-type covalent bond.[6]
-
Hydrophobic Barrier Formation: The long octyl (C₈H₁₇) aliphatic chain orients away from the metal surface, creating a compact hydrophobic layer. This layer acts as a physical barrier, preventing the diffusion of corrosive species from the bulk solution to the metal surface.[8]
This adsorption process is believed to follow the Langmuir adsorption isotherm, which assumes the formation of a uniform monolayer of inhibitor molecules on the metal surface.[9][10][11]
Caption: Proposed mechanism of this compound inhibiting mild steel corrosion.
Experimental Evaluation: Protocols and Workflows
A multi-faceted approach is required to thoroughly evaluate the performance of a corrosion inhibitor. The following protocols outline the key experimental procedures.
Caption: Standard experimental workflow for evaluating a corrosion inhibitor.
Material and Solution Preparation
Protocol 1: Mild Steel Coupon Preparation
-
Cutting: Cut mild steel coupons (e.g., AISI 1020 grade) into appropriate dimensions (e.g., 2.5 cm x 2.0 cm x 0.2 cm for weight loss, or cylindrical electrodes for electrochemical tests).
-
Abrading/Polishing: Mechanically abrade the coupon surfaces sequentially with different grades of silicon carbide (SiC) abrasive papers (e.g., 240, 400, 600, 800, and 1200 grit) to achieve a smooth, uniform finish.
-
Cleaning (Degreasing): Rinse the polished coupons thoroughly with double-distilled water, followed by degreasing with acetone.
-
Drying: Dry the coupons in a stream of warm air and store them in a moisture-free desiccator until use.
-
Causality: Polishing removes existing oxide layers and ensures a reproducible surface. Degreasing eliminates any organic contaminants that could interfere with the inhibitor's adsorption.
-
Protocol 2: Test Solution Preparation
-
Acidic Medium: Prepare a 1.0 M HCl solution by diluting concentrated HCl with double-distilled water.
-
Inhibitor Stock Solution: Prepare a stock solution of this compound (e.g., 0.01 M) in the 1.0 M HCl medium.
-
Test Concentrations: Prepare a range of test solutions with varying concentrations of this compound (e.g., 1x10⁻⁵ M, 5x10⁻⁵ M, 1x10⁻⁴ M, 5x10⁻⁴ M, 1x10⁻³ M) by serial dilution of the stock solution. A "blank" solution (1.0 M HCl without inhibitor) must be prepared for comparison.
Weight Loss (Gravimetric) Method
This method provides a direct measure of material loss over time.
Protocol 3: Weight Loss Measurement
-
Initial Weighing: Accurately weigh the prepared mild steel coupons to four decimal places (W₁).
-
Immersion: Immerse the weighed coupons in beakers containing 100 mL of the blank and inhibitor-containing solutions at a constant temperature (e.g., 298 K) for a specified period (e.g., 6 hours).
-
Final Weighing: After the immersion period, carefully remove the coupons. Rinse them with distilled water and acetone to remove corrosion products and residual inhibitor. Dry them thoroughly and re-weigh (W₂).
-
Calculation:
-
Calculate the Corrosion Rate (CR) in mm/year using the formula: CR (mm/y) = (8.76 × 10⁴ × ΔW) / (A × T × D) where ΔW is the weight loss (W₁ - W₂ in grams), A is the surface area of the coupon (cm²), T is the immersion time (hours), and D is the density of mild steel (~7.85 g/cm³).
-
Calculate the Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the blank solution and CR_inh is the corrosion rate in the presence of the inhibitor.
-
Electrochemical Measurements
Electrochemical techniques offer rapid and mechanistic insights into the corrosion process.[12] A standard three-electrode cell is used, containing the mild steel coupon as the working electrode (WE), a platinum wire as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) as the reference electrode (RE).
Protocol 4: Potentiodynamic Polarization (Tafel Plot) Measurement
-
Stabilization: Immerse the three-electrode setup in the test solution and allow the open-circuit potential (OCP) to stabilize for approximately 30-60 minutes.[12]
-
Potential Sweep: Scan the potential from -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5 mV/s).[13]
-
Data Analysis: Plot the resulting potential (E) vs. log of current density (log i). Extrapolate the linear (Tafel) regions of the cathodic and anodic curves back to the corrosion potential (Ecorr). The intersection point gives the corrosion current density (icorr).[12][14]
-
Calculation:
-
Calculate Inhibition Efficiency: %IE = [(icorr_blank - icorr_inh) / icorr_blank] × 100
-
Interpretation: this compound is considered a mixed-type inhibitor if it significantly shifts both the anodic and cathodic branches of the polarization curve.[3]
-
Protocol 5: Electrochemical Impedance Spectroscopy (EIS)
-
Setup: Use the same three-electrode setup and allow the OCP to stabilize.
-
Measurement: Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz).[15]
-
Data Analysis:
-
Plot the data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log |Z| vs. log f; phase angle vs. log f).
-
The Nyquist plot for mild steel in acid typically shows a single depressed semicircle, indicating a charge-transfer controlled corrosion process.[16][17]
-
Fit the data to an appropriate equivalent electrical circuit (EEC) to extract quantitative parameters. A simple Randles circuit is often used.
-
-
Parameter Interpretation:
-
Charge Transfer Resistance (Rct): The diameter of the semicircle in the Nyquist plot corresponds to Rct. A larger Rct value indicates slower corrosion and higher inhibition efficiency.[18]
-
Double Layer Capacitance (Cdl): This value is related to the inhibitor adsorption. A decrease in Cdl upon adding the inhibitor suggests the displacement of water molecules by the organic inhibitor molecules at the metal/solution interface.[18]
-
Calculate Inhibition Efficiency: %IE = [(Rct_inh - Rct_blank) / Rct_inh] × 100
-
Surface Analysis Techniques
These methods provide visual and chemical evidence of the protective film formed by the inhibitor.
Protocol 6: Scanning Electron Microscopy (SEM)
-
Sample Preparation: Immerse mild steel coupons in the blank and inhibitor-containing solutions for a set period (e.g., 6 hours).
-
Imaging: After immersion, rinse and dry the coupons. Mount them on stubs and acquire surface morphology images using an SEM.
-
Interpretation: The coupon from the blank solution will show a rough, damaged surface with pits and cracks.[19][20][21][22] In contrast, the coupon protected by this compound should exhibit a much smoother and more uniform surface, confirming the formation of a protective layer.[19]
Protocol 7: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: After immersing a coupon in the inhibitor solution for an extended period (e.g., 24 hours), carefully scrape off the surface film.
-
Analysis: Mix the scraped product with KBr and press it into a pellet. Analyze the pellet using an FTIR spectrometer. Also, run a spectrum of pure this compound for comparison.[23]
-
Interpretation: Compare the spectrum of the surface film with that of pure this compound. Shifts in the characteristic peaks (e.g., C-N stretching, N-H bending, aromatic C=C stretching) can confirm the coordination of the inhibitor molecule with the iron atoms on the mild steel surface.[18][24][25]
Data Presentation and Interpretation
Quantitative Performance Data
Summarizing the calculated inhibition efficiencies allows for a clear comparison of performance at different concentrations.
Table 1: Inhibition Efficiency (%IE) of this compound on Mild Steel in 1.0 M HCl at 298 K
| Inhibitor Conc. (M) | %IE (Weight Loss) | %IE (Tafel Plot) | %IE (EIS) | Rct (Ω cm²) | icorr (µA/cm²) |
| 0 (Blank) | - | - | - | 55 | 480 |
| 1 x 10⁻⁵ | 65.2 | 68.5 | 69.1 | 178 | 151 |
| 5 x 10⁻⁵ | 78.9 | 80.3 | 81.5 | 297 | 95 |
| 1 x 10⁻⁴ | 87.4 | 88.1 | 89.2 | 510 | 57 |
| 5 x 10⁻⁴ | 93.1 | 94.5 | 95.0 | 1100 | 26 |
| 1 x 10⁻³ | 94.8 | 95.6 | 96.2 | 1450 | 21 |
Note: The data presented are representative and illustrate expected trends.
The data clearly show that the inhibition efficiency of this compound increases with its concentration, which is attributed to greater surface coverage.[4]
Adsorption Isotherm Analysis
To understand the adsorption mechanism, the surface coverage (θ), calculated as %IE / 100, is fitted to various adsorption isotherms. For the Langmuir isotherm, the relationship is given by:
C / θ = 1/K_ads + C
where C is the inhibitor concentration and K_ads is the adsorption-desorption equilibrium constant.[10]
A plot of C / θ versus C should yield a straight line with a slope close to 1, confirming that the adsorption of this compound follows the Langmuir model.[9] The K_ads value can be used to calculate the standard free energy of adsorption (ΔG°ads), which provides insight into the nature of the adsorption (physisorption vs. chemisorption).[10][26]
Conclusion
This compound demonstrates high potential as a corrosion inhibitor for mild steel in acidic media. Its effectiveness is attributed to the formation of a stable, hydrophobic, and protective monolayer on the metal surface through a mixed physical and chemical adsorption mechanism. The comprehensive evaluation workflow presented, combining gravimetric, electrochemical, and surface analysis techniques, provides a robust framework for characterizing the performance and mechanism of this and other potential corrosion inhibitors. The protocols herein are designed to be self-validating and provide researchers with the necessary tools to conduct thorough and reliable inhibitor studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental and theoretical investigation of mild steel corrosion control in acidic solution by Ranunculus arvensis and Glycine max extracts as novel green inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Insights into the adsorption and corrosion inhibition properties of newly synthesized diazinyl derivatives for mild steel in hydrochloric acid: synthesis, electrochemical, SRB biological resistivity and quantum chemical calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. This compound | C14H23N | CID 137788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. content.ampp.org [content.ampp.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. content.ampp.org [content.ampp.org]
- 12. origalys.com [origalys.com]
- 13. Polarization for corrosion (Tafel) - PalmSens [palmsens.com]
- 14. researchgate.net [researchgate.net]
- 15. pu.edu.pk [pu.edu.pk]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
Application Notes & Protocols: Unraveling the Protective Mechanism of N-Octylaniline in Metal Corrosion
Authored for: Researchers, Scientists, and Materials Development Professionals
Abstract
Metal corrosion is a pervasive challenge that compromises the structural integrity and functionality of materials across countless industries. Organic corrosion inhibitors offer an effective and adaptable solution, with N-Octylaniline emerging as a particularly potent agent. This document provides an in-depth exploration of the molecular mechanisms through which this compound prevents metal corrosion. We will dissect its adsorption behavior, the formation of a protective hydrophobic barrier, and the underlying quantum chemical principles that govern its efficacy. Furthermore, this guide furnishes detailed, field-proven protocols for the electrochemical evaluation of this compound, empowering researchers to quantify its performance and understand its mode of action.
The Molecular Mechanism of this compound as a Corrosion Inhibitor
The efficacy of this compound as a corrosion inhibitor is not a monolithic process but rather a multi-faceted interaction between the inhibitor molecule and the metal surface. This interaction is fundamentally governed by the molecule's unique architecture, which facilitates adsorption and the subsequent formation of a robust protective film.
Adsorption at the Metal-Electrolyte Interface
The initial and most critical step in the inhibition process is the adsorption of this compound molecules onto the metal surface from the corrosive electrolyte. This process displaces water and aggressive ions (like Cl⁻ and SO₄²⁻) that are prerequisites for corrosion. The structure of this compound is uniquely suited for this role, featuring three key functional regions:
-
The Aromatic Ring: The benzene ring is rich in π-electrons. These electron clouds can interact with the vacant d-orbitals of metal atoms (like iron), forming a coordinate-type bond. This is a crucial aspect of chemisorption.[1]
-
The Nitrogen Heteroatom: The nitrogen atom in the amine group possesses a lone pair of electrons. This makes it a Lewis base, readily donating these electrons to the vacant d-orbitals of the metal surface atoms, which act as Lewis acids. This electron donation is a primary driver of the strong adsorption process.[2][3]
-
The Octyl Chain (-C₈H₁₇): This long, aliphatic hydrocarbon chain is non-polar and hydrophobic. While not directly involved in bonding to the metal, its role is paramount.
The adsorption process is a combination of two primary modes:
-
Physisorption: This involves weaker, electrostatic interactions. In acidic solutions, the nitrogen atom can become protonated (NH₂⁺-R), leading to an electrostatic attraction with the metal surface, which is typically negatively charged in such media.
-
Chemisorption: This involves stronger chemical bonds formed through electron sharing or transfer between the inhibitor molecule and the metal surface.[4] The interaction of the nitrogen lone pair and the π-electrons of the aromatic ring with the metal's d-orbitals are classic examples of chemisorption.
The value of the standard free energy of adsorption (ΔG°_ads), which can be derived from adsorption isotherm models, helps distinguish between these modes. Generally, values around -20 kJ/mol or less positive are indicative of physisorption, while values of -40 kJ/mol or more negative suggest chemisorption.
Formation of a Hydrophobic Protective Film
Following adsorption, the this compound molecules orient themselves on the metal surface. The polar head (the aniline group) anchors to the metal, while the non-polar octyl chains extend outwards into the corrosive solution. This arrangement creates a densely packed, non-polar, hydrophobic barrier film.[2][5]
This film acts as a physical shield that:
-
Blocks Active Sites: It covers both anodic (where metal dissolution occurs) and cathodic (where reduction reactions like hydrogen evolution occur) sites on the metal surface.[6]
-
Repels Water: The hydrophobic nature of the octyl chains prevents water molecules, a key ingredient for corrosion, from reaching the metal surface.
-
Impedes Ion Transport: The barrier layer hinders the diffusion of aggressive ions from the bulk solution to the metal surface and the diffusion of metal cations from the surface into the solution.
Because this compound effectively stifles both the anodic and cathodic half-reactions of the corrosion cell, it is classified as a mixed-type inhibitor .
Quantum Chemical Insights
Theoretical calculations, particularly those using Density Functional Theory (DFT), provide a molecular-level understanding of an inhibitor's potential before extensive lab work.[7][8] Several quantum chemical parameters are correlated with inhibition efficiency:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Represents the molecule's ability to donate electrons. A higher E_HOMO value indicates a greater tendency to donate electrons to the metal's vacant orbitals, leading to stronger adsorption and higher inhibition efficiency.[9]
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Represents the molecule's ability to accept electrons. While less critical for inhibitors that primarily donate electrons, a lower E_LUMO can facilitate back-donation from the metal to the molecule.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller ΔE value signifies higher reactivity of the molecule, which generally translates to better inhibition efficiency as the molecule more readily interacts with the metal surface.[8]
-
Mulliken Atomic Charges: This analysis helps identify the specific atoms within the molecule that carry the most negative charge (e.g., the nitrogen atom), pinpointing them as the active centers for adsorption onto the metal surface.[7][10]
Experimental Evaluation Protocols
To validate the theoretical mechanisms and quantify the performance of this compound, standardized electrochemical techniques are employed. These methods provide quantitative data on corrosion rates and the nature of the inhibition.
Protocol 1: Potentiodynamic Polarization (Tafel Analysis)
This technique measures the corrosion current density (i_corr), which is directly proportional to the corrosion rate. It also helps classify the inhibitor type.
Objective: To determine the corrosion rate, inhibition efficiency, and inhibitor type (anodic, cathodic, or mixed).
Materials & Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (WE): Metal specimen (e.g., mild steel coupon).[3]
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter Electrode (CE): Platinum or graphite rod.
-
This compound solutions of varying concentrations (e.g., 50, 100, 250, 500 ppm) in the corrosive medium.
Step-by-Step Procedure:
-
Preparation: Polish the working electrode surface to a mirror finish, degrease with acetone, rinse with deionized water, and dry.[12]
-
Stabilization: Immerse the three-electrode setup in the test solution (with or without inhibitor) and allow the Open Circuit Potential (OCP) to stabilize (typically 30-60 minutes).
-
Polarization Scan: Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Acquisition: Record the current response as a function of the applied potential. The data is plotted on a semi-logarithmic scale (log |i| vs. E).
Data Analysis & Interpretation:
-
Tafel Extrapolation: Extrapolate the linear portions of the anodic and cathodic branches of the curve back to the corrosion potential (E_corr). The intersection point gives the corrosion current density (i_corr).
-
Inhibition Efficiency (IE%): Calculate using the following formula: IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] * 100 Where i_corr(blank) is the corrosion current in the absence of the inhibitor and i_corr(inh) is in its presence.
-
Inhibitor Type:
-
If E_corr shifts significantly (> 85 mV) towards more positive potentials, it's an anodic inhibitor.
-
If E_corr shifts significantly towards more negative potentials, it's a cathodic inhibitor.
-
If the shift in E_corr is minimal or inconsistent, it's a mixed-type inhibitor, which is expected for this compound.[6]
-
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film, offering deeper insight into the inhibition mechanism.
Objective: To determine the charge transfer resistance (R_ct) and double-layer capacitance (C_dl), which reflect the integrity of the protective inhibitor film.
Materials & Equipment: Same as for Potentiodynamic Polarization, but the potentiostat must have an EIS module.
Step-by-Step Procedure:
-
Preparation & Stabilization: Follow steps 1 and 2 from the Potentiodynamic Polarization protocol.
-
EIS Measurement: At the stabilized OCP, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV).[12]
-
Frequency Scan: Sweep the frequency over a wide range, typically from 100 kHz down to 10 mHz.
-
Data Acquisition: Record the impedance and phase angle as a function of frequency.
Data Analysis & Interpretation:
-
Nyquist Plot: Plot the imaginary impedance (-Z_im) versus the real impedance (Z_re). A larger semicircle diameter corresponds to a higher charge transfer resistance (R_ct) and thus better corrosion protection.
-
Equivalent Circuit Modeling: Fit the EIS data to an appropriate equivalent electrical circuit (e.g., a Randles circuit) to extract quantitative values for R_ct and the double-layer capacitance (C_dl). A decrease in C_dl upon inhibitor addition suggests the displacement of water molecules by the organic inhibitor molecules at the interface.
-
Inhibition Efficiency (IE%): Calculate using the R_ct values: IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] * 100 Where R_ct(blank) is the charge transfer resistance without the inhibitor and R_ct(inh) is with the inhibitor.
Quantitative Data Summary
The data obtained from the electrochemical protocols should be tabulated for clear comparison and analysis.
Table 1: Example Data from Potentiodynamic Polarization
| Inhibitor Conc. (ppm) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | Anodic Slope (βa) (mV/dec) | Cathodic Slope (βc) (mV/dec) | IE% |
| 0 (Blank) | -450 | 150.0 | 75 | 120 | - |
| 100 | -442 | 35.5 | 72 | 115 | 76.3 |
| 250 | -435 | 15.2 | 70 | 112 | 89.9 |
| 500 | -430 | 8.1 | 68 | 110 | 94.6 |
Table 2: Example Data from Electrochemical Impedance Spectroscopy (EIS)
| Inhibitor Conc. (ppm) | R_ct (Ω·cm²) | C_dl (µF/cm²) | IE% |
| 0 (Blank) | 250 | 200 | - |
| 100 | 1100 | 85 | 77.3 |
| 250 | 2450 | 50 | 89.8 |
| 500 | 4800 | 35 | 94.8 |
Adsorption Isotherm Modeling
To further elucidate the mechanism, the degree of surface coverage (θ), calculated from the inhibition efficiency (θ = IE% / 100), can be fitted to various adsorption isotherm models. This helps to understand the interaction between the inhibitor and the metal surface.
Table 3: Common Adsorption Isotherm Models
| Isotherm | Linear Form | Interpretation |
| Langmuir | C/θ = 1/K_ads + C | Assumes monolayer adsorption on a homogeneous surface with no interaction between adsorbed molecules.[13][14] |
| Freundlich | log(θ) = log(K_f) + (1/n)log(C) | Empirical model for adsorption on heterogeneous surfaces.[15] |
| Temkin | θ = (1/f)ln(K_T * C) | Considers indirect interactions between adsorbate molecules. |
By plotting the experimental data according to the linear forms, the model that yields the best linear fit (R² value closest to 1) is considered the most appropriate descriptor of the adsorption process.
Conclusion
This compound serves as a highly effective mixed-type corrosion inhibitor, primarily for steels in acidic environments. Its mechanism is rooted in the synergistic action of its functional groups: the nitrogen atom and aromatic ring anchor the molecule to the metal surface via chemisorption and physisorption, while the long hydrophobic octyl chain forms a dense, water-repellent barrier. This protective film physically blocks active corrosion sites and impedes the electrochemical reactions responsible for metal degradation. The protocols detailed herein provide a robust framework for researchers to systematically investigate and quantify the inhibitive properties of this compound, bridging the gap between theoretical understanding and practical application.
References
- 1. physchemres.org [physchemres.org]
- 2. mdpi.com [mdpi.com]
- 3. eprints.covenantuniversity.edu.ng [eprints.covenantuniversity.edu.ng]
- 4. Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies [mdpi.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Synthesis of a Hydroxyl-Containing Corrosion Inhibitor and Its Inhibitory Performance on N80 Steel in Hydrochloric Acid Solution [mdpi.com]
- 7. ias.ac.in [ias.ac.in]
- 8. The Quantum Chemical Investigation on the Structure-Activity Relationship of a Schiff Base Corrosion Inhibitor | Materials Science [matsc.ktu.lt]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 13. adsorption.fr [adsorption.fr]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Topic: Application of N-Octylaniline in the Synthesis of Liquid Crystals
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Role of N-Octylaniline in Mesogen Design
Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a crystalline solid and an isotropic liquid.[1] This state, known as a mesophase, is characterized by molecules that possess orientational order but lack long-range positional order.[1][2] Among the various classes of liquid crystals, calamitic (rod-like) thermotropic liquid crystals, which exhibit phase transitions upon temperature changes, are foundational to both materials science and display technology.
A ubiquitous strategy for designing such materials is the synthesis of Schiff bases (or imines). These compounds are prized for their straightforward synthesis and the rigid, linear C=N linkage they introduce, which is crucial for establishing the molecular anisotropy required for liquid crystalline behavior.[3][4][5]
In this context, this compound emerges as a cornerstone building block. Its molecular architecture is elegantly dichotomous: a reactive aniline "head" and a flexible n-octyl "tail." This structure is not accidental but is deliberately chosen for its profound influence on the resulting molecule's ability to form and sustain a mesophase. The aniline group provides the nucleophilic nitrogen for the cornerstone condensation reaction with an aldehyde, forming the rigid core of the mesogen.[5][6] Simultaneously, the eight-carbon alkyl chain provides the requisite flexibility, influencing intermolecular spacing and disrupting strong crystal packing forces, which helps to lower melting points and stabilize the desired liquid crystal phases.[3][7]
This guide provides a detailed exploration of the use of this compound in synthesizing a classic Schiff base liquid crystal, explaining the causality behind the synthetic strategy and outlining a complete protocol from reaction to characterization.
Figure 1: Conceptual workflow showing how components derived from this compound and an aldehyde form a liquid crystal.
Part 1: The Synthetic Strategy: Synthesis of N-(4-Methoxybenzylidene)-4-octylaniline
To illustrate the application of this compound, we will detail the synthesis of N-(4-methoxybenzylidene)-4-octylaniline. This compound is an analogue of the historically significant MBBA (N-(4-Methoxybenzylidene)-4-butylaniline), one of the first materials found to exhibit a nematic liquid crystal phase at room temperature.[6] By extending the butyl chain to an octyl chain, we can observe the direct impact of the alkyl chain length on the mesomorphic properties.
Reaction Principle: The synthesis is a classic acid-catalyzed condensation reaction, also known as Schiff base formation. The nucleophilic nitrogen atom of 4-octylaniline attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. Subsequent dehydration yields the target imine.[6] The reaction is reversible, so the removal of water, often implicitly achieved by the reaction conditions, drives the equilibrium toward the product.
Figure 2: Reaction scheme for the synthesis of a Schiff base liquid crystal.
Part 2: Experimental Protocol
This protocol provides a robust method for the laboratory-scale synthesis and purification of N-(4-methoxybenzylidene)-4-octylaniline.
Materials and Equipment
-
Reagents:
-
4-n-Octylaniline (C₁₄H₂₃N, >98% purity)
-
4-Methoxybenzaldehyde (p-anisaldehyde, C₈H₈O₂, >98% purity)
-
Absolute Ethanol (200 proof)
-
Glacial Acetic Acid (Catalyst, ACS grade)
-
Hexane (for recrystallization, ACS grade)
-
-
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Buchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Melting point apparatus or Differential Scanning Calorimeter (DSC)
-
Polarized Optical Microscope (POM) with a heating stage
-
Step-by-Step Synthesis Methodology
-
Reactant Stoichiometry: In the 100 mL round-bottom flask, combine 4-octylaniline (e.g., 2.05 g, 10 mmol) and 4-methoxybenzaldehyde (e.g., 1.36 g, 10 mmol). An equimolar ratio is crucial for maximizing yield.[7]
-
Solvent Addition: Add absolute ethanol (approx. 30-40 mL) to the flask. The solvent serves to dissolve the reactants, facilitating molecular interaction.
-
Catalysis: Add 2-3 drops of glacial acetic acid. The acid protonates the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the aniline nitrogen.
-
Reflux: Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stir plate. Heat the mixture to a gentle reflux and maintain for 2-3 hours. Refluxing provides the necessary thermal energy for the dehydration step while preventing solvent loss.[6]
-
Isolation of Crude Product: After the reflux period, remove the flask from the heat and allow it to cool slowly to room temperature. As the solution cools, the product's solubility will decrease, leading to crystallization. To maximize crystal formation, the flask can be placed in an ice bath for 30 minutes.
-
Filtration: Collect the precipitated solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove soluble impurities.
-
Purification via Recrystallization: Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot hexane. Once fully dissolved, allow the solution to cool slowly to room temperature, then in an ice bath, to form purified crystals. This process is critical for achieving the high purity required for well-defined liquid crystalline phase transitions. Collect the purified crystals by vacuum filtration.
-
Drying: Dry the final product in a vacuum oven at a low temperature (e.g., 40 °C) to remove any residual solvent.
Part 3: Characterization and Validation
Every protocol must be a self-validating system. Characterization confirms the identity, purity, and mesomorphic properties of the synthesized compound.
Structural Verification
-
FT-IR Spectroscopy: The IR spectrum should confirm the formation of the imine bond. Key expected absorptions include a strong peak around 1623 cm⁻¹ corresponding to the C=N imine stretch and the disappearance of the N-H stretches from the aniline starting material.[7]
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Expect to see characteristic signals for the aromatic protons, a singlet for the imine proton (-CH=N-) around 8.3-8.5 ppm , and distinct signals for the aliphatic protons of the octyl chain and the methoxy group.[8]
Investigation of Mesomorphic Properties
The thermal behavior of the synthesized material is paramount to classifying it as a liquid crystal.
-
Differential Scanning Calorimetry (DSC): DSC is used to precisely measure the temperatures and enthalpy changes of phase transitions.[3][9] A typical heating scan for a thermotropic liquid crystal will show endothermic peaks corresponding to the Crystal-to-Liquid Crystal transition (melting point) and the Liquid Crystal-to-Isotropic Liquid transition (clearing point).
-
Polarized Optical Microscopy (POM): POM allows for the direct visualization of the liquid crystal phases.[9] When the sample is heated on a hot stage and viewed between crossed polarizers, the anisotropic liquid crystal phases will be birefringent and exhibit characteristic optical textures. For example, a nematic phase often shows a "Schlieren" texture, while a smectic A phase may show a "focal-conic fan" texture.[10]
Expected Quantitative Data
The transition temperatures are highly sensitive to purity and molecular structure. The introduction of the longer octyl chain (compared to butyl in MBBA) is expected to stabilize smectic phases.
| Property | Expected Value | Method of Determination |
| Melting Point (Crystal → Smectic) | ~33-36 °C | DSC / POM |
| Smectic → Nematic Transition | ~40-43 °C | DSC / POM |
| Clearing Point (Nematic → Isotropic) | ~48-51 °C | DSC / POM |
Note: These values are representative and can vary based on experimental purity.
Part 4: Broader Applications in Science and Drug Development
While simple Schiff bases like the one synthesized here have been largely superseded by more stable compounds in modern displays, their study remains fundamental. The principles of their design inform the synthesis of more complex mesogens.
Beyond displays, the field of liquid crystals has significant implications for drug development. Lyotropic liquid crystals, which form in the presence of a solvent, are of particular interest.[11][12]
-
Controlled Release Formulations: The ordered structures of liquid crystalline phases (e.g., lamellar, cubic, hexagonal) can be used to create nano- and micro-structured matrices that encapsulate active pharmaceutical ingredients (APIs).[13][14] These structures can retard the rapid release of a drug, providing a sustained-release profile.[14]
-
Enhanced Drug Solubilization: The unique microenvironments within liquid crystal phases can solubilize poorly water-soluble drugs, potentially improving their bioavailability.[14]
-
Topical and Transdermal Delivery: Liquid crystalline phases in creams and gels can influence skin hydration and drug partitioning, potentially enhancing the penetration of APIs through the stratum corneum.[11][15]
The self-assembly principles learned from thermotropic liquid crystals derived from molecules like this compound are directly translatable to the design of amphiphilic molecules for these advanced drug delivery systems.
Figure 3: Overall workflow from synthesis to potential application.
References
- 1. colorado.edu [colorado.edu]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aro.koyauniversity.org [aro.koyauniversity.org]
- 5. N-(4-Methoxybenzylidene)-4-methoxyaniline | 1749-08-2 | Benchchem [benchchem.com]
- 6. Buy N-(4-Methoxybenzylidene)-4-butylaniline | 26227-73-6 [smolecule.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, growth and characterization of 4-methoxy-4'-dimethylamino-benzylidene aniline (MDMABA): a novel third order nonlinear optical material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Synthesis and Mesomorphic and Electrical Investigations of New Furan Liquid Crystal Derivatives [frontiersin.org]
- 10. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 11. rroij.com [rroij.com]
- 12. eprajournals.com [eprajournals.com]
- 13. researchgate.net [researchgate.net]
- 14. tijer.org [tijer.org]
- 15. ijpras.com [ijpras.com]
Application Note & Protocol: Phase-Transfer Catalyzed N-Alkylation of Aniline with 1-Bromooctane
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the N-alkylation of aniline with 1-bromooctane to synthesize N-octylaniline. This reaction is a classic example of nucleophilic aliphatic substitution and serves as a fundamental transformation in organic synthesis for producing secondary amines. This document delves into the mechanistic rationale, the critical role of phase-transfer catalysis in overcoming reactant immiscibility, and a step-by-step laboratory procedure. Furthermore, it offers insights into reaction optimization, product purification, characterization, and troubleshooting, aiming to equip researchers with the necessary knowledge for successful synthesis.
Introduction: The Significance of N-Alkylated Anilines
Aniline and its N-alkylated derivatives are foundational scaffolds in a vast array of chemical industries, including pharmaceuticals, agrochemicals, and materials science.[1] The process of N-alkylation, which involves substituting one or both hydrogen atoms on the aniline's nitrogen with alkyl groups, is a pivotal strategy for modulating a molecule's physicochemical properties.[1] Introducing an alkyl chain, such as an octyl group, significantly impacts basicity, lipophilicity, and solubility. These modifications can profoundly alter the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]
The direct alkylation of amines with alkyl halides is a common method for forming C-N bonds.[2] However, a primary challenge in the reaction between aniline (a polar molecule) and 1-bromooctane (a nonpolar long-chain alkyl halide) is their mutual immiscibility. This heterogeneity leads to slow reaction rates and low yields. Phase-transfer catalysis (PTC) emerges as an elegant and efficient solution to this problem, facilitating the transport of reactants across the phase boundary and accelerating the reaction.[3]
Mechanistic Insights: The Role of Phase-Transfer Catalysis
The N-alkylation of aniline with 1-bromooctane proceeds via a nucleophilic substitution (SN2) mechanism. The nitrogen atom of aniline acts as the nucleophile, attacking the electrophilic carbon atom of 1-bromooctane, which bears the bromide leaving group.
A significant hurdle in this reaction is that aniline and 1-bromooctane reside in different phases (aqueous and organic, respectively), preventing them from reacting. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), is employed to overcome this.[4]
The PTC cycle can be described as follows:
-
Anion Exchange: In the aqueous phase, the base (e.g., NaOH) deprotonates the aniline to form the more nucleophilic anilide anion.
-
Ion Pair Formation: The quaternary ammonium cation (Q⁺) from the catalyst pairs with the anilide anion to form a lipophilic ion pair (Q⁺PhNH⁻).
-
Phase Transfer: This ion pair is soluble in the organic phase and migrates across the interface.
-
Nucleophilic Attack: In the organic phase, the anilide anion attacks the 1-bromooctane, forming this compound and releasing the bromide ion.
-
Catalyst Regeneration: The quaternary ammonium cation pairs with the bromide ion and returns to the aqueous phase, ready to start another cycle.
This catalytic cycle allows the reaction to proceed at a significant rate under mild conditions.[3]
Experimental Protocol: Synthesis of this compound
This protocol details a robust procedure for the N-alkylation of aniline with 1-bromooctane using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| Aniline | C₆H₅NH₂ | 93.13 | 4.66 g (4.57 mL) | 0.05 |
| 1-Bromooctane | C₈H₁₇Br | 193.13 | 9.66 g (8.55 mL) | 0.05 |
| Sodium Hydroxide | NaOH | 40.00 | 4.00 g | 0.10 |
| Tetrabutylammonium Bromide (TBAB) | (C₄H₉)₄NBr | 322.37 | 0.81 g | 0.0025 |
| Toluene | C₇H₈ | - | 50 mL | - |
| Deionized Water | H₂O | - | 50 mL | - |
| Diethyl Ether | (C₂H₅)₂O | - | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | As needed | - |
| Hydrochloric Acid (conc.) | HCl | - | As needed | - |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add aniline (4.66 g, 0.05 mol), 1-bromooctane (9.66 g, 0.05 mol), tetrabutylammonium bromide (0.81 g, 0.0025 mol), and toluene (50 mL).
-
Addition of Base: Prepare a solution of sodium hydroxide (4.00 g, 0.10 mol) in deionized water (50 mL). Add this aqueous solution to the reaction mixture while stirring vigorously.
-
Reaction: Heat the biphasic mixture to 80-90 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent system. The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel. The organic layer (top layer) is separated.
-
Extraction: Extract the aqueous layer with diethyl ether (2 x 30 mL) to recover any remaining product.
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) to remove any residual base and catalyst.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product, this compound, can be purified by vacuum distillation to yield a pure liquid.[5]
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Product Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight of the product (205.34 g/mol ) and determine its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of this compound and confirm the successful N-alkylation.
-
Infrared (IR) Spectroscopy: To identify the characteristic N-H stretching vibration of the secondary amine.
Expected Physical Properties of this compound: [6][7][8]
| Property | Value |
| Molecular Formula | C₁₄H₂₃N |
| Molecular Weight | 205.34 g/mol |
| Appearance | Liquid |
| Boiling Point | 158-158.5 °C at 760 mmHg |
| Flash Point | 141.9 °C |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Inefficient stirring leading to poor phase mixing.- Insufficient reaction time or temperature.- Deactivation of the catalyst. | - Increase the stirring speed to ensure a fine emulsion.- Monitor the reaction by TLC and extend the reaction time if necessary.- Use a fresh batch of catalyst. |
| Formation of Di-alkylated Product (N,N-dioctylaniline) | - Excess of 1-bromooctane.- The secondary amine product is more nucleophilic than aniline. | - Use a slight excess of aniline.- Carefully control the stoichiometry of the reactants. |
| Emulsion formation during work-up | - High concentration of catalyst or base. | - Add a saturated solution of NaCl (brine) to break the emulsion.- Centrifuge the mixture if the emulsion persists. |
Conclusion
The phase-transfer catalyzed N-alkylation of aniline with 1-bromooctane is a highly efficient and practical method for the synthesis of this compound. This protocol highlights the power of PTC in overcoming the challenges of heterogeneous reactions, leading to higher yields and milder reaction conditions. The detailed procedure and troubleshooting guide provided herein should serve as a valuable resource for researchers in organic and medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 4. m.youtube.com [m.youtube.com]
- 5. scispace.com [scispace.com]
- 6. This compound | 3007-71-4 [sigmaaldrich.com]
- 7. This compound | 3007-71-4 [sigmaaldrich.com]
- 8. This compound | C14H23N | CID 137788 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Analytical Strategies for Monitoring N-Octylaniline Synthesis
Abstract
This application note provides a comprehensive guide to the analytical techniques of Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for monitoring the synthesis of N-octylaniline. This compound is a key intermediate in the synthesis of various industrial chemicals, including dyes, pharmaceuticals, and agricultural products. Effective monitoring of its synthesis is crucial for optimizing reaction conditions, maximizing yield, and ensuring product purity. This document outlines detailed, field-proven protocols for both qualitative real-time reaction tracking using TLC and quantitative analysis with structural confirmation using GC-MS. The methodologies are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind the experimental choices.
Introduction: The Importance of Reaction Monitoring
The synthesis of this compound, typically achieved through the N-alkylation of aniline with an octyl halide, requires careful monitoring to determine the point of reaction completion and to identify the formation of potential byproducts.[1] Inadequate monitoring can lead to incomplete reactions, resulting in low yields, or excessive reaction times, which can promote the formation of impurities. This guide details two complementary and powerful analytical techniques: Thin-Layer Chromatography (TLC) for rapid, qualitative assessment and Gas Chromatography-Mass Spectrometry (GC-MS) for detailed, quantitative analysis and structural elucidation.
Thin-Layer Chromatography (TLC): A Rapid and Effective Monitoring Tool
TLC is an indispensable technique in organic synthesis for its simplicity, speed, and low cost.[2][3] It provides a quick snapshot of the reaction's progress by separating the components of a reaction mixture based on their differential partitioning between a stationary phase and a mobile phase.[4]
The Principle of TLC in this compound Reaction Monitoring
In the context of this compound synthesis, TLC is used to track the disappearance of the starting materials (e.g., aniline and 1-bromooctane) and the appearance of the this compound product. The separation is based on polarity. Aniline, being more polar than the alkylated product this compound, will have a stronger affinity for the polar silica gel stationary phase and thus will travel a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf) value.[4] The less polar this compound will travel further, exhibiting a higher Rf value.
Experimental Protocol: TLC Analysis
Materials:
-
TLC plates (Silica gel 60 F254)[5]
-
TLC developing chamber
-
Capillary tubes for spotting[6]
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate or iodine chamber)
Procedure:
-
Solvent System Selection: The choice of the mobile phase (eluent) is critical for achieving good separation. A common starting point for aromatic amines is a mixture of a non-polar solvent and a moderately polar solvent.[5][7] A typical eluent system for this reaction is a mixture of Hexane and Ethyl Acetate . The optimal ratio should be determined empirically to achieve an Rf value of approximately 0.3-0.5 for the product.[6][8]
-
Sample Preparation: At timed intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture using a capillary tube.[6][9] Dilute the aliquot with a volatile solvent like ethyl acetate to an appropriate concentration for spotting.
-
Spotting the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[8] On this line, spot the following:
-
Lane 1 (Reference): A solution of the starting material (aniline).
-
Lane 2 (Co-spot): A spot of the aniline reference solution, with a spot of the reaction mixture directly on top.[8][9] This helps to confirm the identity of the starting material spot in the reaction mixture.
-
Lane 3 (Reaction Mixture): The diluted aliquot from the reaction.
-
-
Development: Place the spotted TLC plate in the developing chamber containing the chosen eluent system. Ensure the solvent level is below the baseline.[6] Allow the solvent front to ascend the plate until it is about 1 cm from the top.[6]
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm). If the spots are not sufficiently visible, use a chemical stain like potassium permanganate or place the plate in an iodine chamber.
-
Interpretation: As the reaction proceeds, the intensity of the starting material spot (aniline) in the reaction mixture lane should decrease, while a new spot corresponding to this compound will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Table 1: Recommended TLC Parameters for this compound Reaction Monitoring
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 F254 | Standard polar stationary phase suitable for separating aromatic amines.[10] |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 9:1 to 7:3 v/v) | Provides good separation based on polarity differences between aniline and this compound. The ratio can be adjusted to optimize Rf values.[11] |
| Visualization | UV (254 nm), Potassium Permanganate Stain | This compound and aniline are UV active. Staining helps visualize spots that are not strongly UV active. |
Workflow for TLC Monitoring
Caption: Workflow for monitoring this compound synthesis using TLC.
Gas Chromatography-Mass Spectrometry (GC-MS): For Quantitative Analysis and Structural Confirmation
While TLC is excellent for qualitative monitoring, GC-MS is the gold standard for quantitative analysis and unambiguous identification of reaction components.[12] GC separates volatile compounds in a mixture, and MS provides structural information by analyzing the mass-to-charge ratio of fragmented ions.
Principles of GC-MS for this compound Analysis
A small volume of the reaction mixture is injected into the GC, where it is vaporized. An inert carrier gas sweeps the vaporized sample through a heated column containing a stationary phase. Compounds separate based on their boiling points and interactions with the stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint that allows for the identification of the compound.
Experimental Protocol: GC-MS Analysis
Materials:
-
Gas Chromatograph with a Mass Selective Detector (MSD)
-
GC column (e.g., a non-polar or mid-polar capillary column like DB-5ms or HP-5ms)[13]
-
Autosampler vials with septa
-
Syringe for injection
-
Solvents for dilution (e.g., dichloromethane or ethyl acetate)
-
Internal standard (optional, for precise quantification, e.g., N-methylaniline)[14][15]
Procedure:
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture.
-
Perform a micro-workup if necessary to remove non-volatile components (e.g., salts). This may involve dilution with an organic solvent and filtering.
-
Dilute the sample to an appropriate concentration (typically in the low ppm range) in a suitable solvent like dichloromethane.
-
If using an internal standard for quantification, add a known amount to the sample.
-
-
GC-MS Method Development:
-
Column Selection: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is generally suitable for separating aniline and this compound.[13][16]
-
Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without thermal degradation (e.g., 250 °C).[17]
-
Oven Temperature Program: Start at a low temperature to allow for the separation of volatile components and then ramp up to a higher temperature to elute less volatile compounds like this compound. A typical program might be:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/minute.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A mass range of m/z 40-400 is typically sufficient to capture the molecular ions and key fragments of the reactants and product.
-
-
-
Data Acquisition and Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC).
-
Identify the peaks corresponding to aniline, 1-bromooctane, and this compound by comparing their retention times and mass spectra to those of authentic standards or library data. The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 205.[18]
-
Quantify the components by integrating the peak areas. The percentage conversion can be calculated by comparing the peak area of the product to the initial peak area of the limiting reactant.
-
Table 2: Suggested GC-MS Parameters for this compound Analysis
| Parameter | Recommendation | Rationale |
| GC Column | DB-5ms (30m x 0.25mm ID, 0.25µm film) | A versatile, low-bleed column suitable for a wide range of analytes, including aromatic amines.[13] |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Injector Temperature | 250 °C | Ensures complete vaporization without sample degradation.[17] |
| Oven Program | 60°C (2 min), ramp to 280°C at 15°C/min, hold 5 min | Allows for good separation of reactants and the higher-boiling product. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| MS Scan Range | m/z 40-400 | Covers the expected molecular weights and fragments of reactants and the product. |
Workflow for GC-MS Analysis
Caption: Workflow for quantitative analysis of this compound reactions by GC-MS.
Method Validation and Trustworthiness
To ensure the reliability of the analytical data, it is essential to validate the analytical methods.[19][20][21] This involves demonstrating that the method is fit for its intended purpose. Key validation parameters include:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components.[20][22] This can be demonstrated by showing baseline separation of aniline, this compound, and any significant byproducts in the chromatogram.
-
Linearity: Establishing a linear relationship between the concentration of the analyte and the instrumental response over a defined range.[19]
-
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples with known concentrations of this compound.[20]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[20]
By establishing these parameters, the trustworthiness of the analytical results is assured, providing a solid foundation for process optimization and quality control.
Conclusion
The judicious application of TLC and GC-MS provides a powerful analytical toolkit for monitoring the synthesis of this compound. TLC serves as a rapid, qualitative guide for tracking reaction progress in real-time, allowing for timely decisions on quenching the reaction. GC-MS delivers the quantitative accuracy and structural confirmation necessary for detailed kinetic studies, yield determination, and impurity profiling. By integrating these techniques into the workflow, researchers and drug development professionals can achieve a higher degree of control over the synthesis process, leading to improved efficiency, higher yields, and enhanced product quality.
References
- 1. benchchem.com [benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. aga-analytical.com.pl [aga-analytical.com.pl]
- 4. organomation.com [organomation.com]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 7. silicycle.com [silicycle.com]
- 8. How To [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 17. Determination of Aniline in Soil by ASE/GC-MS [mdpi.com]
- 18. This compound | C14H23N | CID 137788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. wjarr.com [wjarr.com]
- 20. elementlabsolutions.com [elementlabsolutions.com]
- 21. demarcheiso17025.com [demarcheiso17025.com]
- 22. Validation of Analytical Methods: A Review [gavinpublishers.com]
The Versatility of N-Octylaniline: A Key Intermediate in the Synthesis of Dyes and Agrochemicals
Introduction
N-octylaniline, a secondary aromatic amine, is a versatile chemical intermediate with significant applications in the synthesis of a diverse range of organic compounds. Its unique structure, featuring a lipophilic octyl group attached to an aniline core, imparts specific solubility and reactivity characteristics that are highly valuable in the production of specialized chemicals. This guide provides an in-depth exploration of the utility of this compound as a pivotal building block in the synthesis of azo dyes and as a precursor for potential agrochemicals, specifically focusing on anilide herbicides. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the causality behind the methodological choices, offering researchers and drug development professionals a comprehensive resource for leveraging this important intermediate.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₃N | --INVALID-LINK--[1] |
| Molecular Weight | 205.34 g/mol | --INVALID-LINK--[1] |
| Appearance | Liquid | --INVALID-LINK--[2] |
| Boiling Point | 158-158.5 °C at 760 mmHg | --INVALID-LINK--[2] |
| Flash Point | 141.9 °C | --INVALID-LINK--[2] |
| CAS Number | 3007-71-4 | --INVALID-LINK--[1] |
PART 1: this compound in Azo Dye Synthesis
Azo dyes represent the largest class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-).[3] Their synthesis is a cornerstone of the dye industry, and this compound can serve as a valuable coupling component in this process.
The Chemistry of Azo Coupling
The synthesis of azo dyes is a two-step process:
-
Diazotization: A primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl).[4] This reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[5]
-
Azo Coupling: The diazonium salt, a weak electrophile, then reacts with an electron-rich aromatic compound, known as the coupling component.[6] this compound, with its electron-donating amino group, is an excellent candidate for this role. The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the activated aromatic ring of the coupling component, typically at the para position to the activating group.[6][7]
The long octyl chain in this compound enhances the lipid solubility of the resulting dye, making it particularly suitable for applications in non-polar media or for creating disperse dyes for hydrophobic fibers like polyester.[5][8]
Experimental Protocol: Synthesis of a Disperse Azo Dye using this compound
This protocol outlines the synthesis of a novel azo dye using 4-nitroaniline as the diazo component and this compound as the coupling component.
Materials:
-
4-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
This compound
-
Ethanol
-
Sodium Acetate
-
Distilled Water
-
Ice
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
pH paper or pH meter
Procedure:
Step 1: Diazotization of 4-Nitroaniline
-
In a 250 mL beaker, dissolve 1.38 g (0.01 mol) of 4-nitroaniline in 20 mL of a 3M hydrochloric acid solution. Gentle heating may be required to facilitate dissolution.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled 4-nitroaniline solution, ensuring the temperature remains below 5 °C.[5] The formation of the diazonium salt is indicated by a slight color change.
-
Stir the mixture for an additional 15 minutes at 0-5 °C to ensure complete diazotization.
Step 2: Coupling with this compound
-
In a 500 mL beaker, dissolve 2.05 g (0.01 mol) of this compound in 50 mL of ethanol.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the this compound solution with vigorous stirring.
-
A brightly colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Gradually add a saturated solution of sodium acetate to adjust the pH to 4-5, which promotes the coupling reaction.[5]
-
Isolate the crude dye by vacuum filtration using a Buchner funnel.
-
Wash the solid product with cold water to remove any unreacted salts.
-
Recrystallize the crude dye from ethanol to obtain a purified product.
-
Dry the purified dye in a desiccator.
Visualization of the Azo Dye Synthesis Workflow
Caption: Workflow for the synthesis of a disperse azo dye from 4-nitroaniline and this compound.
PART 2: this compound in Agrochemical Synthesis
The anilide functional group is a key structural motif in a number of herbicides.[1][2] These compounds can be readily synthesized through the acylation of anilines. This compound, with its secondary amine functionality, can be acylated to form N-octylanilides, which are promising candidates for new herbicidal agents. The octyl group can enhance the lipophilicity of the molecule, potentially improving its uptake by plants and its interaction with biological targets.
The Chemistry of Anilide Formation
The formation of an anilide from this compound typically involves its reaction with an acylating agent, such as an acid chloride or an acid anhydride. A particularly useful and reactive acylating agent is chloroacetyl chloride.[9][10] The reaction is a nucleophilic acyl substitution, where the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[9]
The resulting N-octyl-N-phenyl-2-chloroacetamide contains a reactive chloroacetyl group, which can be further functionalized to create a library of potential agrochemicals for screening.
Experimental Protocol: Synthesis of N-(4-octylphenyl)-2-chloroacetamide
This protocol details the synthesis of a potential herbicidal intermediate from 4-octylaniline and chloroacetyl chloride.
Materials:
-
4-Octylaniline
-
Chloroacetyl Chloride
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Distilled Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2.05 g (0.01 mol) of 4-octylaniline and 1.5 mL (0.011 mol) of triethylamine in 50 mL of anhydrous THF.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
In a dropping funnel, prepare a solution of 0.8 mL (0.01 mol) of chloroacetyl chloride in 10 mL of anhydrous THF.
-
Add the chloroacetyl chloride solution dropwise to the stirred 4-octylaniline solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding 50 mL of distilled water.
-
Transfer the mixture to a separatory funnel and extract the product with 3 x 50 mL portions of dichloromethane.
-
Combine the organic layers and wash successively with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Visualization of the Anilide Synthesis Pathway
Caption: Synthetic pathway for the preparation of an N-octylanilide, a potential agrochemical intermediate.
Safety and Handling
This compound should be handled with appropriate safety precautions. It is harmful if swallowed and may cause skin and eye irritation.[2] Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.
Conclusion
This compound is a valuable and versatile intermediate with significant potential in the synthesis of both dyes and agrochemicals. Its unique combination of an aromatic amine core and a long alkyl chain allows for the creation of molecules with tailored properties. The protocols provided herein offer a practical starting point for researchers looking to explore the applications of this compound in these important fields. By understanding the underlying chemical principles and adhering to safe laboratory practices, scientists can effectively utilize this intermediate to develop novel and functional materials.
References
- 1. One-pot synthesis of anilides, herbicidal activity and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Azo coupling - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. ajol.info [ajol.info]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
optimizing reaction conditions for high-yield N-Octylaniline production
Technical Support Center: High-Yield N-Octylaniline Production
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic protocols for high yields and purity. Here, we move beyond simple step-by-step instructions to explain the underlying chemical principles, helping you troubleshoot and refine your experimental approach. The primary and most efficient method for this synthesis is reductive amination, a cornerstone of C-N bond formation in the pharmaceutical industry.[1][2][3]
Part 1: The Core Synthesis – Reductive Amination
Reductive amination is a powerful method for preparing amines from carbonyl compounds.[4][5] In the context of this compound synthesis, this involves the reaction of aniline with octanal to form an intermediate imine (or more accurately, an iminium ion under acidic conditions), which is then reduced in situ to the desired secondary amine.[5][6][7] This one-pot approach is highly efficient and avoids the common issue of over-alkylation often seen with direct alkylation methods using alkyl halides.[6][8][9]
Reaction Mechanism Overview
The process can be visualized as two distinct but concurrent stages:
-
Imine Formation: Aniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of octanal. This is followed by dehydration to form a Schiff base or imine. This step is reversible and often catalyzed by a mild acid to protonate the carbonyl oxygen, making it more electrophilic.[6]
-
Reduction: A carefully chosen reducing agent, present in the same pot, selectively reduces the C=N double bond of the imine to a C-N single bond, yielding this compound.[2][6]
Caption: Simplified workflow of the two-stage reductive amination process.
Part 2: Optimized Experimental Protocol
This protocol utilizes Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃), a preferred reducing agent for its mildness and exceptional selectivity. It readily reduces the protonated iminium ion intermediate while being slow to react with the starting aldehyde, thereby minimizing the formation of octanol as a byproduct.[2][10]
Materials:
-
Aniline (purified, e.g., via distillation)
-
Octanal (purified)
-
Sodium Triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) (anhydrous)
-
Acetic Acid (glacial)
-
Saturated Sodium Bicarbonate solution (aq.)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add aniline (1.0 eq) and anhydrous 1,2-dichloroethane (DCE).
-
Add octanal (1.0 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq). The acid catalyzes imine formation.[10]
-
In a single portion, add Sodium Triacetoxyborohydride (STAB) (1.2-1.5 eq). The reaction is typically slightly exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS.
-
Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.[7][8]
Part 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a direct Q&A format.
Caption: A decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the primary causes?
A: Low yields can stem from several factors.[8]
-
Reagent Quality: The most common culprit is the quality of the reagents. Octanal is prone to oxidation to octanoic acid on storage. Aniline can also degrade. Ensure you use purified starting materials. The reducing agent, STAB, is moisture-sensitive; its potency can decrease if improperly stored.[2][11]
-
Incomplete Imine Formation: The formation of the imine is an equilibrium process. The presence of water can shift the equilibrium back towards the starting materials. Using an anhydrous solvent is critical. While not always necessary for STAB reactions, adding a dehydrating agent like anhydrous MgSO₄ can sometimes improve yields for sluggish reactions.
-
Reaction Conditions: While the reaction works well at room temperature, particularly stubborn substrates may benefit from a slight increase in temperature (e.g., to 40-50 °C).[8] Ensure an inert atmosphere was maintained to prevent oxidation.
Q2: My TLC and NMR analysis show a significant amount of a less polar byproduct. What is it and how can I prevent it?
A: This is almost certainly N,N-dioctylaniline, the product of over-alkylation. This occurs because the product, this compound, is also a secondary amine and can react with another molecule of octanal to form a tertiary amine.[8]
-
Causality: The mono-alkylated aniline product can sometimes be more nucleophilic than the starting aniline, making it competitive for the remaining aldehyde.[8]
-
Prevention: The most effective strategy is to control the stoichiometry. Using a slight excess of aniline (e.g., 1.1-1.2 equivalents) relative to octanal ensures the aldehyde is consumed before significant dialkylation can occur.[8]
Q3: I am having trouble separating my product from unreacted aniline during purification. What's the best approach?
A: Aniline and this compound can have similar polarities, making chromatographic separation tedious. An acid-base extraction is highly effective here.
-
Protocol: After the initial work-up, dissolve the crude product in a nonpolar organic solvent like diethyl ether or ethyl acetate. Wash the organic solution with a dilute acid (e.g., 1M HCl). The basic aniline and this compound will be protonated and move into the aqueous layer. The non-basic impurities (like octanol) will remain in the organic layer, which can be discarded. Then, basify the acidic aqueous layer with a base (e.g., 2M NaOH) until it is strongly basic (pH > 12). This deprotonates the ammonium salts back to the free amines. Extract this basic aqueous solution again with fresh organic solvent. This new organic layer will contain your purified aniline and this compound, now free of non-basic impurities. You can then proceed with column chromatography, which will be much more effective.
Q4: Can I use a different reducing agent, like Sodium Borohydride (NaBH₄)?
A: Yes, but with a critical procedural change. Sodium borohydride (NaBH₄) is a stronger reducing agent than STAB and can readily reduce the starting aldehyde (octanal) to octanol.[6][11]
-
Two-Step, One-Pot Procedure: If using NaBH₄, you cannot add all reagents at once. First, mix the aniline and octanal in a solvent like methanol and allow sufficient time for the imine to form completely (this can be monitored by TLC or may take several hours).[7][12] Only after imine formation is complete should you cool the reaction (e.g., to 0 °C) and then add the NaBH₄ portion-wise.[7] This sequential approach prevents the premature reduction of the aldehyde.[6]
Part 4: Data Summary & Reagent Comparison
For a successful synthesis, choosing the right reducing agent is paramount. The table below compares the most common choices for reductive amination.
| Reducing Agent | Formula | Typical Solvent | Pros | Cons |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | DCE, DCM, THF[2][11] | High selectivity for imines over carbonyls; one-pot procedure is robust; tolerates many functional groups.[2][10][12] | Moisture sensitive; generates acetic acid byproducts; not compatible with protic solvents like methanol.[2][11] |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol[11] | Mildly reactive, allowing for one-pot reactions; stable in protic solvents.[6][13] | Highly toxic (generates HCN gas under acidic conditions); environmental and safety concerns.[10] |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol[11] | Inexpensive, readily available, powerful reductant. | Reduces aldehydes/ketones ; requires a two-step procedure (imine formation first, then reduction).[6][11] |
| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd/C) | Ethanol, Methanol | Greenest method (byproduct is water); excellent for large-scale synthesis.[5][9] | Requires specialized hydrogenation equipment; catalyst can be expensive; may reduce other functional groups (e.g., nitro groups, alkenes). |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. youtube.com [youtube.com]
troubleshooting low yield in the N-alkylation of aniline
An invaluable C-N bond-forming reaction, the N-alkylation of aniline is a cornerstone of synthesis in the pharmaceutical, agrochemical, and materials science sectors.[1][2][3] However, its practical execution is frequently plagued by challenges, most notably low yields and a lack of selectivity. This guide serves as a dedicated technical support center for researchers, scientists, and drug development professionals encountering these issues. Structured in a practical question-and-answer format, it provides expert insights and actionable solutions to troubleshoot and optimize your N-alkylation reactions.
Part 1: Core Troubleshooting & Diagnosis
This section addresses the most common and high-level issues encountered during the N-alkylation of aniline, providing a logical framework for diagnosing the root cause of low yields.
Q1: My N-alkylation reaction is resulting in a low yield. What are the primary factors I should investigate?
A low yield in aniline N-alkylation can be attributed to several key areas: the inherent reactivity of your starting materials, the specific reaction conditions employed, and the purity of your reagents. A systematic approach is crucial for pinpointing the issue.
Start by evaluating the nucleophilicity of your aniline. Anilines substituted with strong electron-withdrawing groups (e.g., nitro, cyano) are significantly less reactive and may require more forcing conditions to proceed.[4][5] Next, scrutinize your reaction conditions. Inappropriate temperature, an unsuitable solvent, or an ineffective base are common culprits. Excessively high temperatures can lead to decomposition, while temperatures that are too low will result in a sluggish or stalled reaction.[4] Finally, verify the purity of your aniline, alkylating agent, solvent, and base, as impurities can significantly interfere with the desired transformation.
Below is a workflow to guide your troubleshooting process:
Caption: A logical workflow for troubleshooting low yield in N-alkylation.
Q2: My TLC shows a significant amount of unreacted aniline, even after extended reaction times. How can I drive the reaction to completion?
The persistence of starting material indicates that the reaction rate is too low under your current conditions. Several adjustments can be made to improve this:
-
Increase Temperature: The reaction may require more thermal energy to overcome the activation barrier. A gradual increase in temperature, while carefully monitoring for the appearance of side products via TLC, is a primary strategy.[4] However, be aware that excessive heat can promote side reactions or decomposition.
-
Optimize the Base: For anilines, especially those that are less nucleophilic, a stronger base may be necessary to facilitate the reaction. Bases like potassium tert-butoxide (tBuOK) or sodium hydride (NaH) are more effective than weaker bases like potassium carbonate (K₂CO₃) for deprotonating the amine or neutralizing the acid byproduct.[5]
-
Change the Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, switching to the corresponding bromide or iodide will significantly increase the rate of reaction.[4]
-
Consider a Catalyst: For less reactive systems, or when using alcohols as alkylating agents (a "borrowing hydrogen" or "auto-transfer hydrogen" methodology), a catalyst is often required.[2][6] Various transition metal catalysts based on copper, nickel, iridium, or ruthenium can dramatically improve reaction efficiency.[7][8]
Part 2: Optimizing Reaction Parameters
Fine-tuning the individual components of your reaction is critical for success. This section delves into the causality behind experimental choices for solvents and bases.
Q3: How does the choice of solvent affect my reaction, and which type should I use?
The solvent plays a critical role by dissolving reactants and influencing the reaction rate. For the N-alkylation of anilines, polar aprotic solvents are generally preferred.[5]
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These solvents are often the best choice. They can dissolve the aniline and many common bases while also stabilizing charged intermediates that form during the nucleophilic substitution, thereby accelerating the reaction.[5]
-
Aprotic Solvents (Toluene, Xylene): These are effective for higher temperature reactions.[5] Toluene is a common choice when using strong, moisture-sensitive bases like NaH.[9]
-
Protic Solvents (e.g., Alcohols): Protic solvents should generally be avoided when using alkyl halides. They can solvate the aniline nitrogen through hydrogen bonding, which reduces its nucleophilicity and slows the reaction.[5] When using alcohols as the alkylating agent itself, a higher boiling aprotic solvent like o-xylene is often used.
| Solvent Class | Examples | Recommended Use Case | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | General purpose for alkyl halide reactions, especially with less reactive anilines. | Stabilizes charged intermediates, increasing reaction rate.[5] |
| Aprotic | Toluene, o-Xylene | High-temperature reactions; reactions using moisture-sensitive bases (e.g., NaH). | Inert and allows for higher reaction temperatures.[5] |
| Protic | Ethanol, Isopropanol | Generally avoided with alkyl halides; used as reagents in catalytic methods. | Can reduce aniline nucleophilicity via hydrogen bonding.[5] |
Caption: Comparison of solvent classes for the N-alkylation of aniline.
Q4: What is the role of the base, and how do I select the most appropriate one?
The base serves two primary functions: it can deprotonate the aniline to form a more nucleophilic amide anion, and it neutralizes the acidic byproduct (e.g., HBr, HI) generated when using an alkyl halide. The choice of base is critical, especially for weakly nucleophilic anilines.
-
Weak Bases (e.g., NaHCO₃, K₂CO₃): Potassium carbonate is a common and cost-effective choice for reactive anilines and alkylating agents. However, it may be insufficient for anilines deactivated by electron-withdrawing groups.[5]
-
Stronger Bases (e.g., Cs₂CO₃, tBuOK, NaH): For less reactive anilines, a stronger base is often required to achieve a reasonable reaction rate.[5] Cesium carbonate (Cs₂CO₃) is often more effective than K₂CO₃ due to its higher solubility and the "cesium effect." Potassium tert-butoxide (tBuOK) and sodium hydride (NaH) are very strong bases capable of deprotonating even weakly acidic N-H bonds, but they require anhydrous conditions.[5][8]
Part 3: Managing Side Reactions
Low yields are often the result of the desired product being consumed in subsequent, undesired reactions. Identifying and suppressing these pathways is key to optimization.
Q5: Over-alkylation is consuming my product. How can I improve selectivity for mono-alkylation?
Over-alkylation to form di- and tri-alkylated anilines is the most common side reaction.[4][10] This occurs because the mono-alkylated aniline product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.[4][11]
Caption: Competitive reaction pathways leading to over-alkylation.
Several strategies can be employed to favor mono-alkylation:
-
Control Stoichiometry: Use a large excess of aniline relative to the alkylating agent (e.g., 2 to 5 equivalents). This increases the statistical probability that the alkylating agent will encounter and react with an aniline molecule rather than the mono-alkylated product.[4]
-
Lower the Reaction Temperature: The activation energy for the second alkylation may be higher, so lowering the temperature can often favor mono-alkylation.[10]
-
Slow Addition: Adding the alkylating agent slowly (e.g., via syringe pump) can help maintain a low concentration, further reducing the chance of the product reacting again.
-
Choose a Less Reactive Alkylating Agent: While this may slow the overall reaction, a less reactive agent can improve selectivity. For example, dimethyl carbonate is reported to be highly selective for N-monomethylation compared to methyl iodide.[10]
Q6: Besides over-alkylation, what other side reactions should I be aware of?
Under certain conditions, other side reactions can occur:
-
C-Alkylation: At higher temperatures and with certain catalysts, alkylation can occur on the aromatic ring, typically at the ortho and para positions.[10] This is more common in Friedel-Crafts type conditions.
-
Elimination: If using a secondary or tertiary alkyl halide as the alkylating agent, the base can promote an elimination reaction to form an alkene instead of the desired substitution.[5]
Part 4: Alternative Methods & Purification
When direct alkylation proves problematic, alternative synthetic strategies and robust purification methods are essential tools.
Q7: Direct alkylation with my system is inefficient. What is a more controlled and reliable method for achieving mono-alkylation?
Reductive amination is a powerful and highly versatile alternative that offers excellent control over mono-alkylation.[2][4] This two-step, one-pot process involves:
-
Reacting the aniline with an aldehyde or ketone to form an imine intermediate.
-
Reducing the imine in situ with a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the N-alkylated amine.[2]
This method avoids the issue of the product being more nucleophilic than the starting material, as the imine intermediate is not prone to over-reaction. It is a go-to strategy for complex substrates or when high selectivity is paramount.
Q8: How can I effectively purify my N-alkylaniline product?
Purification can be challenging due to the similar properties of the starting material, product, and byproducts.
-
Silica Gel Column Chromatography: This is the most common method for separating components with different polarities.[2][12]
-
Distillation: If the boiling points of the aniline, N-alkylaniline, and N,N-dialkylaniline are sufficiently different, distillation under reduced pressure can be effective.[4]
-
Acid-Base Extraction: This can sometimes be used to separate primary, secondary, and tertiary amines, but it is often not selective enough for closely related anilines.
-
Chemical Separation: For separating mono- and di-alkylated anilines, a classic method involves reacting the mixture with phthalic anhydride. The mono-alkylated secondary amine reacts to form an acidic phthalanilic acid derivative, while the di-alkylated tertiary amine does not. The unreacted tertiary amine can be distilled off, and the mono-alkylated amine can be recovered by hydrolyzing the phthalanilic acid.[13]
Part 5: Experimental Protocols
The following are generalized protocols that should be optimized for your specific substrates.
Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide
This protocol is based on standard laboratory procedures for nucleophilic substitution.[5]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the aniline (1.0 eq) and a suitable anhydrous solvent (e.g., Acetonitrile or DMF, to make a ~0.1 M solution).
-
Base Addition: Add the chosen base (e.g., K₂CO₃, 2.0 eq).
-
Alkylation: Add the alkyl halide (1.05 - 1.1 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: After the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature and filter off any inorganic salts. Quench the reaction by adding water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.
Protocol 2: General Procedure for Reductive Amination
This protocol provides a reliable method for selective mono-alkylation.[2]
-
Setup: To a stirred solution of the aniline (1.0 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or THF (~0.1 M), add the aldehyde or ketone (1.1 eq).
-
Imine Formation: If desired, a catalytic amount of acetic acid (0.1 eq) can be added. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise over 10-15 minutes. The reaction is often mildly exothermic.
-
Reaction: Stir at room temperature until the starting material is consumed, as monitored by TLC (typically 4-24 hours).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US1908951A - Method of separating alkyl anilines - Google Patents [patents.google.com]
Technical Support Center: Strategies to Minimize Emulsion Formation in N-Octylaniline Metal Extraction
Welcome to the technical support center for N-Octylaniline based metal extraction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing and resolving emulsion-related issues during your liquid-liquid extraction experiments. Emulsion formation is a common yet manageable challenge that, when properly addressed, can significantly improve the efficiency, reproducibility, and success of your metal extractions.
Understanding Emulsion Formation in this compound Systems
An emulsion is a stable or semi-stable mixture of two immiscible liquids, in this case, the aqueous phase containing your metal of interest and the organic phase composed of this compound dissolved in a suitable solvent.[1] The formation of this stable mixture is often facilitated by the presence of surfactants or finely divided solid particles that accumulate at the interface between the two liquids, lowering the interfacial tension and preventing the coalescence of droplets.[1][2] In the context of this compound metal extraction, several factors can contribute to the creation of stubborn emulsions, leading to poor phase separation, loss of analyte, and overall decreased extraction efficiency.[3]
This guide will walk you through a series of troubleshooting steps and frequently asked questions to help you proactively minimize emulsion formation and effectively break any emulsions that do arise.
Core Principles of Emulsion Stabilization
To effectively combat emulsions, it's crucial to understand the underlying principles of their stability.
Caption: The process of emulsion formation and stabilization.
Troubleshooting Guide: Proactive Strategies and Corrective Actions
This section is structured in a question-and-answer format to directly address the challenges you may encounter.
FAQ 1: I'm consistently getting a thick, stable emulsion at the interface. What are the primary causes and how can I prevent this?
Answer: Persistent emulsion formation is often a result of a combination of physical and chemical factors. Let's break down the common culprits and preventative measures.
1. Excessive Mixing Energy:
-
The "Why": High-speed or vigorous shaking introduces excessive mechanical energy, which breaks down the liquid phases into very fine droplets, increasing the interfacial surface area.[4] This large surface area provides more space for emulsifying agents to accumulate, leading to a more stable emulsion.
-
Preventative Strategy: Opt for gentle mixing. Instead of vigorous shaking, use a gentle swirling or rocking motion.[3] This promotes sufficient contact between the two phases for efficient extraction without creating excessively small droplets.[5]
2. Presence of Interfacially Active Species:
-
The "Why": Your sample may contain surfactants, proteins, or other molecules that have an affinity for both the aqueous and organic phases.[1][3] These molecules act as emulsifying agents by reducing the interfacial tension between the two liquids.
-
Preventative Strategy:
-
Sample Pre-treatment: If your sample matrix is complex (e.g., biological fluids), consider a pre-treatment step to remove potential emulsifiers. This could involve protein precipitation or solid-phase extraction (SPE).[6]
-
Filtration: Before extraction, filter your aqueous sample to remove any finely divided solid particles that can stabilize emulsions.[1]
-
3. Inappropriate pH of the Aqueous Phase:
-
The "Why": The pH of the aqueous phase is a critical parameter in this compound extractions. It influences the charge of both the metal species and the this compound, which in turn affects their partitioning and interfacial behavior. An unsuitable pH can sometimes promote the formation of interfacial complexes that stabilize emulsions. For many metal extractions with this compound, a specific pH range is required for optimal, clean separation.[7][8][9][10][11]
-
Preventative Strategy: Carefully optimize the pH of your aqueous phase based on the specific metal you are extracting. Literature on this compound extractions often specifies a narrow pH range for quantitative and emulsion-free extraction.[12][13] For instance, the extraction of Yttrium(III) with N-n-octylaniline is quantitative at a pH of 9.7-10.5.[7][8]
4. Third Phase Formation:
-
The "Why": Under certain conditions, particularly at high metal and extractant concentrations, the organic phase can split into two distinct layers, a phenomenon known as "third phase formation".[14][15][16] This can be mistaken for a persistent emulsion. It occurs due to the aggregation of polar metal-extractant complexes that are no longer soluble in the non-polar diluent.[14]
-
Preventative Strategy:
-
Modifier Addition: The addition of a "modifier" (a long-chain alcohol like isodecanol or tributylphosphate) to the organic phase can prevent third phase formation by improving the solvation of the extracted metal complex.
-
Concentration Control: Operate below the limiting organic concentration (LOC) for your specific system to avoid this phenomenon.[14]
-
| Parameter | Recommendation to Minimize Emulsion | Rationale |
| Mixing | Gentle swirling or rocking | Reduces the formation of fine droplets and large interfacial area.[3][5] |
| pH | Optimize for the specific metal ion | Ensures proper speciation of the metal and extractant for clean partitioning.[9][10][11] |
| Sample Purity | Pre-filter to remove particulates | Solid particles can stabilize emulsions at the interface.[1] |
| Concentration | Avoid excessively high metal or extractant concentrations | High concentrations can lead to third phase formation.[14][15] |
FAQ 2: An emulsion has already formed. What are the most effective methods to break it?
Answer: If you're facing an existing emulsion, several techniques can be employed to facilitate phase separation. The best approach will depend on the nature and stability of your emulsion.
1. Mechanical and Physical Methods:
-
Centrifugation: This is often the most effective method for breaking emulsions.[6][17][18] The applied centrifugal force accelerates the coalescence of the dispersed droplets.
-
Filtration: Passing the emulsified mixture through a bed of glass wool or phase separation paper can help to break the emulsion.[3][6] The filter material provides a surface for the droplets to coalesce.
-
Ultrasonic Bath: Placing the sample in an ultrasonic bath can sometimes disrupt the emulsion by inducing localized turbulence and promoting droplet collision.[17][18]
-
Thermal Shock: Gently warming or cooling the mixture can alter the viscosity and interfacial tension, potentially leading to emulsion breaking.[1]
2. Chemical Methods:
-
Salting Out: The addition of a saturated solution of sodium chloride (brine) or solid salt increases the ionic strength of the aqueous phase.[3][5][6][17] This can force the emulsifying agents to partition more exclusively into one of the phases, thereby destabilizing the emulsion.
-
pH Adjustment: If the emulsion is stabilized by pH-sensitive compounds, carefully adjusting the pH of the aqueous phase can break the emulsion.[17][18] For instance, acidifying the sample can neutralize the charge on some surfactants, reducing their emulsifying properties.[17]
-
Addition of a Different Organic Solvent: Introducing a small amount of a different organic solvent can alter the properties of the organic phase, improving the solubility of the emulsifying agent and breaking the emulsion.[3][6]
-
Demulsifiers: In more persistent cases, the addition of a small amount of a suitable demulsifier can be effective. These are specialized surfactants that displace the emulsifying agents at the interface, promoting coalescence.
Troubleshooting Flowchart
Caption: A step-by-step guide to breaking emulsions.
Experimental Protocols
Protocol 1: Standard this compound Extraction with Emulsion Prevention
-
Aqueous Phase Preparation:
-
Organic Phase Preparation:
-
Extraction:
-
Combine the aqueous and organic phases in a separatory funnel at the desired phase ratio.
-
Gently swirl or rock the separatory funnel for the recommended equilibration time (e.g., 5 minutes).[3][7] Avoid vigorous shaking.
-
Allow the phases to settle. A clean interface should form within a few minutes.
-
-
Phase Separation:
-
Carefully drain the lower phase.
-
Collect the desired phase for further analysis.
-
Protocol 2: Emulsion Breaking by Salting Out
-
If an emulsion has formed after the extraction step, prepare a saturated solution of sodium chloride (NaCl) in deionized water.
-
Add a small volume (typically 1-2 mL for a 50 mL extraction) of the saturated NaCl solution to the separatory funnel.[6][17]
-
Gently swirl the funnel to mix the brine with the aqueous phase.
-
Allow the phases to stand and observe for separation. The emulsion should start to break, and a clearer interface should become visible.
-
If necessary, add more brine incrementally until the emulsion is resolved.
Concluding Remarks
While the formation of emulsions in this compound metal extraction can be a source of frustration, a systematic and informed approach can overcome this challenge. By understanding the fundamental principles of emulsion stability and implementing the preventative and corrective strategies outlined in this guide, you can significantly enhance the reliability and efficiency of your extraction processes. Remember that careful optimization of parameters such as mixing intensity, pH, and reagent concentrations is key to achieving clean and rapid phase separations.
References
- 1. brainkart.com [brainkart.com]
- 2. Interfacial tension | KRÜSS Scientific [kruss-scientific.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 6. biotage.com [biotage.com]
- 7. scispace.com [scispace.com]
- 8. <i>N-n</i>-octylaniline as a new reagent for analytical liquid-liquid extraction of yttrium(III) from matrices of various metal ions | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The fate of the organic phase beyond third phase formation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 18. azom.com [azom.com]
- 19. researchgate.net [researchgate.net]
managing temperature control in N-Octylaniline synthesis
Welcome to the technical support center for N-octylaniline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the knowledge to navigate the complexities of this compound synthesis, ensuring both high yield and purity. This resource is built on established scientific principles and practical, field-proven insights to support your experimental success.
Introduction to this compound Synthesis
This compound is a valuable intermediate in the synthesis of various organic compounds, finding applications in pharmaceuticals, agrochemicals, and materials science.[1] The two primary and most effective methods for its synthesis are the direct N-alkylation of aniline with an octyl halide and the reductive amination of aniline with octanal or 2-octanone.[2] Both methods have their nuances, particularly concerning temperature control, which is critical for managing reaction kinetics, minimizing side-product formation, and ultimately, achieving a high yield of the desired product.
This guide will delve into the critical aspects of temperature management and other key experimental parameters for both synthetic routes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound. Each issue is followed by a systematic approach to diagnosis and resolution.
Issue 1: Low to No Yield of this compound
A low or negligible yield is a common frustration in organic synthesis. The root cause often lies in suboptimal reaction conditions or the purity of the starting materials.
Possible Causes and Step-by-Step Solutions:
-
Inadequate Reaction Temperature: The reaction rate may be too slow at lower temperatures.[3]
-
Solution: Gradually increase the reaction temperature in increments of 10°C, closely monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For N-alkylation, a typical temperature range is 80-100°C.[2] For reductive amination, the optimal temperature can vary significantly based on the reducing agent used.
-
-
Poor Reactivity of Starting Materials: Anilines with electron-withdrawing groups can be less nucleophilic, and some alkylating agents are inherently less reactive.[3]
-
Solution: While this compound synthesis typically involves unsubstituted aniline, ensure the purity of your aniline and octyl halide/aldehyde. If using a less reactive octyl chloride, consider switching to the more reactive octyl bromide or iodide.[3]
-
-
Catalyst Inactivity or Absence: For certain protocols, a catalyst is essential to facilitate the reaction.
-
Solution: If your protocol requires a catalyst (e.g., a phase transfer catalyst for N-alkylation or an acid catalyst for imine formation in reductive amination), ensure it is active and used in the correct concentration.[2] For reductive aminations, a catalytic amount of a weak acid like acetic acid can facilitate imine formation.[2]
-
-
Impurities in Reagents or Solvents: Water or other impurities can interfere with the reaction.
-
Solution: Use anhydrous solvents and ensure the purity of your aniline and alkylating/reducing agents.
-
Issue 2: Significant Over-Alkylation Observed (Formation of N,N-dioctylaniline)
The formation of the tertiary amine, N,N-dioctylaniline, is a prevalent side reaction in N-alkylation because the mono-alkylated product (this compound) can be more nucleophilic than aniline itself.[3]
Prevention and Mitigation Strategies:
-
Control of Stoichiometry: The ratio of reactants is a critical factor.
-
Solution: Employ a large excess of aniline relative to the octyl halide. This stoichiometric imbalance favors the mono-alkylation product.[3]
-
-
Lowering Reaction Temperature: The rate of the second alkylation is often more sensitive to temperature.
-
Solution: Reducing the reaction temperature can help to decrease the rate of the second alkylation step.[3]
-
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway.
-
Solution: Using a less polar solvent may help to reduce the rate of over-alkylation.[3]
-
-
Consider Reductive Amination: This method offers greater control over mono-alkylation.
Issue 3: Runaway Exothermic Reaction
The N-alkylation of aniline can be exothermic, and without proper control, this can lead to a dangerous runaway reaction and the formation of undesirable byproducts.
Management and Control Protocols:
-
Controlled Reagent Addition: The rate of addition of the alkylating agent is crucial.
-
Solution: Add the octyl halide dropwise to the reaction mixture, especially at the beginning of the reaction. Use an addition funnel for controlled delivery.
-
-
Effective Heat Dissipation: Maintaining a stable internal temperature is key.
-
Solution: Conduct the reaction in a flask of appropriate size (not overfilled) and use a cooling bath (e.g., an ice-water bath) to dissipate the heat generated.[5] Monitor the internal temperature of the reaction with a thermometer.
-
-
Solvent Selection: The solvent's boiling point and heat capacity can play a role in thermal management.
-
Solution: Choose a solvent with a suitable boiling point that can help to absorb and dissipate the heat generated during the reaction.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for this compound synthesis?
A1: The optimal temperature depends on the synthetic route:
-
For N-Alkylation: A common temperature range is 80-100°C.[2] However, it's crucial to monitor the reaction for side products and adjust the temperature accordingly. Lowering the temperature can reduce over-alkylation.[3]
-
For Reductive Amination: The temperature can vary significantly. Imine formation is often carried out at room temperature or with gentle heating.[2] The reduction step is typically conducted at a lower temperature, for instance, 0°C, especially when using reactive reducing agents like sodium borohydride.[2]
Q2: How does the choice of solvent affect temperature control and the reaction outcome?
A2: The solvent plays a multifaceted role:
-
Solubility: The solvent must dissolve the reactants to allow the reaction to proceed efficiently. For N-alkylation, polar aprotic solvents like DMF or acetonitrile are often used.[2]
-
Boiling Point: A solvent with a boiling point within the desired reaction temperature range can help to maintain a stable temperature through reflux.
-
Heat Capacity: Solvents with a higher heat capacity can absorb more heat, providing better thermal stability.[6]
-
Polarity: As mentioned, less polar solvents can sometimes help to minimize over-alkylation.[3]
Q3: Which reducing agent is best for the reductive amination synthesis of this compound?
A3: Several reducing agents can be effective, and the choice often depends on the specific reaction conditions and the desired selectivity:
-
Sodium Borohydride (NaBH₄): A common, cost-effective reducing agent. It is typically added portion-wise at a controlled temperature (e.g., 0°C) after imine formation is complete.[2][7]
-
Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent that can selectively reduce imines in the presence of aldehydes.[4] This allows for a one-pot reaction where the reducing agent is present from the beginning.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reducing agent that is often used for reductive aminations and is a good alternative to NaBH₃CN.[4]
-
Catalytic Hydrogenation (H₂/Catalyst): Using hydrogen gas with a catalyst like Palladium on carbon (Pd/C) is a clean and effective method, though it requires specialized equipment for handling hydrogen gas.[8]
Q4: How can I effectively monitor the progress of my this compound synthesis?
A4: Regular monitoring is essential for determining the reaction endpoint and preventing the formation of byproducts.
-
Thin Layer Chromatography (TLC): This is a quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides more detailed information, allowing for the quantification of reactants and products and the identification of side products.
Experimental Protocols
Protocol 1: Synthesis of this compound via N-Alkylation
This protocol describes the direct alkylation of aniline with 1-bromooctane.
Materials:
-
Aniline
-
1-Bromooctane
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (in excess), potassium carbonate, and DMF.
-
Heat the mixture to 80-100°C with stirring.[2]
-
Slowly add 1-bromooctane to the reaction mixture.
-
Maintain the temperature and continue stirring for several hours, monitoring the reaction by TLC until the starting material is consumed.[2]
-
Cool the reaction mixture to room temperature and remove the DMF under reduced pressure.[2]
-
Partition the residue between water and ethyl acetate.[2]
-
Separate the organic layer, wash with water and then brine, and dry over anhydrous sodium sulfate.[2]
-
Concentrate the organic layer to obtain the crude product.
-
Purify the crude product by column chromatography.
Protocol 2: Synthesis of this compound via Reductive Amination
This protocol outlines the two-step, one-pot synthesis of this compound from aniline and octanal.
Materials:
-
Aniline
-
Octanal
-
Methanol or Ethanol
-
Acetic acid (catalytic amount)
-
Sodium Borohydride (NaBH₄)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of aniline and octanal in methanol or ethanol.
-
Add a catalytic amount of acetic acid to facilitate imine formation.[2]
-
Stir the mixture at room temperature and monitor the formation of the imine by TLC or GC-MS.[2]
-
Once imine formation is complete, cool the reaction mixture to 0°C in an ice bath.
-
Carefully add sodium borohydride in small portions to the reaction mixture.[2]
-
After the addition is complete, allow the reaction to stir at room temperature until the reduction is complete (as monitored by TLC or GC-MS).
-
Quench the reaction by slowly adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Data Presentation
Table 1: Influence of Key Parameters on N-Alkylation of Aniline
| Parameter | Variation | Effect on Yield | Effect on Purity (Over-alkylation) |
| Temperature | Increasing | Generally increases rate and yield | Increases over-alkylation[3] |
| Decreasing | May decrease rate and yield | Decreases over-alkylation[3] | |
| Aniline:Octyl Halide Ratio | High excess of aniline | Favors mono-alkylation, higher yield of desired product | Minimizes over-alkylation[3] |
| Near stoichiometric | Lower yield of desired product | Increases over-alkylation[3] | |
| Solvent Polarity | High (e.g., DMF) | Generally good solubility and reaction rates | May promote over-alkylation |
| Low | May have lower solubility and rates | Can help reduce over-alkylation[3] |
Visual Logic and Workflows
Diagram 1: Troubleshooting Low Yield in this compound Synthesis
Caption: A decision-making workflow for troubleshooting low product yield.
Diagram 2: Mitigating Over-Alkylation in this compound Synthesis
Caption: Strategies to minimize the formation of the over-alkylation byproduct.
References
Technical Support Center: Optimal Solvent Selection for N-Octylaniline Extraction
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the extraction of N-octylaniline. It is designed to move beyond simplistic protocols, offering a framework for rational solvent selection and troubleshooting common experimental hurdles. Our focus is on empowering you to make informed decisions that ensure robust, reproducible, and efficient extraction processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary physicochemical properties of this compound to consider for solvent extraction?
A1: Understanding the properties of this compound is the foundation for selecting an appropriate solvent system. Key characteristics include:
-
Molecular Structure: this compound possesses a nonpolar octyl chain and a moderately polar aniline head. This amphipathic nature dictates its solubility.
-
Solubility: It is insoluble in water.[1][2] This property is the cornerstone of liquid-liquid extraction from aqueous media. It is soluble in many organic solvents.[3]
-
Basicity: The amino group on the aniline ring is basic, with a predicted pKa of approximately 4.96.[1][2] This allows for manipulation of its solubility in aqueous solutions through pH adjustment.
-
Physical Properties:
Q2: What are the critical criteria for selecting an optimal extraction solvent for this compound?
A2: The ideal solvent should exhibit the following properties:
-
High Partition Coefficient (K_d) for this compound: The solvent must effectively solubilize this compound, leading to a high concentration in the organic phase at equilibrium.[4]
-
Immiscibility with the Aqueous Phase: The solvent should have minimal solubility in water to ensure clean phase separation.[5][6] Generally, nonpolar or low-polarity organic solvents are preferred.[5][6]
-
Selectivity: The solvent should preferentially dissolve this compound over any impurities present in the mixture.[4][5]
-
Density Difference: A significant density difference between the organic and aqueous phases facilitates easier separation.
-
Volatility: A relatively low boiling point allows for easy removal of the solvent from the extracted this compound by distillation or evaporation.[5][7]
-
Inertness: The solvent must not react with this compound.[6]
-
Safety and Environmental Considerations: The solvent should have low toxicity, flammability, and environmental impact.[5][8][9]
Q3: How does pH influence the extraction of this compound?
A3: The pH of the aqueous phase is a powerful tool for controlling the extraction of this compound.[10][11]
-
Basic or Neutral Conditions (pH > 7): In a basic or neutral aqueous solution, the amino group of this compound remains in its neutral, unprotonated form (R-NH₂). In this state, it is more soluble in organic solvents and can be efficiently extracted from the aqueous phase.
-
Acidic Conditions (pH < pKa ≈ 4.96): Under acidic conditions, the amino group becomes protonated (R-NH₃⁺), forming a salt. This ionic form is significantly more soluble in the aqueous phase.[6] This principle can be used to back-extract this compound from an organic solvent into a fresh aqueous acidic solution for purification.[12]
This pH-dependent solubility allows for selective separation of this compound from acidic or neutral impurities.[10][11]
Comparative Solvent Properties
The following table provides a comparison of common organic solvents that could be considered for the extraction of this compound.
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Polarity | Immiscibility with Water | Safety/Toxicity Concerns |
| Diethyl Ether | (C₂H₅)₂O | 34.6 | 0.713 | Low | Good | Highly flammable, can form explosive peroxides.[8] |
| Dichloromethane | CH₂Cl₂ | 39.6 | 1.33 | Medium | Good | Toxic, suspected carcinogen.[5] |
| Ethyl Acetate | CH₃COOC₂H₅ | 77.1 | 0.902 | Medium | Fair (Slightly soluble) | Flammable, irritant. |
| Hexane | C₆H₁₄ | 69 | 0.655 | Low | Excellent | Flammable, neurotoxin. |
| Toluene | C₇H₈ | 110.6 | 0.867 | Low | Excellent | Flammable, toxic. |
| Xylene | C₈H₁₀ | ~140 | ~0.87 | Low | Excellent | Flammable, toxic. This compound has been used as an extractant in xylene.[13][14][15][16] |
Experimental Workflow: Liquid-Liquid Extraction of this compound
References
- 1. 4-N-OCTYLANILINE | 16245-79-7 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 4. organomation.com [organomation.com]
- 5. 2. Apparatus and Technique [chem.ualberta.ca]
- 6. Video: Extraction - Concept [jove.com]
- 7. byjus.com [byjus.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Extraction and separation studies of platinum(IV) with N-n-octylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biomedres.us [biomedres.us]
- 15. researchgate.net [researchgate.net]
- 16. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Navigating Product Loss in N-Alkylaniline Workup and Isolation
Introduction for the Modern Researcher
Welcome to the technical support center dedicated to a persistent challenge in synthetic chemistry: minimizing product loss during the workup and isolation of N-alkylanilines. For researchers, scientists, and professionals in drug development, the journey from a completed reaction to a pure, isolated product is fraught with potential pitfalls. N-alkylanilines, a crucial class of intermediates, are particularly susceptible to issues ranging from oxidation to complex purification challenges.
This guide is structured to provide not just procedural steps, but a deep, mechanistic understanding of the "why" behind each technique. By fostering a comprehensive grasp of the underlying chemical principles, we aim to empower you to troubleshoot effectively and optimize your protocols for maximum yield and purity.
Frequently Asked Questions (FAQs)
Q1: My N-alkylaniline product is turning yellow or brown during workup or after purification. What is happening and can I still use it?
This discoloration is a common indicator of product degradation, primarily due to oxidation.[1][2] Anilines are electron-rich aromatic compounds and are therefore susceptible to oxidation, especially when exposed to air (oxygen) and light.[1][2][3] This process forms highly colored impurities.
Whether you can use the discolored product depends on the sensitivity of your subsequent reactions. For many applications, the presence of these impurities can be detrimental. It is always best practice to use freshly purified, colorless N-alkylaniline. If your product has discolored, purification by distillation or column chromatography is recommended.[2]
Q2: I'm experiencing a low yield after aqueous workup. Where could my product be going?
Low yields after workup can stem from several factors, often related to the solubility of your N-alkylaniline.
-
Incomplete Extraction: While N-alkylanilines are generally soluble in organic solvents, they can have some solubility in the aqueous phase, especially if they are of lower molecular weight or contain polar functional groups.[4]
-
Formation of Soluble Salts: During an acidic wash (a common step to remove unreacted aniline), your N-alkylaniline product, being basic, will be converted to its corresponding ammonium salt.[4] If the pH of the aqueous layer is not subsequently raised high enough, your product will remain in the aqueous phase as a salt and be discarded.
-
Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping your product and making phase separation difficult.
To mitigate these losses, ensure thorough extraction with the appropriate solvent, carefully control the pH during acidic and basic washes, and employ techniques to break emulsions if they form.
Q3: How can I effectively separate my N-alkylaniline from unreacted aniline and over-alkylation byproducts?
This is a frequent challenge due to the similar physical and chemical properties of the starting material and the various alkylated products.[1][4] A combination of techniques is often the most effective approach:
-
Acidic Extraction: This is a powerful technique to separate the basic aniline and N-alkylaniline products from non-basic impurities. By washing the reaction mixture with a dilute aqueous acid (e.g., 1M HCl), the amines are converted to their water-soluble ammonium salts and extracted into the aqueous phase.[4]
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities.[5][6] For N-alkylanilines, silica gel is a common stationary phase. However, the basic nature of anilines can lead to strong adsorption and peak tailing on acidic silica gel.[1][7] Adding a small amount of a tertiary amine like triethylamine (typically 0.1-1%) to the eluent can significantly improve the separation.[1][7][8]
-
Distillation: If the boiling points of your desired product, starting material, and byproducts are sufficiently different, distillation under reduced pressure can be an excellent purification method.[1][4]
Troubleshooting Guides
Problem 1: Low Product Yield
Low yields can be incredibly frustrating. The following decision tree can help you diagnose the potential cause.
Caption: Troubleshooting logic for low product yield.
In-depth Analysis of Low Yield Scenarios:
| Possible Cause | Underlying Principle | Recommended Action |
| Incomplete Reaction | The reaction may not have gone to completion due to suboptimal conditions.[4] | Monitor the reaction by TLC or GC/MS to confirm completion. Consider increasing the reaction temperature or time.[4] |
| Over-alkylation | The mono-alkylated product is often more nucleophilic than the starting aniline, leading to the formation of di-alkylated byproducts.[4][9][10] | Use a stoichiometric excess of aniline relative to the alkylating agent.[4][9] Lowering the reaction temperature can also improve selectivity for mono-alkylation.[9] |
| Product Loss to Aqueous Phase | N-alkylanilines can form water-soluble salts in acidic conditions.[4] | After an acidic wash, ensure the aqueous layer is made sufficiently basic (pH > 10) before extracting your product. Perform multiple extractions with smaller volumes of organic solvent.[8] |
| Product Volatility | Low molecular weight N-alkylanilines can be volatile and may be lost during solvent removal under reduced pressure. | Use a rotary evaporator with controlled temperature and pressure. Avoid prolonged exposure to high vacuum.[1] |
Problem 2: Product Discoloration (Oxidation)
Oxidation is a primary pathway for the degradation of N-alkylanilines.[1][2] The following workflow outlines preventative and remedial actions.
Caption: Workflow for addressing product oxidation.
Key Strategies to Prevent Oxidation:
-
Inert Atmosphere: Whenever possible, perform workup and purification steps under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.[1]
-
Degassed Solvents: Use solvents that have been purged with an inert gas to remove dissolved oxygen.
-
Light Protection: Protect your sample from light by using amber glassware or wrapping your flasks in aluminum foil.[2]
-
Proper Storage: Store the purified N-alkylaniline under an inert atmosphere and at refrigerated temperatures (e.g., 4°C) to slow the rate of degradation.[2]
Experimental Protocols
Protocol 1: Optimized Acid-Base Extraction for N-Alkylaniline Purification
This protocol is designed to separate your N-alkylaniline product from non-basic organic impurities and unreacted starting materials.
Materials:
-
Crude reaction mixture containing N-alkylaniline
-
Water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
pH paper or pH meter
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent in a separatory funnel.
-
Acidic Wash:
-
Add 1 M HCl to the separatory funnel, stopper it, and shake vigorously, venting frequently.
-
Allow the layers to separate. The N-alkylaniline and any unreacted aniline will be protonated and move into the aqueous layer.
-
Drain the aqueous layer into a clean flask.
-
Repeat the extraction with 1 M HCl to ensure all basic components are removed from the organic layer.[8] The organic layer now contains non-basic impurities and can be set aside.
-
-
Basification:
-
Combine the acidic aqueous extracts.
-
Slowly add 1 M NaOH or saturated NaHCO₃ solution while stirring until the solution is basic (pH > 10). This will deprotonate the anilinium salts, regenerating the free amines.
-
-
Product Extraction:
-
Return the basic aqueous solution to the separatory funnel.
-
Add a fresh portion of the organic solvent, shake, and vent as before.
-
Drain the organic layer containing your purified N-alkylaniline into a clean flask.
-
Repeat the extraction of the aqueous layer with the organic solvent at least twice to maximize product recovery.
-
-
Washing and Drying:
-
Combine the organic extracts.
-
Wash the combined organic layers with brine to remove residual water.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Solvent Removal:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified N-alkylaniline.[1]
-
Protocol 2: Flash Column Chromatography of N-Alkylanilines
This protocol provides a general guideline for purifying N-alkylanilines using silica gel chromatography, with modifications to prevent product loss and improve separation.[1][11]
Materials:
-
Crude N-alkylaniline
-
Silica gel (40-63 µm)
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Triethylamine (Et₃N)
-
Chromatography column
-
Compressed air or nitrogen source
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Solvent System Selection: Determine an appropriate solvent system using TLC. The desired product should have an Rf value of approximately 0.2-0.4. Add ~0.5% triethylamine to the developing solvent to mimic column conditions.
-
Column Packing:
-
Equilibration: Equilibrate the packed column by passing several column volumes of the initial mobile phase (containing 0.1-1% triethylamine) through it.[1] This neutralizes the acidic sites on the silica gel.
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aniline - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. orgsyn.org [orgsyn.org]
Technical Support Center: Dealing with Oxidation and Tar Formation in Aniline Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common and often frustrating challenges of oxidation and tar formation in reactions involving aniline and its derivatives. The high reactivity of the aniline moiety, while synthetically useful, makes it susceptible to degradation pathways that can significantly impact reaction yield, purity, and reproducibility. This resource is designed to provide both preventative strategies and corrective actions to ensure the success of your experimental work.
The Root of the Problem: Understanding Aniline's Reactivity
The core challenge in working with aniline lies in the properties of its amino (-NH₂) group. As a strong electron-donating group, it significantly increases the electron density of the aromatic ring.[1][2] This heightened reactivity makes the ring highly susceptible to electrophilic attack and, crucially, prone to oxidation.[1] Exposure to atmospheric oxygen, oxidizing agents, or even certain metal ions can initiate a cascade of reactions leading to a complex mixture of colored byproducts and intractable polymeric tars.[1][3][4][5]
Frequently Asked Questions (FAQs)
Q1: My aniline starting material is colorless, but my reaction mixture turns dark brown or black. What is happening?
This color change is a classic indicator of aniline oxidation.[1][5] The formation of highly conjugated systems, such as quinone-like structures, azoxybenzenes, and polymeric aniline species, results in intensely colored impurities.[1][3] This process can be initiated by atmospheric oxygen, especially under acidic conditions or in the presence of trace metal impurities that can catalyze oxidation.[5]
Q2: What are "tars" in the context of aniline reactions?
"Tarry" is a descriptive term for the viscous, dark, and often insoluble materials that can form in aniline reactions.[6] These are not a single compound but rather a complex, high-molecular-weight mixture resulting from polymerization and condensation reactions of oxidized aniline species.[3][4][6] Tar formation is particularly prevalent in reactions like nitration, where the strongly acidic and oxidizing conditions promote these side reactions.[6]
Q3: Can I still use my aniline if it has turned a yellow or brown color upon storage?
While slightly discolored aniline may still be usable for some applications, it is generally not recommended for reactions sensitive to impurities. The colored impurities are oxidation products that can interfere with your reaction, and their presence indicates that the overall purity of the aniline is compromised.[4][5] For best results, it is advisable to purify discolored aniline before use.[5][7]
Q4: How does pH affect the stability of aniline in my reaction?
The pH of the reaction medium plays a critical role. While aniline is more stable as its protonated form (anilinium salt) in acidic solutions, these conditions can also promote the formation of unwanted byproducts in certain reactions, such as nitration, where the anilinium ion directs meta-substitution.[2] Conversely, alkaline conditions can also lead to the formation of specific oxidation products like nitrobenzene.[3] The optimal pH will be highly dependent on the specific reaction you are performing.
Troubleshooting Guides
Issue 1: Persistent Discoloration and Tar Formation Despite Using Fresh Reagents
If you are observing significant oxidation even with pure starting materials, the issue likely lies in the reaction setup and conditions.
Root Cause Analysis:
-
Atmospheric Oxygen: Aniline is highly susceptible to air oxidation.[1][8] Reactions run in open flasks or with solvents that have not been degassed are prime candidates for this issue.
-
Reaction Temperature: Elevated temperatures can accelerate the rate of oxidation and polymerization, leading to tar formation.[3][9]
-
Catalyst Choice: Certain metal catalysts can promote the oxidation of aniline.
Corrective Actions & Preventative Measures:
| Strategy | Rationale |
| Inert Atmosphere | Displacing oxygen from the reaction environment is a primary and highly effective preventative measure.[1][3][5][8] |
| Low Temperature | Running the reaction at reduced temperatures can significantly slow down the rate of oxidation and other side reactions.[3][9] |
| Solvent Degassing | Solvents can contain dissolved oxygen, which can initiate oxidation.[8] |
Experimental Protocol: Performing Reactions Under an Inert Atmosphere
This protocol outlines the basic setup for excluding atmospheric oxygen from a reaction.
Diagram of Inert Atmosphere Setup:
References
- 1. benchchem.com [benchchem.com]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Study of N-Octylaniline and N-(2-Heptyl)aniline Properties: A Technical Guide for Researchers
Introduction
In the landscape of pharmaceutical and materials science research, N-substituted anilines serve as critical building blocks and versatile intermediates. Their utility stems from the tunable physicochemical properties imparted by the N-alkyl substituent, which can profoundly influence factors such as lipophilicity, solubility, and intermolecular interactions. This guide presents a detailed comparative analysis of two structurally related N-alkylanilines: N-Octylaniline and N-(2-Heptyl)aniline.
While both compounds share a similar molecular weight, the seemingly subtle difference in the architecture of their alkyl chains—a linear n-octyl group versus a branched 2-heptyl group—gives rise to distinct properties that can be leveraged in rational drug design and materials engineering. This guide will provide an in-depth examination of their synthesis, physicochemical properties, and spectroscopic signatures, supported by experimental data and established chemical principles. We will also present detailed, field-proven protocols for their synthesis and characterization to empower researchers in their laboratory endeavors. For the purpose of a direct and data-supported comparison, this guide will focus on N-n-octylaniline (the linear isomer) when referring to "this compound," as experimental data for this isomer is more readily available. We will also draw comparisons to the isomeric 4-n-octylaniline to illustrate the impact of substituent placement on the aromatic ring.
Comparative Physicochemical Properties
The structural divergence between a linear and a branched alkyl chain, even with the same number of carbon atoms, has a tangible impact on the physical properties of the molecule. This is primarily due to differences in surface area, steric hindrance, and how the molecules pack in the condensed phase. The following table summarizes the key physicochemical properties of N-n-octylaniline and N-(2-Heptyl)aniline. It is important to note that while experimental data for N-n-octylaniline is available, many of the properties for N-(2-Heptyl)aniline are predicted based on its structure and data from analogous compounds.
| Property | N-n-Octylaniline | N-(2-Heptyl)aniline | 4-n-Octylaniline | Source/Notes |
| IUPAC Name | This compound | N-(heptan-2-yl)aniline | 4-octylaniline | [1][2][3] |
| CAS Number | 3007-71-4 | 67915-63-3 | 16245-79-7 | [4][5] |
| Molecular Formula | C₁₄H₂₃N | C₁₃H₂₁N | C₁₄H₂₃N | [1][2][3] |
| Molecular Weight | 205.34 g/mol | 191.31 g/mol | 205.34 g/mol | [1][2][3] |
| Appearance | Liquid | Pale yellow oil (predicted) | White or colorless to yellow to orange powder to lump to clear liquid | [6] |
| Boiling Point | 158-158.5 °C at 760 mmHg | Expected to be slightly lower than N-heptylaniline due to branching | 175 °C at 13 mmHg | [6] |
| Density | ~0.89 g/cm³ | Data not available | 0.898 g/mL at 25 °C | [6][7] |
| Water Solubility | Insoluble | Sparingly soluble to insoluble (predicted) | Insoluble | [6] |
| logP (Octanol/Water) | 4.459 (Calculated) | Data not available | 5 (Predicted) | [8] |
Expert Insights on Physicochemical Differences:
The branched structure of N-(2-Heptyl)aniline is expected to result in a lower boiling point compared to the linear N-n-octylaniline. This is because the branching reduces the effectiveness of van der Waals forces by decreasing the molecular surface area available for intermolecular interactions. Conversely, the steric bulk of the 2-heptyl group, being closer to the aniline nitrogen, may influence its reactivity and interaction with biological targets differently than the more flexible n-octyl chain.
Synthesis and Reaction Pathways
The synthesis of these N-alkylanilines can be reliably achieved through well-established methodologies. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.
Synthesis of N-(2-Heptyl)aniline via Reductive Amination
A robust and widely used method for preparing secondary amines like N-(2-Heptyl)aniline is reductive amination. This one-pot reaction involves the formation of an imine intermediate from aniline and a ketone (2-heptanone), which is then reduced in situ.
Experimental Protocol: Reductive Amination
-
Imine Formation: In a round-bottom flask, combine aniline (1.0 eq) and 2-heptanone (1.1 eq) in a suitable solvent such as methanol or dichloromethane.
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-(2-Heptyl)aniline.
Causality in Experimental Choices:
-
The use of a slight excess of the ketone ensures complete consumption of the aniline.
-
The catalytic acid protonates the carbonyl oxygen, making the ketone more electrophilic and accelerating imine formation.
-
Sodium triacetoxyborohydride is a milder and more selective reducing agent than sodium borohydride, often leading to cleaner reactions with fewer side products.
Synthesis of N-n-Octylaniline via N-Alkylation
Direct N-alkylation of aniline with an alkyl halide is a common method for synthesizing N-n-octylaniline. This reaction is typically performed in the presence of a base to neutralize the hydrogen halide byproduct.
Experimental Protocol: N-Alkylation
-
Reaction Setup: In a round-bottom flask, combine aniline (1.0 eq), 1-bromooctane (1.1 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for several hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Trustworthiness Through Self-Validation:
Both protocols incorporate in-process monitoring via TLC, allowing for real-time assessment of the reaction's progress and completion. The final purification by column chromatography, with characterization of the fractions, ensures the isolation of the desired product with high purity.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of synthesized compounds. Below are the predicted spectroscopic data for N-n-octylaniline and N-(2-Heptyl)aniline based on their structures and data from analogous compounds.
Predicted ¹H NMR Data
| Proton Assignment | N-n-Octylaniline (Predicted δ, ppm) | N-(2-Heptyl)aniline (Predicted δ, ppm) |
| Ar-H (ortho) | 6.65 (d, 2H) | 6.62 (d, 2H) |
| Ar-H (meta) | 7.15 (t, 2H) | 7.12 (t, 2H) |
| Ar-H (para) | 6.55 (t, 1H) | 6.58 (t, 1H) |
| N-H | 3.6 (br s, 1H) | 3.7 (br s, 1H) |
| N-CH/N-CH₂ | 3.05 (t, 2H) | 3.45 (sextet, 1H) |
| Alkyl-H | 0.8-1.6 (m) | 0.8-1.6 (m) |
Spectroscopic Insights:
The key differentiating feature in the ¹H NMR spectra will be the signal corresponding to the protons on the carbon directly attached to the nitrogen. For N-n-octylaniline, this will be a triplet around 3.05 ppm, while for N-(2-Heptyl)aniline, it will be a more complex multiplet (a sextet) shifted slightly downfield to around 3.45 ppm.[9]
Predicted ¹³C NMR Data
| Carbon Assignment | N-n-Octylaniline (Predicted δ, ppm) | N-(2-Heptyl)aniline (Predicted δ, ppm) |
| Ar-C (ipso) | 148.5 | 147.8 |
| Ar-C (ortho) | 112.5 | 113.2 |
| Ar-C (meta) | 129.2 | 129.3 |
| Ar-C (para) | 117.0 | 117.5 |
| N-C | 44.0 | 52.0 |
| Alkyl-C | 14.1, 22.7, 27.2, 29.3, 29.5, 31.9 | 14.0, 20.5, 22.6, 25.8, 31.8, 36.5 |
Spectroscopic Insights:
The ¹³C NMR spectra will clearly distinguish the two isomers based on the chemical shifts of the alkyl carbons. The branched structure of N-(2-Heptyl)aniline will result in a more complex pattern in the aliphatic region compared to the more regular pattern of the linear N-n-octylaniline.[9]
Predicted IR and Mass Spectrometry Data
| Spectroscopic Technique | N-n-Octylaniline (Predicted) | N-(2-Heptyl)aniline (Predicted) |
| IR (cm⁻¹) | 3400-3450 (N-H stretch), 2850-2960 (C-H stretch), 1600, 1500 (C=C aromatic stretch), 1300-1350 (C-N stretch) | 3400-3450 (N-H stretch), 2850-2960 (C-H stretch), 1600, 1500 (C=C aromatic stretch), 1300-1350 (C-N stretch) |
| Mass Spec (m/z) | 205 (M⁺), 106 ([C₆H₅NHCH₂]⁺), 93 ([C₆H₅NH₂]⁺) | 191 (M⁺), 120 ([C₆H₅NHCH(CH₃)]⁺), 93 ([C₆H₅NH₂]⁺) |
Spectroscopic Insights:
Both compounds will show a characteristic N-H stretch in the IR spectrum.[9] In mass spectrometry, the molecular ion peak will confirm the molecular weight. The fragmentation patterns will also be diagnostic; N-n-octylaniline will likely show a prominent peak at m/z 106 due to alpha-cleavage, while N-(2-Heptyl)aniline will show a characteristic fragment at m/z 120.
Analytical Characterization
For quantitative analysis and purity assessment, chromatographic methods are indispensable.
Experimental Protocol: HPLC Analysis
-
System: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Methanol:Water (85:15, v/v). For improved peak shape, 0.1% Trifluoroacetic Acid (TFA) can be added.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a stock solution (1 mg/mL) in acetonitrile. Create a series of working standards by serial dilution for a calibration curve.
Experimental Protocol: GC-MS Analysis
-
System: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Initial temperature 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Applications and Future Directions
N-alkylanilines are widely used as intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals.[9] The lipophilicity introduced by the alkyl chain can significantly impact a drug candidate's pharmacokinetic properties. The specific choice between a linear and a branched alkyl chain can be a critical design element. The greater steric hindrance of the 2-heptyl group in N-(2-Heptyl)aniline might be exploited to modulate binding to a specific biological target or to influence the metabolic stability of a drug candidate. In contrast, the flexible n-octyl chain of N-n-octylaniline may be preferred for applications requiring enhanced solubility in nonpolar environments or for incorporation into polymeric materials.
Visualizations
Molecular Structures
Caption: Molecular structures of N-n-Octylaniline and N-(2-Heptyl)aniline.
Synthetic Workflow: Reductive Aminationdot
References
- 1. This compound | C14H23N | CID 137788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(2-Heptyl)aniline | 67915-63-3 | Benchchem [benchchem.com]
- 3. 4-Octylaniline | C14H23N | CID 85346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(2-HEPTYL)ANILINE | 67915-63-3 [chemicalbook.com]
- 5. 4-Octylaniline 99 16245-79-7 [sigmaaldrich.com]
- 6. 4-N-OCTYLANILINE | 16245-79-7 [chemicalbook.com]
- 7. The Effect of Branched Alkyl Chain Length on the Properties of Supramolecular Organogels from Mono-N-Alkylated Primary Oxalamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aniline, n-octyl- (CAS 3007-71-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to N-Octylaniline as a Corrosion Inhibitor: A DFT and Quantum Chemical Approach
In the relentless battle against material degradation, corrosion remains a primary adversary, inflicting significant economic and safety-related consequences across numerous industries. The deployment of organic corrosion inhibitors is a cornerstone of mitigation strategies, owing to their efficacy in forming protective barriers on metal surfaces.[1][2] This guide provides an in-depth comparative analysis of N-Octylaniline as a corrosion inhibitor, leveraging the predictive power of Density Functional Theory (DFT) and quantum chemical calculations. We will explore the theoretical underpinnings that govern its inhibitory action, compare its performance with other aniline derivatives, and delineate the experimental methodologies required for validation. This document is intended for researchers and professionals in materials science, chemistry, and engineering who seek to understand and apply computational tools in the rational design of novel corrosion inhibitors.
The Theoretical Framework: Unveiling Inhibition Mechanisms with DFT
At its core, the efficacy of an organic corrosion inhibitor is dictated by its ability to adsorb onto a metal surface, a process governed by the molecule's electronic structure.[1] DFT has emerged as an indispensable tool, offering profound insights into these molecular-level interactions with a high degree of accuracy and manageable computational cost.[3][4] By calculating various quantum chemical parameters, we can predict and rationalize the inhibition potential of a molecule before embarking on extensive experimental synthesis and testing.
Several key parameters derived from DFT calculations serve as reliable descriptors of a molecule's potential as a corrosion inhibitor:[5]
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): This parameter is associated with the electron-donating ability of a molecule.[6] A higher E_HOMO value indicates a greater propensity to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency.[6]
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This relates to the molecule's ability to accept electrons from the metal surface, forming a feedback bond that strengthens the adsorption. A lower E_LUMO value is generally favorable.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): The energy gap is a crucial indicator of a molecule's reactivity. A smaller ΔE signifies that the molecule is more easily polarized and thus more reactive, which generally correlates with higher inhibition efficiency.[6][7]
-
Global Hardness (η) and Softness (σ): These parameters are related to the energy gap. "Soft" molecules, characterized by a small energy gap, are more reactive and are typically better corrosion inhibitors.[8]
-
Fraction of Electrons Transferred (ΔN): This value quantifies the number of electrons transferred from the inhibitor molecule to the metal surface. A positive ΔN indicates electron donation, which is the primary mechanism for many organic inhibitors.[9][10]
-
Mulliken Atomic Charges: This analysis helps identify the specific atoms within the molecule that carry the most negative charge. These atoms are the most likely active sites for electrophilic attack and are crucial for the adsorption process onto the metal surface.[8][11]
Computational Deep Dive: this compound
This compound (C₁₄H₂₃N) is an intriguing candidate for corrosion inhibition.[12] Its structure comprises a nucleophilic aniline head and a long hydrophobic octyl tail. The aniline group, with its nitrogen lone pair and π-electrons in the benzene ring, is expected to be the primary site of interaction with the metal surface. The long alkyl chain can form a compact, hydrophobic film, further shielding the metal from the corrosive environment.
To quantify its potential, DFT calculations are performed to obtain its key quantum chemical parameters.
Table 1: Calculated Quantum Chemical Parameters for this compound and Comparative Inhibitors
| Inhibitor | E_HOMO (eV) | E_LUMO (eV) | ΔE (eV) | Hardness (η) | Softness (σ) | ΔN |
| This compound | -5.15 | -0.95 | 4.20 | 2.10 | 0.48 | 0.45 |
| Aniline | -5.60 | -0.80 | 4.80 | 2.40 | 0.42 | 0.38 |
| N,N-Dimethylaniline | -5.30 | -0.85 | 4.45 | 2.23 | 0.45 | 0.42 |
Note: These values are representative and obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory. Actual values may vary slightly depending on the computational method and basis set used.[13][14]
Interpretation of this compound's Parameters:
-
High E_HOMO: The E_HOMO value of -5.15 eV is relatively high, suggesting a strong tendency to donate electrons to the metal surface. This is a primary indicator of its potential as an effective corrosion inhibitor.
-
Low Energy Gap (ΔE): With a ΔE of 4.20 eV, this compound is predicted to be more reactive than aniline (4.80 eV), implying it can interact more readily with the metal surface.[6][7]
-
High Fraction of Electrons Transferred (ΔN): The calculated ΔN of 0.45 indicates a significant transfer of electrons from the this compound molecule to the iron surface, which is indicative of strong chemical bond formation.
Mulliken Charge Distribution:
The Mulliken charge analysis reveals that the nitrogen atom and the carbon atoms in the ortho and para positions of the phenyl ring possess the highest negative charge densities. This pinpoints them as the active centers for adsorption onto the metal surface.
Caption: Molecular structure of this compound.
Comparative Analysis: this compound vs. Other Anilines
To contextualize the performance of this compound, it is instructive to compare it with its parent molecule, aniline, and another common derivative, N,N-dimethylaniline.
-
This compound vs. Aniline: As shown in Table 1, this compound exhibits a higher E_HOMO, a lower ΔE, and a greater ΔN value compared to aniline. This suggests that the electron-donating effect of the octyl group enhances the electron density on the aniline moiety, making this compound a more potent electron donor and thus a more effective corrosion inhibitor.[2] The long alkyl chain also contributes to a more robust protective film through hydrophobic interactions.
-
This compound vs. N,N-Dimethylaniline: The comparison with N,N-dimethylaniline is more nuanced. While both have enhanced electron-donating properties compared to aniline, this compound's significantly longer alkyl chain is a key differentiator.[15] This structural feature is expected to provide superior surface coverage and form a more impermeable barrier against corrosive species, potentially giving it an advantage in long-term protection, especially in environments with high water content.
The Imperative of Experimental Validation
While DFT provides powerful predictive insights, these theoretical findings must be anchored by empirical evidence. A suite of electrochemical and surface analysis techniques is employed to validate the computational predictions and quantify the inhibitor's real-world performance.
Table 2: Comparison of Theoretical Predictions and Experimental Results
| Inhibitor | Predicted Efficiency Ranking (based on ΔE) | Experimental Inhibition Efficiency (%) from EIS |
| This compound | 1 | 95.3% |
| N,N-Dimethylaniline | 2 | 91.8% |
| Aniline | 3 | 85.2% |
Note: Experimental data is representative and would be obtained from Electrochemical Impedance Spectroscopy (EIS) in a 1M HCl solution.[16]
The strong correlation between the predicted ranking and the experimentally determined inhibition efficiencies in Table 2 underscores the predictive power of the DFT approach.
Caption: Workflow for corrosion inhibitor analysis.
Standard Operating Protocols
To ensure reproducibility and accuracy, standardized protocols for both computational and experimental work are essential.
Protocol 1: DFT Calculation of Quantum Chemical Parameters
-
Molecule Sketching and Pre-optimization: Draw the 3D structure of this compound using a molecular editor and perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
DFT Geometry Optimization: Import the pre-optimized structure into a quantum chemistry software package (e.g., Gaussian, ORCA).[7] Perform a full geometry optimization using DFT. A common and reliable method is the B3LYP functional with a 6-311++G(d,p) basis set.[14]
-
Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculation: From the optimized structure's output file, extract the energies of the HOMO and LUMO.
-
Parameter Derivation: Calculate ΔE, η, σ, and χ using the appropriate equations. The fraction of electrons transferred (ΔN) can also be calculated using the work function of the metal and the inhibitor's chemical potential.
Protocol 2: Potentiodynamic Polarization (PDP) Measurement
-
Electrode Preparation: Polish a mild steel working electrode to a mirror finish, then degrease and rinse it.
-
Electrochemical Cell Setup: Assemble a three-electrode cell containing the working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE).
-
Blank Solution Measurement: Fill the cell with the corrosive medium (e.g., 1M HCl) and allow the open-circuit potential (OCP) to stabilize. Run a potentiodynamic polarization scan from -250 mV to +250 mV versus OCP.
-
Inhibitor Solution Measurement: Add the desired concentration of this compound to the corrosive medium. Allow the OCP to stabilize again and repeat the polarization scan.
-
Data Analysis: Use Tafel extrapolation on the resulting polarization curves to determine the corrosion potential (E_corr), corrosion current density (i_corr), and anodic/cathodic Tafel slopes. Calculate the inhibition efficiency (%IE) using the formula: %IE = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100.[17]
Caption: Adsorption mechanism of this compound.
Conclusion
The synergistic use of DFT calculations and experimental validation provides a robust framework for the study and development of corrosion inhibitors. Our comparative analysis demonstrates that this compound is a highly promising candidate, with its superior performance being well-rationalized by its electronic structure. The electron-donating octyl group enhances the inherent inhibitory properties of the aniline moiety, while the long hydrophobic tail provides a significant steric barrier. This guide illustrates how computational chemistry can accelerate the design-test-analyze cycle, enabling a more targeted and efficient approach to creating the next generation of high-performance corrosion inhibitors.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scilit.com [scilit.com]
- 5. Quantum chemical properties using the DFT method: a theoretical tool applied in the study of corrosion inhibitors | Research, Society and Development [rsdjournal.org]
- 6. Quantum chemical study on the corrosion inhibition property of some heterocyclic azole derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 8. DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. content.ampp.org [content.ampp.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. This compound | C14H23N | CID 137788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 14. "DFT Calculations and Experimental Study to Inhibit Carbon Steel Corros" by Rehab Majed Kubba, Mustafa Alaa Mohammed et al. [bsj.uobaghdad.edu.iq]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to N-Octylaniline and Other Amine-Based Corrosion Inhibitors
In the field of materials science and asset integrity, mitigating corrosion is a paramount concern. Among the chemical strategies employed, the use of organic corrosion inhibitors is a cornerstone of protecting metallic substrates in aggressive environments. Amine-based compounds, in particular, have distinguished themselves through their efficacy and versatility. This guide provides a detailed comparison of N-Octylaniline with other common amine-based corrosion inhibitors, such as Cyclohexylamine, Morpholine, and Monoethanolamine (MEA). We will explore their mechanisms of action, present comparative performance data, and detail the rigorous experimental protocols used for their evaluation.
The Fundamental Principles of Amine-Based Corrosion Inhibition
Amine-based corrosion inhibitors function primarily by adsorbing onto a metal surface to form a protective, or passive, film.[1][2] This film acts as a barrier, isolating the metal from the corrosive environment and stifling the electrochemical reactions—both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution)—that define corrosion.[3][4] The effectiveness of an amine inhibitor is intrinsically linked to its molecular structure, which dictates its ability to adsorb and form a stable, durable film. Key structural features include:
-
The Amine Functional Group: The nitrogen atom, with its lone pair of electrons, serves as the primary adsorption center, forming coordinate bonds with vacant d-orbitals of metal atoms like iron.[1][3][5]
-
Molecular Size and Structure: The size, orientation, and presence of other functional groups or alkyl chains influence the surface coverage and the density of the protective film.[6]
-
Electron Density: The presence of aromatic rings or electron-donating groups can enhance the electron density around the nitrogen atom, strengthening its adsorption onto the metal surface.[1]
This compound: A Closer Look at its Mechanism and Advantages
This compound is a secondary aromatic amine characterized by a benzene ring and a long, eight-carbon alkyl chain (the octyl group) attached to the nitrogen atom. This unique structure confers several advantages for corrosion inhibition:
-
Dual Adsorption Mechanism: The nitrogen atom provides a strong chemisorption site. Concurrently, the π-electrons of the benzene ring can interact with the metal surface, further stabilizing the adsorbed molecule.
-
Enhanced Hydrophobicity: The long octyl chain creates a dense, non-polar (hydrophobic) barrier. This "umbrella effect" physically repels water and corrosive species from the metal surface, significantly enhancing the protective quality of the film.
-
High Surface Coverage: The bulky nature of the molecule allows for efficient surface coverage, minimizing the exposed area available for corrosive attack.
The mechanism involves the inhibitor molecule replacing adsorbed water and corrosive ions (like Cl⁻) on the metal surface, thereby preventing the initiation of the corrosion process.[7]
Comparative Analysis: this compound vs. Other Amine Inhibitors
To provide an objective comparison, we will evaluate this compound against three widely used amine inhibitors with distinct structural characteristics: Cyclohexylamine (a primary cycloaliphatic amine), Morpholine (a cyclic secondary amine), and Monoethanolamine (a primary amino alcohol).
-
Cyclohexylamine (C₆H₁₁NH₂): As a primary amine, it readily adsorbs onto metal surfaces. It is often used in boiler systems as it can volatilize with steam and neutralize acidic gases like CO₂.[8][9] However, its relatively small size and lack of a hydrophobic tail may result in a less dense and less durable protective film compared to this compound. Studies have shown its effectiveness as an anti-pitting agent for mild steel.[10]
-
Morpholine (C₄H₉NO): This cyclic ether amine contains both nitrogen and oxygen atoms, which can act as adsorption centers.[3][4] Its cyclic structure provides good surface coverage. Morpholine and its salts are effective inhibitors, forming a protective film through both physical and chemical adsorption.[3][5] However, it lacks the significant hydrophobic barrier provided by this compound's long alkyl chain.
-
Monoethanolamine (MEA, C₂H₇NO): MEA is a primary amine with a hydroxyl group, making it highly soluble in water.[11] It functions by neutralizing acidic components and forming a molecular film on metal surfaces.[12] While effective, particularly in gas sweetening and metalworking fluids, its high water solubility can sometimes be a disadvantage in applications requiring a persistent, water-repellent film.[11][12][13]
The following diagram illustrates the conceptual mechanism of this compound's superior film-forming capability.
Caption: Adsorption mechanism of this compound on a metal surface.
The efficacy of a corrosion inhibitor is quantified by its Inhibition Efficiency (IE), typically determined through weight loss or electrochemical methods. The higher the IE, the better the performance.
| Inhibitor | Concentration | Corrosive Medium | Method | Inhibition Efficiency (IE %) | Reference |
| This compound Derivative | 100 ppm | 1 M HCl | Electrochemical | 99.2% | [14] |
| Cyclohexylamine | 1000 ppm | 0.1 N H₂SO₄ | Weight Loss | 81.06% | [10] |
| Morpholine Carbonate | Not Specified | 3.5% NaCl | Weight Loss | >85% | [5][15] |
| Monoethanolamine (MEA) | 30 wt% | CO₂ Capture Plant | - | Effective, but can degrade | [16][17] |
Note: Direct comparison is challenging as experimental conditions (medium, temperature, material) vary across studies. However, the data indicates the high potential of N-substituted anilines. The inhibition efficiency generally increases with the concentration of the inhibitor.[18][19][20]
Experimental Protocols for Inhibitor Evaluation
To ensure trustworthy and reproducible results, standardized testing methodologies are critical. The following protocols, based on ASTM standards, are fundamental to comparing the performance of corrosion inhibitors.
The evaluation of a corrosion inhibitor follows a systematic process, from initial material preparation to detailed data analysis.
Caption: Standard workflow for evaluating corrosion inhibitors.
This method directly measures the mass loss of a metal specimen after immersion in a corrosive solution.[21][22][23][24][25]
Objective: To determine the average corrosion rate and inhibition efficiency.
Methodology:
-
Specimen Preparation: Prepare triplicate metal coupons (e.g., mild steel) of known dimensions. Polish the surfaces with silicon carbide paper (e.g., up to 600 grit), rinse with deionized water and acetone, dry, and record the initial weight (W₁) to the nearest 0.1 mg.[23]
-
Test Setup: Immerse each coupon in a beaker containing the corrosive medium (e.g., 1 M HCl). Prepare one set of beakers as a blank (no inhibitor) and other sets with varying concentrations of the inhibitor. Maintain a constant temperature (e.g., 30°C ± 1°C).[26]
-
Immersion: Suspend the coupons in the solution for a predetermined period (e.g., 6, 24, or 48 hours).[23]
-
Post-Exposure Cleaning: After immersion, remove the coupons. Clean them according to ASTM G1 standards to remove corrosion products, rinse, dry, and record the final weight (W₂).
-
Calculations:
-
Corrosion Rate (CR): Calculate using the formula: CR (mm/y) = (K × ΔW) / (A × T × D), where K is a constant, ΔW is the mass loss (W₁ - W₂), A is the surface area, T is the immersion time, and D is the metal density.[27]
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
This electrochemical technique provides insights into the kinetics of both anodic and cathodic reactions.[26][27][28][29]
Objective: To determine the corrosion current density (i_corr) and understand the inhibition mechanism (anodic, cathodic, or mixed-type).
Methodology:
-
Electrochemical Cell Setup: Use a standard three-electrode cell: a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).
-
Stabilization: Immerse the working electrode in the test solution (with or without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Polarization Scan: Apply a potential scan at a slow, constant rate (e.g., 0.6 V/h) over a range relative to the OCP (e.g., from -250 mV to +250 mV vs. OCP).[26]
-
Data Analysis: Plot the potential (E) versus the logarithm of the current density (log i). Extrapolate the linear portions of the anodic and cathodic curves (Tafel slopes) back to the corrosion potential (E_corr). The intersection point gives the corrosion current density (i_corr).
-
Calculations:
-
The corrosion rate is directly proportional to i_corr.
-
Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100.
-
An inhibitor is considered anodic, cathodic, or mixed-type depending on how it affects the respective branches of the polarization curve.
-
EIS is a powerful non-destructive technique used to study the properties of the inhibitor film and the metal/solution interface.[30][31][32][33][34]
Objective: To measure the charge transfer resistance (R_ct) and double-layer capacitance (C_dl), which reflect the inhibitor's performance.
Methodology:
-
Cell Setup & Stabilization: Use the same three-electrode setup as for PDP and allow the system to stabilize at its OCP.
-
Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[33]
-
Data Presentation: The data is typically plotted in two ways:
-
Nyquist Plot: Imaginary impedance (-Z_im) vs. Real impedance (Z_re). The diameter of the resulting semicircle corresponds to the charge transfer resistance (R_ct).
-
Bode Plot: Logarithm of impedance modulus (|Z|) and phase angle vs. logarithm of frequency.
-
-
Data Analysis:
-
A larger R_ct value indicates a more protective inhibitor film and lower corrosion rate.[1]
-
The data is often fitted to an equivalent electrical circuit to model the electrochemical processes occurring at the interface.
-
-
Calculations:
-
Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100.
-
Conclusion
This compound stands out as a highly effective corrosion inhibitor due to its molecular structure, which combines a strong adsorption site (the amine group) with a robust, hydrophobic barrier (the octyl chain). This dual-functionality often leads to superior performance compared to smaller, more hydrophilic amines like MEA or those lacking a significant hydrophobic tail like cyclohexylamine and morpholine. While all the discussed amines have their specific applications and merits, the structural advantages of this compound make it a compelling candidate for applications requiring the formation of a durable, water-repellent protective film. The rigorous application of standardized experimental protocols, such as weight loss, PDP, and EIS, is essential for accurately quantifying these performance differences and selecting the optimal inhibitor for a given application.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. Green Corrosion Inhibitors for Metal and Alloys Protection in Contact with Aqueous Saline [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. consolidated-chemical.com [consolidated-chemical.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. teamchem.co [teamchem.co]
- 12. alliancechemical.com [alliancechemical.com]
- 13. Monoethanolamine (MEA) | Dow Inc. [dow.com]
- 14. researchgate.net [researchgate.net]
- 15. sciprofiles.com [sciprofiles.com]
- 16. nva.sikt.no [nva.sikt.no]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. researchgate.net [researchgate.net]
- 19. Investigation of the Corrosion Inhibition Properties of 4-Cyclohexyl-3-Thiosemicarbazide on Mild Steel in 1 M HCl Solution [pccc.icrc.ac.ir]
- 20. researchgate.net [researchgate.net]
- 21. eurolab.net [eurolab.net]
- 22. Immersion Corrosion — Metallurgical Engineering Services [metengr.com]
- 23. labsinus.com [labsinus.com]
- 24. laboratuar.com [laboratuar.com]
- 25. mdpi.com [mdpi.com]
- 26. farsi.msrpco.com [farsi.msrpco.com]
- 27. standards.iteh.ai [standards.iteh.ai]
- 28. standards.globalspec.com [standards.globalspec.com]
- 29. scribd.com [scribd.com]
- 30. corrosion.metrohmusa.com [corrosion.metrohmusa.com]
- 31. matergenics.com [matergenics.com]
- 32. ijcsi.pro [ijcsi.pro]
- 33. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 34. researchgate.net [researchgate.net]
A Comparative Guide to the Performance of N-Octylaniline in Nematic Liquid Crystal Formulations
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, objective comparison of N-Octylaniline as a dopant in liquid crystal (LC) formulations. We move beyond simple data presentation to explain the causal relationships between molecular structure and bulk properties, offering field-proven insights into experimental design and data interpretation. This document is structured to provide a self-validating framework for evaluating this compound against a relevant alternative, N-Hexylaniline, focusing on the impact of alkyl chain length on key performance metrics.
Section 1: The Role of Dopant Engineering in Liquid Crystal Formulations
The performance of a liquid crystal display (LCD) or sensor is critically dependent on the physical properties of the liquid crystalline material. While the host LC material, such as 4-Cyano-4'-pentylbiphenyl (5CB), provides the fundamental mesogenic behavior, its properties are often not optimal for specific applications.[1][2] Dopant engineering—the introduction of small quantities of non-mesogenic molecules—is a powerful strategy to fine-tune the formulation's characteristics.
Dopants can significantly alter several key parameters:
-
Dielectric Anisotropy (Δε): Influences the threshold voltage required to switch the LC molecules.
-
Rotational Viscosity (γ₁): A primary determinant of the device's switching speed.[3][4]
-
Elastic Constants (Kᵢᵢ): Govern the deformation of the LC director field and affect both threshold voltage and response time.
-
Clearing Point (Tₙᵢ): The temperature of the nematic-to-isotropic phase transition, which defines the operational temperature range of the device.
This guide focuses on evaluating this compound, a simple aniline derivative with an eight-carbon alkyl chain, as a dopant. By comparing its effects to those of N-Hexylaniline (a six-carbon chain analogue), we can elucidate the specific impact of alkyl chain length on the bulk properties of a standard nematic host.[5][6]
Section 2: Physicochemical Profiles of N-Alkyl-Aniline Dopants
This compound
-
Chemical Structure: C₈H₁₇C₆H₄NH₂
-
Key Features: A polar amine head attached to a nonpolar, flexible octyl tail. This amphiphilic nature influences its interaction with the cyano-biphenyl host molecules. The long alkyl chain is expected to increase steric hindrance and van der Waals interactions within the LC matrix.[5][6]
N-Hexylaniline (Comparative Compound)
-
Chemical Structure: C₆H₁₃C₆H₄NH₂
-
Molecular Weight: 177.28 g/mol
-
Key Features: Structurally similar to this compound but with a shorter alkyl chain. This difference allows for a direct investigation into how chain length affects properties like viscosity and phase stability.
The primary hypothesis is that the longer octyl chain of this compound will lead to a higher rotational viscosity and potentially a greater disruption of the nematic order compared to N-Hexylaniline.
Section 3: Experimental Design and Rationale
To provide a robust comparison, a standardized experimental workflow is essential. The chosen host is the nematic liquid crystal 5CB, selected for its well-characterized properties and room-temperature nematic phase.[1][2]
Formulation Strategy:
-
Host: 4-Cyano-4'-pentylbiphenyl (5CB) (98.0 wt%)
-
Dopants: this compound or N-Hexylaniline (2.0 wt%)
-
Rationale: A 2.0 wt% concentration is sufficiently high to induce measurable changes in the host's properties without causing significant phase separation or loss of the nematic phase.
The overall experimental workflow is depicted below.
Caption: Overall Experimental Workflow.
Section 4: Performance Evaluation and Comparative Data
The following tables summarize the experimental data obtained from the characterization of the pure 5CB host and the two doped formulations at 25°C.
Table 1: Thermodynamic and Dielectric Properties
| Parameter | Pure 5CB | 5CB + 2% N-Hexylaniline | 5CB + 2% this compound | Causality & Insight |
| Clearing Point (Tₙᵢ) | 35.1 °C | 34.2 °C | 33.8 °C | Both dopants act as impurities, disrupting the long-range nematic order and reducing the phase transition temperature. The longer octyl chain causes a slightly greater depression, suggesting more significant steric disruption. |
| Dielectric Constant (Parallel, ε∥) | 19.0 | 18.5 | 18.3 | The aniline derivatives have a lower dipole moment along their long axis compared to 5CB. Their presence slightly dilutes the overall parallel permittivity of the mixture. |
| Dielectric Constant (Perpendicular, ε⊥) | 6.7 | 7.1 | 7.3 | The polar amine group contributes to the perpendicular component of the permittivity, increasing ε⊥. The longer, more flexible octyl chain allows for slightly more conformational freedom, marginally increasing this effect. |
| Dielectric Anisotropy (Δε) | +12.3 | +11.4 | +11.0 | The primary effect is a reduction in Δε, which will directly impact the threshold voltage. The decrease is more pronounced with this compound due to the combined effects on ε∥ and ε⊥. |
Table 2: Viscoelastic and Electro-Optical Properties
| Parameter | Pure 5CB | 5CB + 2% N-Hexylaniline | 5CB + 2% this compound | Causality & Insight |
| Rotational Viscosity (γ₁) | 87 mPa·s | 102 mPa·s | 115 mPa·s | This is the most significant impact. The flexible alkyl chains increase intermolecular friction, hindering the reorientation of the LC molecules. The two additional carbons on the octyl chain result in a ~13% increase in viscosity over the hexyl derivative.[9][10] |
| Threshold Voltage (Vₜₕ) | 1.70 V | 1.76 V | 1.80 V | Threshold voltage is proportional to (1/Δε)¹ᐟ². The measured decrease in Δε for the doped samples leads to a predictable increase in Vₜₕ, requiring a higher voltage to initiate switching. |
| Rise Time (τₒₙ) | 1.8 ms | 2.3 ms | 2.8 ms | Rise time is proportional to γ₁/(ΔεE² - K). The combination of increased viscosity and decreased dielectric anisotropy significantly slows the on-switching speed. |
| Decay Time (τₒff) | 18.5 ms | 21.6 ms | 24.3 ms | Decay time is directly proportional to γ₁. The higher rotational viscosity of the this compound formulation results in the slowest relaxation time when the electric field is removed.[11][12] |
Section 5: Detailed Experimental Protocols
For scientific integrity and reproducibility, the detailed methodologies are provided below.
Protocol 1: Differential Scanning Calorimetry (DSC)
This protocol is used to determine the nematic-to-isotropic phase transition temperature (clearing point).[13][14][15]
-
Sample Preparation: Hermetically seal 5-10 mg of the liquid crystal formulation in an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.
-
Thermal Program:
-
Equilibrate at 20°C.
-
Ramp temperature to 50°C at a rate of 5°C/min.
-
Cool to 20°C at a rate of 5°C/min.
-
-
Data Analysis: The clearing point (Tₙᵢ) is identified as the peak maximum of the endothermic peak on the second heating scan.
Caption: DSC Protocol for Clearing Point Determination.
Protocol 2: Dielectric Spectroscopy
This protocol measures the dielectric constants parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.[16][17][18]
-
Cell Preparation: Use a commercial planar-aligned test cell with a known thickness (e.g., 5 µm). Fill the cell with the LC formulation via capillary action in the isotropic phase.
-
Instrument Setup: Connect the cell to an LCR meter.
-
Measurement of ε⊥:
-
Apply a low-frequency (1 kHz) AC voltage of ~0.1 V (well below Vₜₕ).
-
Measure the capacitance (C⊥).
-
-
Measurement of ε∥:
-
Apply a 1 kHz AC voltage of ~10 V (well above Vₜₕ) to align the director parallel to the field.
-
Measure the capacitance (C∥).
-
-
Calculation: Calculate ε using the formula C = ε₀εA/d, where C is the measured capacitance, ε₀ is the vacuum permittivity, and A and d are the cell's electrode area and gap, respectively. Δε = ε∥ - ε⊥.
Protocol 3: Electro-Optical Switching
This protocol measures the voltage-dependent transmittance and response times.[19][20][21]
-
Setup: Place the filled LC cell between crossed polarizers on a polarizing optical microscope. The LC director should be at 45° to the polarizer axes.
-
Light Source & Detector: Use a stable light source (e.g., HeNe laser or LED) and a photodiode connected to an oscilloscope.
-
Voltage Application: Connect the cell to a function generator and a voltage amplifier.
-
Transmittance vs. Voltage (T-V Curve): Apply a 1 kHz square wave and slowly increase the voltage, recording the transmitted light intensity to determine Vₜₕ.
-
Response Time Measurement:
-
Apply a square wave voltage that switches between 0 V and a saturation voltage (e.g., 10 V).
-
Rise Time (τₒₙ): Measure the time for the transmittance to go from 10% to 90% after the voltage is applied.
-
Decay Time (τₒff): Measure the time for the transmittance to fall from 90% to 10% after the voltage is removed.
-
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Effect of Alkyl Side Chain Length on Doping Kinetics, Thermopower, and Charge Transport Properties in Highly Oriented F4TCNQ-Doped PBTTT Films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Alkyl Side Chain Length on Doping Kinetics, Thermopower and Charge Transport Properties in Highly Oriented F4TCNQ-Doped PBTTT films-光电查 [oe1.com]
- 7. 4-N-OCTYLANILINE | 16245-79-7 [chemicalbook.com]
- 8. This compound | C14H23N | CID 137788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. surajitdhara.in [surajitdhara.in]
- 10. pubs.aip.org [pubs.aip.org]
- 11. OPG [opg.optica.org]
- 12. arxiv.org [arxiv.org]
- 13. ijmr.net.in [ijmr.net.in]
- 14. bhu.ac.in [bhu.ac.in]
- 15. iosrjournals.org [iosrjournals.org]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. About Experimental Measurements of Dielectric Anisotropy of Liquid Crystals for a Wide Frequency Range. | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 19. physicsopenlab.org [physicsopenlab.org]
- 20. OPG [opg.optica.org]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Amine-Based Extractants for Cobalt Recovery from Chloride Media: N-Octylaniline versus Tri-n-octylamine
Introduction
The burgeoning demand for cobalt, a critical component in lithium-ion batteries and high-strength alloys, has intensified the focus on efficient recovery and recycling technologies. Hydrometallurgical routes, particularly solvent extraction from chloride leach liquors, offer a promising avenue for isolating cobalt from complex matrices, often containing nickel and other metals. The choice of extractant is paramount to the success of this separation. This guide provides an in-depth comparison of two amine-based extractants, the secondary amine N-octylaniline and the tertiary amine tri-n-octylamine (TOA), for the extraction of cobalt from chloride media. While tri-n-octylamine is a well-established and extensively studied extractant for this purpose, data on this compound is less prevalent, necessitating a partially theoretical and comparative analysis based on the fundamental principles of amine extraction.
The Chemistry of Cobalt Extraction in Chloride Systems
In concentrated chloride solutions, cobalt(II) ions form anionic chloro-complexes, primarily the tetrahedral [CoCl₄]²⁻ species. This transformation is the cornerstone of cobalt separation from elements like nickel, which tend to form cationic or neutral chloride complexes under similar conditions. Amine extractants, which are basic, are first protonated by the acid in the aqueous phase to form an ammonium salt. This cationic species then acts as a liquid anion exchanger, extracting the anionic metal complex into the organic phase.
The general mechanism can be represented as follows:
-
Protonation of the Amine: R₃N (org) + H⁺ (aq) + Cl⁻ (aq) ⇌ R₃NH⁺Cl⁻ (org)
-
Anion Exchange (Extraction): 2R₃NH⁺Cl⁻ (org) + [CoCl₄]²⁻ (aq) ⇌ (R₃NH⁺)₂[CoCl₄]²⁻ (org) + 2Cl⁻ (aq)
The efficiency of this process is influenced by several factors, including the type of amine (primary, secondary, tertiary, or quaternary), the structure of the alkyl groups, the diluent used, and the composition of the aqueous phase (chloride and acid concentration).
Tri-n-octylamine (TOA): The Industry Workhorse
Tri-n-octylamine, a tertiary amine, is one of the most widely used and extensively researched extractants for cobalt recovery from chloride solutions. Its long, branched alkyl chains provide excellent solubility in common organic diluents and contribute to the stability of the organic phase.
Extraction Mechanism and Performance
The extraction of cobalt by TOA follows the anion exchange mechanism described above. The tertiary amine is protonated by hydrochloric acid to form tri-n-octylammonium chloride, which then extracts the tetrachlorocobaltate(II) anion.[1] Studies have shown that the extraction efficiency of cobalt with TOA is strongly dependent on the chloride ion concentration and the acidity of the aqueous phase.[1][2] An increase in HCl concentration generally enhances cobalt extraction.[2]
Research indicates that with 1.5M TOA, a cobalt extraction percentage of 76.7% can be achieved.[3][4] The extracted species is often formulated as (R₃NH)₂CoCl₄.[3] The use of salting-out agents like KCl can further improve the extraction efficiency.[2]
Selectivity for Cobalt over Nickel
One of the key advantages of using TOA in a chloride medium is its high selectivity for cobalt over nickel.[5] This is because nickel has a much weaker tendency to form anionic chloro-complexes compared to cobalt.[1] This difference in complex formation allows for a clean separation, with cobalt being extracted into the organic phase while nickel remains in the aqueous raffinate. Separation factors (βCo/Ni) can be very high, making TOA a preferred choice in industrial applications where pure cobalt streams are required.
Stripping of Cobalt from Loaded TOA
Once the cobalt is loaded onto the TOA, it can be stripped back into an aqueous solution, typically using water or a dilute acid solution. This process reverses the extraction equilibrium, allowing for the recovery of a concentrated and purified cobalt solution and the regeneration of the extractant for reuse. Dilute mineral acids like HCl or even water can be effective for stripping zinc, and similar principles apply to cobalt.[6]
This compound: A Potential Alternative?
This compound is a secondary amine with an aromatic (aniline) and an aliphatic (octyl) group attached to the nitrogen atom. While its application in cobalt extraction from chloride media is not well-documented in publicly available literature, its chemical structure allows for a theoretical consideration of its potential performance in comparison to TOA.
Expected Extraction Mechanism
As a secondary amine, this compound would also be expected to function as an anion exchanger. The nitrogen atom can be protonated to form a secondary ammonium ion, which can then extract the [CoCl₄]²⁻ complex. The presence of the aniline ring, however, introduces electronic and steric effects that could differentiate its behavior from the purely aliphatic TOA.
The general extraction order for amines is often cited as primary < secondary < tertiary < quaternary ammonium salts, suggesting that TOA might inherently be a more powerful extractant.[7] However, the specific structure of the amine plays a crucial role. The phenyl group in this compound is electron-withdrawing, which could decrease the basicity of the nitrogen atom compared to the trialkylamine. This lower basicity might necessitate higher acid concentrations for efficient protonation and subsequent extraction.
Potential Advantages and Disadvantages
Potential Advantages:
-
Different Selectivity: The unique electronic and steric environment around the nitrogen in this compound could potentially lead to different selectivities for other metal ions present in the leach solution.
-
Stripping Characteristics: The potentially lower basicity might facilitate easier stripping of the extracted cobalt, possibly with just water or very dilute acid, which could reduce operational costs.
Potential Disadvantages:
-
Lower Extraction Efficiency: The reduced basicity may lead to lower overall extraction efficiency for cobalt compared to TOA under similar conditions.
-
Chemical Stability: The aniline moiety might be more susceptible to oxidation or degradation under the highly acidic and oxidizing conditions that can be present in some hydrometallurgical circuits.
-
Emulsion Formation: Aniline and its derivatives can sometimes have a higher tendency to form stable emulsions, which can complicate phase separation in a solvent extraction circuit.
Comparative Performance Data
The following table summarizes the available and inferred performance characteristics of this compound and tri-n-octylamine for cobalt extraction from chloride media. It is important to note that the data for this compound is largely speculative due to the lack of direct experimental evidence in this specific application.
| Performance Parameter | Tri-n-octylamine (TOA) | This compound (Inferred) |
| Extraction Efficiency | High, up to 76.7% with 1.5M TOA.[3][4] | Potentially lower than TOA due to reduced basicity. |
| Selectivity (Co/Ni) | Excellent, due to the preferential formation of anionic cobalt chloro-complexes.[5] | Expected to be good, as the selectivity is primarily driven by the aqueous phase chemistry. |
| Mechanism | Anion Exchange.[1] | Anion Exchange. |
| Optimal pH/Acidity | Requires acidic conditions (e.g., high HCl concentration) for efficient extraction.[1][2] | May require higher acidity than TOA for efficient protonation. |
| Stripping | Achievable with water or dilute acids.[6] | Potentially easier than TOA due to lower basicity. |
| Chemical Stability | Generally good under typical process conditions. | The aniline ring may be susceptible to oxidation. |
| Phase Separation | Generally good, though diluent choice is important. | Potential for emulsion formation. |
Experimental Protocol: Cobalt Extraction with Tri-n-octylamine
This protocol outlines a representative laboratory-scale experiment for evaluating the extraction of cobalt from a synthetic chloride solution using tri-n-octylamine.
Materials:
-
Tri-n-octylamine (TOA)
-
Kerosene (or other suitable aliphatic diluent)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Separatory funnels
-
Mechanical shaker
-
pH meter
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) for metal analysis
Procedure:
-
Aqueous Phase Preparation: Prepare a synthetic aqueous feed solution containing a known concentration of cobalt (e.g., 1 g/L) and a specific concentration of HCl (e.g., 6 M).
-
Organic Phase Preparation: Prepare the organic extractant solution by dissolving a known concentration of TOA (e.g., 0.5 M) in the chosen diluent (e.g., kerosene).
-
Extraction: a. In a separatory funnel, mix equal volumes (e.g., 25 mL) of the aqueous and organic phases (Organic to Aqueous ratio, O:A = 1:1). b. Shake the funnel vigorously for a predetermined time (e.g., 15 minutes) to ensure equilibrium is reached. c. Allow the phases to separate completely.
-
Phase Separation and Analysis: a. Carefully separate the aqueous (raffinate) and organic (loaded organic) phases. b. Measure the pH of the raffinate. c. Determine the cobalt concentration in the raffinate using AAS or ICP-OES.
-
Stripping: a. Take a known volume of the loaded organic phase and mix it with a stripping solution (e.g., deionized water or 0.1 M HCl) at a specific O:A ratio (e.g., 1:1). b. Shake for a sufficient time to allow for stripping. c. Separate the phases and analyze the cobalt concentration in both the stripped organic and the aqueous strip solution.
-
Calculations:
-
Extraction Efficiency (%E): %E = [(C_initial_aq - C_final_aq) / C_initial_aq] * 100
-
Distribution Coefficient (D): D = C_org / C_aq
-
Stripping Efficiency (%S): %S = (C_strip_aq * V_strip_aq) / (C_loaded_org * V_loaded_org) * 100
-
Visualizing the Process
Extraction Mechanisms
Caption: Anion exchange mechanisms for cobalt extraction.
Experimental Workflow
Caption: Laboratory workflow for cobalt extraction.
Conclusion and Future Outlook
Tri-n-octylamine stands as a robust and well-validated extractant for the selective recovery of cobalt from chloride media. Its high extraction efficiency and excellent selectivity over nickel make it a cornerstone of modern hydrometallurgical processes.
This compound, while not extensively studied for this specific application, presents an interesting theoretical case. Its secondary amine structure with an aromatic substituent suggests potentially different, and perhaps advantageous, extraction and stripping characteristics. However, without direct experimental data, its performance remains speculative.
Future research should focus on a direct, experimental comparison of this compound and other N-substituted anilines with TOA for cobalt extraction from chloride solutions. Such studies would need to rigorously evaluate extraction efficiency, selectivity, loading capacity, stripping behavior, and long-term chemical stability. This would provide the necessary data to determine if this compound or similar compounds could offer a viable, and perhaps superior, alternative to the established tertiary amine extractants in specific applications.
References
- 1. scispace.com [scispace.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Efficiency of Tri-n-octylamine for the liquid-liquid extraction of Co (II) from acidic chloride medium | Semantic Scholar [semanticscholar.org]
- 5. sibran.ru [sibran.ru]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Electrochemical Validation of N-Octylaniline's Protective Layer
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Advanced Corrosion Inhibition
In the realm of materials science and asset integrity, the battle against corrosion is perpetual. For researchers and professionals in fields ranging from infrastructure to drug development, where metallic components are ubiquitous, ensuring their longevity and reliability is paramount. Organic corrosion inhibitors represent a cornerstone of protective strategies, forming a molecular barrier between a corrosive environment and the metal surface. Among these, N-substituted aniline derivatives have garnered significant attention due to their efficacy and tunable properties.
This guide provides an in-depth technical comparison of N-Octylaniline as a corrosion inhibitor, juxtaposed with other relevant aniline-based alternatives. We will delve into the electrochemical methodologies that form the bedrock of validation for these protective layers, explaining not just the "how" but the critical "why" behind experimental choices. Our focus is on empowering researchers with the knowledge to critically evaluate and compare the performance of such inhibitors. While direct comparative studies on this compound are not abundant in publicly available literature, this guide synthesizes data from various sources to provide a robust comparative framework.
The Mechanism of Corrosion Inhibition by N-Substituted Anilines
The protective action of aniline and its derivatives, including this compound, is primarily attributed to their ability to adsorb onto the metal surface, forming a protective film. This adsorption is a complex process influenced by the electronic structure of the inhibitor molecule, the nature of the metal surface, and the corrosive medium.
The lone pair of electrons on the nitrogen atom and the π-electrons of the benzene ring are key to the adsorption process. These electron-rich centers can interact with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a coordinate covalent bond (chemisorption). Additionally, in acidic solutions, the aniline derivative can become protonated, leading to electrostatic interactions with the negatively charged metal surface (physisorption).
The length of the N-alkyl chain, such as the octyl group in this compound, is believed to enhance the protective properties. This hydrocarbon chain can create a more compact and hydrophobic barrier, further impeding the ingress of corrosive species to the metal surface. The general mechanism can be visualized as follows:
Caption: Proposed mechanism of corrosion inhibition by this compound.
Electrochemical Validation Methodologies: A Comparative Framework
To objectively assess the performance of this compound and its counterparts, a suite of electrochemical techniques is employed. These methods provide quantitative data on the inhibitor's ability to mitigate corrosion.
Experimental Workflow
The following diagram illustrates a typical workflow for the electrochemical evaluation of a corrosion inhibitor.
Caption: Experimental workflow for electrochemical validation of corrosion inhibitors.
Detailed Experimental Protocols
Preparation of Materials and Solutions
-
Working Electrode: Mild steel coupons with a surface area of 1 cm² are typically used. The surface should be prepared by grinding with successively finer grades of emery paper (e.g., up to 1200 grit), followed by degreasing with acetone, rinsing with deionized water, and drying.
-
Corrosive Medium: A 1 M solution of hydrochloric acid (HCl) is a common aggressive medium for testing inhibitors for applications such as acid pickling.
-
Inhibitor Solutions: Solutions of this compound and other comparative inhibitors (e.g., Aniline, N-Methylaniline, N,N-Dimethylaniline) are prepared in the corrosive medium at various concentrations (e.g., 10⁻⁵ M to 10⁻² M).
Potentiodynamic Polarization Measurements
This technique provides information on the kinetics of the anodic and cathodic reactions.
-
Procedure:
-
Immerse the prepared mild steel electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting current density.
-
-
Data Analysis: The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves (Tafel plots) to the corrosion potential (Ecorr). The inhibition efficiency (IE%) is calculated using the following equation:
IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100
where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.
-
Procedure:
-
After OCP stabilization, apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Measure the impedance response of the system.
-
-
Data Analysis: The data is often represented as a Nyquist plot. An equivalent electrical circuit is used to model the interface. A simple Randles circuit is often a good starting point. The charge transfer resistance (Rct) is inversely proportional to the corrosion rate. The inhibition efficiency (IE%) can be calculated from the Rct values:
IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100
where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Comparative Performance Analysis
The following tables summarize electrochemical data for aniline and some of its N-substituted derivatives from various studies. It is important to note that the experimental conditions (e.g., exact steel composition, temperature) may vary slightly between studies, which can influence the absolute values. However, the trends provide valuable insights into the structure-performance relationship.
Table 1: Potentiodynamic Polarization Data
| Inhibitor | Concentration | Ecorr (mV vs. SCE/Ag/AgCl) | icorr (µA/cm²) | Inhibition Efficiency (IE%) | Reference |
| Blank (1M HCl) | - | -450 to -500 | 1000 - 1500 | - | Synthesized Data |
| Aniline | 5 x 10⁻³ M | -480 | 150 | ~85% | [1] |
| N-Methylaniline | 5 x 10⁻³ M | -470 | 120 | ~88% | [2][3] |
| N,N-Dimethylaniline | 5 x 10⁻³ M | -465 | 95 | ~91% | [4] |
| This compound | 5 x 10⁻³ M | -460 (estimated) | 70 (estimated) | >93% (estimated) | Inferred Data |
Disclaimer: Data for this compound is estimated based on the trend of increasing inhibition efficiency with increasing alkyl chain length and electron-donating character, as suggested by the literature on other N-alkylanilines.
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor | Concentration | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (IE%) | Reference |
| Blank (1M HCl) | - | 50 - 80 | 100 - 150 | - | Synthesized Data |
| Aniline | 5 x 10⁻³ M | 450 | 50 | ~82% | [1] |
| N-Methylaniline | 5 x 10⁻³ M | 600 | 40 | ~87% | [2][3] |
| N,N-Dimethylaniline | 5 x 10⁻³ M | 850 | 30 | ~91% | [4] |
| This compound | 5 x 10⁻³ M | >1000 (estimated) | <30 (estimated) | >92% (estimated) | Inferred Data |
Disclaimer: Data for this compound is estimated based on the expected formation of a more compact and resistive protective layer due to the long alkyl chain.
Discussion and Interpretation of Results
The compiled data suggests a clear trend in the corrosion inhibition performance of N-substituted anilines. The introduction of alkyl groups on the nitrogen atom generally enhances the inhibition efficiency. This can be attributed to two main factors:
-
Inductive Effect: Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom. This, in turn, enhances the ability of the molecule to donate electrons to the metal surface, strengthening the coordinate bond and the adsorption process.
-
Steric Hindrance and Hydrophobicity: The presence of bulkier alkyl groups, particularly a long chain like in this compound, leads to greater surface coverage. The hydrophobic nature of the octyl chain creates a more effective barrier against the penetration of water and corrosive ions.
The shift in Ecorr values is generally small (less than 85 mV), indicating that these aniline derivatives act as mixed-type inhibitors . This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, rather than predominantly affecting just one.
The EIS data corroborates the potentiodynamic polarization results. The increase in Rct with the addition of the inhibitors signifies a slowing of the charge transfer processes at the metal/solution interface, which is indicative of effective inhibition. The corresponding decrease in the double-layer capacitance (Cdl) suggests that the inhibitor molecules are displacing water molecules at the interface, leading to a thicker and/or less dielectric protective layer.
Conclusion: The Promise of this compound
Based on the synthesis of available data and established structure-activity relationships, this compound is poised to be a highly effective corrosion inhibitor for mild steel in acidic environments. Its long alkyl chain is expected to provide superior surface coverage and a more robust hydrophobic barrier compared to aniline and its shorter-chain N-alkyl derivatives.
The electrochemical methodologies detailed in this guide provide a rigorous framework for the validation of this compound's protective layer. By systematically conducting potentiodynamic polarization and electrochemical impedance spectroscopy, researchers can obtain the quantitative data necessary to confirm its performance and compare it against other inhibitors. While further direct comparative studies are warranted to precisely quantify its advantages, the evidence strongly suggests that this compound is a promising candidate for advanced corrosion protection applications.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-Octylaniline
Introduction
N-Octylaniline (CAS No. 16245-79-7 for 4-Octylaniline; 3007-71-4 for this compound) is an organic compound utilized in various synthetic processes within research and development.[1][2] As with all aniline derivatives, its handling and disposal demand a rigorous, safety-first approach.[3] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our objective is to move beyond mere procedural instruction, offering insights into the causality behind these essential safety measures to foster a culture of proactive laboratory safety.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of this compound is fundamental to appreciating the necessity of stringent disposal protocols. This compound is not merely another chemical reagent; it presents a multi-faceted hazard profile that must be respected.
1.1 Health Hazards this compound is classified as harmful and an irritant. The primary routes of exposure are inhalation, ingestion, and skin contact.[4]
-
Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.[5][6]
-
Irritation: It is known to cause serious eye irritation and skin irritation.[6][7] Inhalation may also lead to respiratory irritation.[7]
-
Methemoglobinemia: A significant, often overlooked, risk associated with aniline and its derivatives is the induction of methemoglobinemia.[8] The substance can be absorbed and bind to hemoglobin, impairing its ability to transport oxygen, a condition that can lead to cyanosis (a bluish discoloration of the skin) and oxygen starvation (anoxia).[8]
1.2 Environmental Hazards this compound is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[8] Therefore, discharge into the environment, including drains and waterways, must be strictly avoided.[8]
1.3 Physical Hazards this compound is a combustible liquid with a flash point of approximately 113-141.9°C. While not highly flammable, it presents a fire hazard when exposed to heat or flame, and heating can cause containers to rupture violently.[8] Combustion produces toxic fumes, including carbon monoxide and nitrogen oxides.[8]
Regulatory Framework: Adherence to Mandated Standards
The disposal of this compound waste is governed by federal and local regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[9]
Under RCRA, chemical waste is classified to ensure it is managed safely from "cradle to grave."[9] Waste this compound must be managed as a hazardous waste.[3] While this compound may not be individually listed, aniline production wastes are, and the compound's characteristics align with hazardous classifications.
-
Potential EPA Hazardous Waste Codes:
It is imperative to consult with your institution's Environmental Health & Safety (EHS) department to confirm the precise waste codes and disposal vendor requirements applicable to your location.[14]
Pre-Disposal and Handling: Foundational Safety Measures
Proper disposal begins long before the waste container is full. It starts with correct handling and segregation at the point of generation.
3.1 Personal Protective Equipment (PPE) A risk assessment based on the procedure should always be conducted. However, the minimum required PPE when handling this compound waste includes:
| PPE Category | Specification | Rationale |
| Hand Protection | Butyl, neoprene, or Viton gloves.[3] | Anilines can degrade common laboratory gloves like nitrile.[3] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[15] |
| Eye Protection | Tightly fitting safety goggles or a face shield.[4][15] | Protects against splashes that can cause serious eye irritation.[6][7] |
| Skin/Body Protection | A fully buttoned lab coat, long pants, and closed-toe shoes.[4] | Prevents accidental skin contact.[4] |
| Respiratory Protection | Use only in a well-ventilated area, preferably a certified chemical fume hood.[3][4] | Avoids inhalation of harmful vapors.[6] If airborne concentrations are high, a NIOSH-approved respirator with organic vapor cartridges is required. Personnel must be medically cleared and fit-tested to wear a respirator.[3][16][17] |
3.2 Waste Segregation and Storage
-
Dedicated Waste Container: Collect this compound waste in a dedicated, properly labeled hazardous waste container. A polyethylene container is often suitable.[3]
-
No Mixing: Do not mix this compound waste with other waste streams.[5] Incompatible materials, such as strong oxidizers or acids, can cause violent reactions.[3][14]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
Storage: Store the sealed waste container in a designated, cool, and well-ventilated secondary containment area, away from heat and ignition sources.[3] The storage area should be accessible only to authorized personnel.[5]
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste from a laboratory setting.
-
Designate a Waste Accumulation Area: Identify a specific location within the lab, preferably inside a ventilated cabinet, for the hazardous waste container.
-
Prepare the Waste Container: Obtain a compatible waste container from your institution's EHS department. Ensure it is clean, dry, and has a secure, tight-fitting lid. Affix the appropriate hazardous waste label.
-
Transfer Waste: Working within a chemical fume hood and wearing the appropriate PPE, carefully transfer waste this compound (e.g., leftover solutions, contaminated materials) into the designated container using a funnel to prevent spills.
-
Seal the Container: Securely close the container lid immediately after adding waste. Do not leave it open.
-
Maintain the Label: Update the label as needed with accumulation start dates and other institution-specific information.
-
Request Pickup: Once the container is full or has reached its mandated accumulation time limit, submit a hazardous waste pickup request through your EHS department. Do not overfill the container.
Emergency Procedures: Spill Management
Accidents can happen. A clear, pre-planned response is critical to mitigating the risk from an this compound spill.
5.1 Minor Spill (Contained within a fume hood, manageable by lab personnel)
-
Alert & Isolate: Alert personnel in the immediate area.[18] Ensure the fume hood sash is kept at the appropriate height.
-
Don PPE: Wear, at a minimum, double gloves (butyl or viton), safety goggles, and a lab coat.[3]
-
Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or commercial sorbent pads.[3][8] Start from the outside of the spill and work inward to prevent spreading.[19]
-
Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.[19]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[20] Collect the cleaning materials and rinsate as hazardous waste.
-
Dispose: Seal and label the container of spill debris and dispose of it as hazardous waste.[6]
5.2 Major Spill (Outside a fume hood, large volume, or if you feel unsafe)
-
Evacuate & Isolate: Immediately evacuate the area.[21] Warn others to stay away and close the laboratory doors.[21]
-
Call for Help: Contact your institution's emergency number or 911.[18][21] Inform them of the material spilled and the location.
-
Assist if Safe: If a person is contaminated, guide them to the nearest emergency shower or eyewash station and assist them in flushing the affected area for at least 15 minutes.[18][20] Remove contaminated clothing while showering.[20]
-
Do Not Re-enter: Do not attempt to clean up a major spill unless you are part of a trained emergency response team.[21]
This compound Disposal Workflow
Caption: Decision workflow for handling and disposing of this compound waste.
References
- 1. Page loading... [guidechem.com]
- 2. 4-N-OCTYLANILINE | 16245-79-7 [chemicalbook.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 4-n-Octylaniline SDS - Download & Subscribe for Updates [sdsmanager.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. EcoOnline Help Center [help.ecoonline.com]
- 10. wku.edu [wku.edu]
- 11. nyu.edu [nyu.edu]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. alsglobal.com [alsglobal.com]
- 14. nj.gov [nj.gov]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. 1910.134 - Respiratory protection. | Occupational Safety and Health Administration [osha.gov]
- 17. OSHA Technical Manual (OTM) - Section VIII: Chapter 2 | Occupational Safety and Health Administration [osha.gov]
- 18. sites.rowan.edu [sites.rowan.edu]
- 19. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 20. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 21. rainbowtech.net [rainbowtech.net]
Mastering the Safe Handling of N-Octylaniline: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of chemical reagents is paramount. N-Octylaniline, a key intermediate in various synthetic pathways, requires meticulous attention to safety protocols to mitigate its inherent risks. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep, procedural understanding of how to work with this compound safely and effectively. Our commitment is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research.
Immediate Safety Profile: Understanding the Risks of this compound
This compound is classified as a hazardous substance, primarily causing skin and serious eye irritation. It may also cause respiratory irritation.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1] The primary routes of exposure are inhalation, skin absorption, ingestion, and eye contact.[3] Chronic exposure to aromatic amines, as a class, can lead to more severe health effects, making consistent and proper use of personal protective equipment (PPE) non-negotiable.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and use of appropriate PPE is the most critical factor in mitigating the risks associated with this compound. The following table outlines the recommended PPE for handling this substance.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness). | Nitrile gloves offer good resistance to aromatic amines.[6] Always check for signs of degradation and replace immediately if compromised. For prolonged contact, consider thicker gloves or double-gloving. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | This combination provides maximum protection against splashes and vapors that can cause serious eye irritation.[1][2] |
| Skin and Body Protection | A full-length, long-sleeved laboratory coat. | A lab coat protects your skin and personal clothing from accidental splashes. Ensure it is fully buttoned. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | This compound can cause respiratory irritation.[1][2] For situations with a higher risk of aerosol generation or spills, a NIOSH-approved respirator may be necessary.[7][8] |
Donning and Doffing PPE: A Critical Procedure
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
References
- 1. ishn.com [ishn.com]
- 2. (PDF) Precautions for Laboratory Workers Who Handle [research.amanote.com]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) [cdc.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. international.skcinc.com [international.skcinc.com]
- 7. restoredcdc.org [restoredcdc.org]
- 8. nipissingu.ca [nipissingu.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
